Product packaging for Pseudoyohimbine(Cat. No.:CAS No. 84-37-7)

Pseudoyohimbine

Cat. No.: B1205729
CAS No.: 84-37-7
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-AECJZGCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pseudoyohimbine, also known chemically as Methyl 17α-hydroxy-3β-yohimban-16α-carboxylate, is an indole alkaloid with the molecular formula C21H26N2O3 and a molecular weight of 354.5 g/mol . It is recognized as Yohimbine EP Impurity D and serves as a critical reference standard in pharmaceutical development and quality control . Researchers utilize this compound for analytical method development (AMV) and method validation, particularly during the Abbreviated New Drug Application (ANDA) process and commercial production of Yohimbine-based pharmaceuticals . Key Chemical Identifiers • CAS Registry Number: 84-37-7 • Molecular Formula: C21H26N2O3 • Molecular Weight: 354.5 g/mol • Synonyms: Methyl 17α-hydroxy-3β-yohimban-16α-carboxylate; 3-Epi-17-epiyohimbine; Yohimbine EP Impurity D this compound is one of several alkaloids present in the bark of the Pausinystalia yohimbe tree . This product is supplied with comprehensive characterization data to ensure compliance with stringent regulatory guidelines. It is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Proper storage conditions are at room temperature and away from light .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O3 B1205729 Pseudoyohimbine CAS No. 84-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-AECJZGCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018972
Record name Pseudoyohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-37-7
Record name Pseudoyohimbine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudoyohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOYOHIMBINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pseudoyohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSEUDOYOHIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ26Z3D476
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Provenance of Pseudoyohimbine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudoyohimbine, a diastereomer of the well-known indole (B1671886) alkaloid yohimbine (B192690), is a naturally occurring compound that has garnered interest within the scientific community for its distinct pharmacological profile. As a stereoisomer of yohimbine, it shares the same core molecular structure but differs in the spatial arrangement of its atoms, leading to potential variations in its biological activity. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and an exploration of its biosynthetic and potential signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this specific yohimbane alkaloid.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Apocynaceae and Rubiaceae families, often co-occurring with a variety of other indole alkaloids, including its more abundant stereoisomer, yohimbine.

Primary Botanical Sources

The principal natural source of this compound is the bark of the West African evergreen tree, Pausinystalia johimbe (synonym Corynanthe yohimbe), which is also the primary commercial source of yohimbine.[1][2] The bark of this tree contains a complex mixture of alkaloids, with yohimbine being the most abundant. This compound is present as one of the minor alkaloidal constituents.

Various species of the genus Rauwolfia are also significant sources of this compound and other yohimbane alkaloids. These plants have a long history of use in traditional medicine, particularly in Ayurveda.[3][4] Species in which yohimbine-type alkaloids, including this compound, have been identified include:

  • Rauwolfia serpentina (Indian snakeroot)[3][5][6]

  • Rauwolfia vomitoria[7]

  • Rauwolfia tetraphylla

  • Rauwolfia canescens

  • Rauwolfia volkensii[3]

Other Reported Botanical Sources

Scientific databases and literature also report the presence of this compound in other plant genera within the Apocynaceae family:

  • Alstonia mairei : This species has been identified as a source of various monoterpenoid indole alkaloids, and the presence of this compound has been reported.[8]

  • Catharanthus trichophyllus : Another member of the Apocynaceae family, this plant is known to produce a diverse array of indole alkaloids, with reports indicating the presence of this compound.[8]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources is generally lower than that of its isomer, yohimbine. Quantitative data is often presented for the total alkaloid content or for the major alkaloid, yohimbine. Specific quantification of this compound requires advanced analytical techniques capable of separating the various stereoisomers.

Plant SpeciesPlant PartAnalytical MethodReported this compound ContentReference
Pausinystalia johimbeBarkNot SpecifiedPresent as a minor alkaloid[1]
Rauwolfia serpentinaRootsNot SpecifiedPresent among other indole alkaloids[3][5]
Alstonia maireiNot SpecifiedNot SpecifiedReported as present[8]
Catharanthus trichophyllusNot SpecifiedNot SpecifiedReported as present[8]

Note: Specific quantitative data for this compound is limited in publicly available literature. The table reflects its presence, and its concentration is generally understood to be significantly lower than that of yohimbine in these sources.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices involve multi-step processes that leverage the physicochemical properties of alkaloids. Due to its isomeric nature, chromatographic separation is a critical step.

General Alkaloid Extraction from Plant Material

This protocol provides a general framework for the extraction of indole alkaloids from plant sources like Rauwolfia or Pausinystalia bark.

1. Sample Preparation:

  • The plant material (e.g., dried bark or roots) is finely powdered to increase the surface area for solvent extraction.

2. Extraction:

  • The powdered material is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, often using a Soxhlet apparatus or sonication to enhance efficiency.[9][10]

  • The extraction is repeated multiple times to ensure exhaustive recovery of the alkaloids.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • The crude extract is concentrated under reduced pressure.

  • The residue is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or tartaric acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • This acidic solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or chloroform) to remove non-alkaloidal lipophilic impurities.

  • The pH of the aqueous layer is then adjusted to be alkaline (pH 9-10) with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to deprotonate the alkaloids, making them soluble in organic solvents.

  • The alkaloids are then extracted from the alkaline aqueous phase into an immiscible organic solvent such as chloroform (B151607) or dichloromethane. This acid-base partitioning step is crucial for separating the alkaloids from other plant constituents.[11]

4. Isolation and Purification:

  • The enriched alkaloid fraction is concentrated and can be further purified using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method, with elution gradients of solvents like chloroform and methanol of increasing polarity.[12]

  • For the separation of diastereomers like this compound from yohimbine, more advanced techniques are required.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the methods of choice for the separation and quantification of yohimbine isomers.

1. UHPLC-UV/MS Method for Yohimbine Isomer Separation:

  • Column: A C18 reversed-phase column is typically used.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium hydroxide) and an organic phase (e.g., acetonitrile (B52724) or methanol with the same modifier) is employed. The gradient is optimized to achieve baseline separation of the isomers.[5][13]

  • Detection:

    • UV/Diode Array Detector (DAD): Detection is typically performed at a wavelength around 280 nm.[10]

    • Mass Spectrometry (MS): For higher sensitivity and structural confirmation, a mass spectrometer (e.g., tandem MS) is used. This allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns.[14]

  • Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS can also be used for the analysis of yohimbine alkaloids. Derivatization may be necessary to improve the volatility and thermal stability of the compounds.[15]

Biosynthesis and Signaling Pathways

Biosynthesis of Yohimbane Alkaloids

The biosynthesis of this compound follows the general pathway for monoterpenoid indole alkaloids (MIAs), originating from the precursors tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (derived from the terpenoid pathway).

Yohimbane Alkaloid Biosynthesis tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine TDC geranyl_diphosphate Geranyl Diphosphate secologanin Secologanin geranyl_diphosphate->secologanin Multiple Steps strictosidine (B192452) Strictosidine tryptamine->strictosidine STR secologanin->strictosidine STR strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone SGD dehydrogeissoschizine 4,21-Dehydrogeissoschizine strictosidine_aglycone->dehydrogeissoschizine yohimbane_isomers Yohimbane Stereoisomers (Yohimbine, this compound, etc.) dehydrogeissoschizine->yohimbane_isomers YOS

Biosynthesis of Yohimbane Alkaloids.

The key steps in the biosynthesis of yohimbane alkaloids are the condensation of tryptamine and secologanin by strictosidine synthase (STR) to form strictosidine.[16] The glucose moiety is then cleaved by strictosidine β-D-glucosidase (SGD) to yield the reactive strictosidine aglycone. This intermediate can then be converted to 4,21-dehydrogeissoschizine, which serves as a precursor for the synthesis of various yohimbane stereoisomers, including this compound, through the action of enzymes like yohimbine synthase (YOS).[16]

Signaling Pathways

The pharmacological effects of yohimbine and its isomers are primarily attributed to their interaction with adrenergic receptors. Yohimbine is a well-characterized α2-adrenergic receptor antagonist.[1][2] By blocking presynaptic α2-adrenoceptors, it increases the release of norepinephrine, leading to sympathomimetic effects.

Due to the limited specific research on this compound, its signaling pathways are often inferred from studies on yohimbine and comparative studies of its isomers. It is presumed to also act as an α-adrenergic antagonist, although its affinity and selectivity for different receptor subtypes may differ from yohimbine. Some studies on yohimbine diastereomers suggest variations in their cardiovascular effects, which are likely due to differences in their affinities for α1 and α2-adrenoceptors.[17][18]

Yohimbine also exhibits affinity for other receptors, including serotonergic (5-HT) and dopaminergic receptors, which contributes to its complex pharmacological profile.[1][19] It is plausible that this compound shares some of these interactions, but further research is needed to delineate its specific receptor binding profile and downstream signaling cascades.

Putative Signaling Pathway of this compound This compound This compound alpha2_receptor α2-Adrenergic Receptor (Presynaptic) This compound->alpha2_receptor Antagonism other_receptors Other Receptors (e.g., 5-HT, Dopamine) This compound->other_receptors Potential Interaction norepinephrine_release Increased Norepinephrine Release alpha2_receptor->norepinephrine_release Inhibition (blocked) sympathetic_outflow Increased Sympathetic Outflow norepinephrine_release->sympathetic_outflow physiological_effects Physiological Effects (e.g., Cardiovascular, CNS) sympathetic_outflow->physiological_effects other_receptors->physiological_effects

Hypothesized Signaling of this compound.

This compound is a naturally occurring indole alkaloid found predominantly in Pausinystalia johimbe and various Rauwolfia species. While present in smaller quantities than its isomer yohimbine, its distinct stereochemistry warrants further investigation into its unique pharmacological properties. The extraction and isolation of this compound require sophisticated chromatographic techniques to separate it from other co-occurring alkaloids. Its biosynthesis follows the established pathway for monoterpenoid indole alkaloids. The primary mechanism of action is likely through the antagonism of α2-adrenergic receptors, similar to yohimbine, though further research is necessary to fully elucidate its specific signaling pathways and therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing natural compound.

References

Pseudoyohimbine Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoyohimbine is a diastereomer of the well-known monoterpenoid indole (B1671886) alkaloid (MIA), yohimbine (B192690). These compounds, belonging to the yohimbane class of alkaloids, are primarily found in plants of the Apocynaceae and Rubiaceae families, such as Rauvolfia and Pausinystalia species. While yohimbine is extensively studied for its α2-adrenergic receptor antagonist activity, its stereoisomers, including this compound, exhibit distinct pharmacological profiles, making them valuable targets for drug discovery and development. Understanding the biosynthetic pathway is critical for harnessing metabolic engineering and synthetic biology approaches to produce these complex molecules sustainably. This guide provides an in-depth overview of the this compound biosynthesis pathway, focusing on the core enzymatic steps, available quantitative data, and relevant experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of all yohimbane alkaloids, including this compound, begins with the universal MIA precursor, strictosidine (B192452). Strictosidine is formed through the condensation of tryptamine (B22526) (derived from tryptophan) and the monoterpenoid secologanin (B1681713) (derived from the mevalonate (B85504) or MEP pathway). The subsequent steps involve deglycosylation, cyclization, and a series of reduction reactions that ultimately determine the final stereochemistry of the yohimbane skeleton.

The key enzymatic steps leading to the yohimbane core are:

  • Strictosidine Synthesis : Tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase (TDC) . Concurrently, geranyl diphosphate (B83284) is converted to secologanin through a multi-step process. Strictosidine synthase (STR) then catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form 3α(S)-strictosidine, the central precursor to thousands of MIAs.[1]

  • Deglycosylation : Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive and unstable aglycone.[2][3] This intermediate can exist in equilibrium with several forms, including cathenamine (B1202132) and 4,21-dehydrogeissoschizine.[4]

  • Formation of the Yohimbane Skeleton : The transformation from the strictosidine aglycone to the yohimbane skeleton is a critical branching point. An enzyme identified as Yohimbine Synthase (YOS) , a medium-chain dehydrogenase/reductase (MDR), catalyzes the cyclization and subsequent reduction of a strictosidine-derived intermediate to produce various yohimbane stereoisomers.[4][5] The specific stereochemical outcome (e.g., this compound vs. yohimbine or rauwolscine) is determined by the facial selectivity of the hydride reduction catalyzed by YOS or other related reductases. While the precise enzyme that stereospecifically yields this compound is a subject of ongoing research, it is understood to be a member of this reductase family.

This compound Biosynthesis Pathway cluster_precursors Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine  STR Secologanin Secologanin Secologanin->Strictosidine  STR Strictosidine_Aglycone Strictosidine Aglycone (Reactive Intermediate) Strictosidine->Strictosidine_Aglycone  SGD Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Strictosidine_Aglycone->Dehydrogeissoschizine Spontaneous Rearrangement Yohimbane_Iminium Yohimbane Iminium Intermediate Dehydrogeissoschizine->Yohimbane_Iminium  YOS (Cyclization) This compound This compound Yohimbane_Iminium->this compound  YOS / Reductase (Stereospecific Reduction) Other_Isomers Other Yohimbane Isomers (e.g., Yohimbine) Yohimbane_Iminium->Other_Isomers  YOS / Reductase (Alternative Reduction)

Fig. 1: Core biosynthetic pathway to this compound.

Quantitative Data on Key Biosynthetic Enzymes

Quantitative kinetic data for the enzymes in the this compound pathway are crucial for metabolic engineering and modeling efforts. However, comprehensive data is sparse and often derived from studies on orthologous enzymes from different plant species, primarily Catharanthus roseus and Rauvolfia serpentina.

EnzymeSource OrganismSubstrate(s)K_m_ (mM)V_max_pH OptimumReference(s)
Strictosidine Synthase (STR) Catharanthus roseusTryptamine2.3-6.8[6]
Secologanin3.4-6.8[6]
Strictosidine β-Glucosidase (SGD) Catharanthus roseusStrictosidine0.23 ± 0.0210.3 ± 0.3 nmol/min/mg~6.0[7][8]
Vincoside (Stereoisomer)0.35 ± 0.052.5 ± 0.1 nmol/min/mg~6.0[7]
Yohimbine Synthase (YOS) Rauvolfia tetraphylla4,21-DehydrogeissoschizineNot ReportedNot ReportedNot Reported[4][5]

Note: Kinetic parameters for Yohimbine Synthase (YOS) are not yet well-defined in the literature. The activity is known, but detailed Michaelis-Menten kinetics have not been published. The data for SGD was noted to fit a sigmoidal curve, suggesting cooperative kinetics, rather than standard Michaelis-Menten kinetics.[7]

Experimental Protocols

Detailed methodologies are essential for the study of MIA biosynthesis. Below are summarized protocols for key experimental procedures cited in the literature.

Protocol 1: Heterologous Expression of Biosynthetic Enzymes in S. cerevisiae

The functional characterization of candidate genes identified from plant transcriptomes is often performed via heterologous expression in microbial hosts like Saccharomyces cerevisiae (yeast).[9][10]

Heterologous Expression Workflow A 1. Isolate mRNA from Plant Tissue (e.g., Rauvolfia roots) B 2. Synthesize cDNA Library A->B C 3. PCR Amplify Candidate Gene (e.g., YOS) with Homology Arms B->C E 5. Co-transform Yeast (e.g., BY4741) with PCR product and Linearized Vector C->E D 4. Linearize Yeast Expression Vector (e.g., pESC-URA) D->E F 6. Select Transformants on Uracil-Deficient Media E->F G 7. Culture Yeast & Induce Protein Expression (e.g., with Galactose) F->G H 8. Prepare Cell-Free Extract (Lysis & Centrifugation) G->H I 9. Perform Enzyme Assay H->I

Fig. 2: Workflow for heterologous expression of a MIA enzyme.

Methodology:

  • Gene Isolation and Cloning :

    • Isolate total RNA from a relevant plant tissue (e.g., roots of Rauvolfia serpentina).

    • Synthesize a cDNA library from the extracted mRNA.

    • Based on sequence homology to known synthases, design primers to amplify the full-length coding sequence of the target gene (e.g., a candidate YOS).

    • Clone the amplified gene into a yeast expression vector (e.g., pESC series) under the control of an inducible promoter like GAL1.[3]

  • Yeast Transformation and Culture :

    • Transform a suitable S. cerevisiae strain (e.g., BY4741) with the expression plasmid using the lithium acetate (B1210297)/polyethylene glycol method.

    • Select for successful transformants on appropriate dropout media (e.g., SD/-Ura).

    • Grow a starter culture in selective media with a non-inducing carbon source (e.g., raffinose).

    • Inoculate a larger expression culture and induce protein expression by adding galactose.

  • Protein Extraction :

    • Harvest yeast cells by centrifugation.

    • Resuspend cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

    • Lyse cells using glass beads and vortexing, or by using a French press.

    • Clarify the lysate by centrifugation to obtain the cell-free extract containing the heterologously expressed enzyme.

Protocol 2: In Vitro Enzyme Assay for Yohimbine Synthase (YOS) Activity

This protocol is adapted from methodologies used to characterize enzymes that act downstream of strictosidine.

  • Reaction Mixture Preparation :

    • In a microcentrifuge tube, combine the following in a total volume of 100 µL:

      • Phosphate buffer (100 mM, pH 7.0)

      • NADPH (1-2 mM)

      • Substrate (e.g., 4,21-dehydrogeissoschizine, synthesized or enzymatically generated in situ from strictosidine).

      • Cell-free extract containing the expressed YOS enzyme (10-50 µg of total protein).

  • Incubation :

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • A control reaction using extract from yeast transformed with an empty vector should be run in parallel.

  • Reaction Termination and Extraction :

    • Stop the reaction by adding 200 µL of methanol (B129727) or by adding a basic solution like sodium carbonate (pH ~9-10).

    • Extract the alkaloid products by adding an equal volume of an organic solvent (e.g., ethyl acetate or dichloromethane) and vortexing vigorously.

    • Centrifuge to separate the phases and carefully collect the organic layer.

  • Analysis :

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of methanol (e.g., 50 µL) for analysis.

    • Analyze the products using LC-MS/MS.

Protocol 3: LC-MS/MS Analysis of Yohimbane Alkaloids

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for identifying and quantifying yohimbane isomers.[11][12]

  • Chromatographic Separation :

    • Column : A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is typically used.[11]

    • Mobile Phase : An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water, often with a formic acid modifier (e.g., 0.1%) to improve peak shape and ionization. A typical mobile phase could be acetonitrile/water/formic acid (60/40/0.1, v/v/v).[11]

    • Flow Rate : ~0.2-0.4 mL/min.

    • Column Temperature : Maintained at around 40°C.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray ionization (ESI) in positive mode is effective for these nitrogen-containing alkaloids.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

    • MRM Transitions : Specific precursor-to-product ion transitions are monitored for each isomer. For yohimbine and its isomers (including this compound), the parent mass is m/z 355.19. A common product ion for quantification is m/z 144.[11][13]

      • This compound: m/z 355.19 → 144.0

      • Yohimbine: m/z 355.19 → 144.0

    • Note: Since this compound and yohimbine are stereoisomers, they have the same mass and fragmentation pattern. Their identification relies entirely on their distinct retention times achieved through chromatographic separation.[13]

  • Quantification :

    • A calibration curve is generated using certified reference standards of this compound.

    • An internal standard (e.g., papaverine) is often used to correct for variations in sample preparation and instrument response.[11]

Conclusion and Future Outlook

The biosynthetic pathway leading to this compound is part of the complex and highly regulated network of monoterpenoid indole alkaloid metabolism in plants. While the upstream pathway to the central precursor strictosidine is well-elucidated, the specific enzymatic steps that dictate the final stereochemistry of the various yohimbane alkaloids are still an active area of research. The identification and characterization of stereospecific reductases, like members of the Yohimbine Synthase family, are key to fully understanding and manipulating this pathway.

For drug development professionals, a complete understanding of this pathway opens the door to producing this compound and novel derivatives through metabolic engineering in microbial hosts or plant cell cultures. Future research should focus on discovering the precise enzyme(s) responsible for this compound formation, elucidating their crystal structures and catalytic mechanisms, and characterizing their kinetic properties in detail. This knowledge will be instrumental in designing rational engineering strategies to improve yields and generate new-to-nature yohimbane compounds with potentially enhanced therapeutic properties.

References

The Stereochemistry and Absolute Configuration of Pseudoyohimbine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoyohimbine is a diastereomer of the well-known indole (B1671886) alkaloid yohimbine (B192690). Both are part of a larger family of yohimbine alkaloids, which exhibit a wide range of pharmacological activities. The stereochemical arrangement of the chiral centers in these molecules is crucial as it dictates their three-dimensional shape and, consequently, their biological targets and pharmacological effects. This technical guide provides a detailed exploration of the stereochemistry and absolute configuration of this compound, offering a comparative analysis with its key diastereomers and outlining the experimental methodologies used for their structural elucidation.

Stereochemical Landscape of Yohimbine Alkaloids

The yohimbine skeleton contains five stereogenic centers, leading to a variety of possible stereoisomers. Based on the relative configurations at C3 and C20, the yohimbine alkaloids are broadly classified into four main series: normal, pseudo, allo, and epiallo. This compound belongs to the pseudo series, characterized by a specific arrangement of these key chiral centers.

The absolute configuration of this compound is defined by the spatial arrangement of its atoms, as systematically named under IUPAC nomenclature.

IUPAC Name: methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

This nomenclature precisely describes the R/S configuration at each chiral center, providing an unambiguous representation of its three-dimensional structure.

digraph "Yohimbine_Diastereomers" {
  graph [rankdir="LR", splines=ortho, nodesep=0.8];
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial", fontcolor="#5F6368"];

subgraph "cluster_Normal" { label="Normal"; style=filled; color="#F1F3F4"; Yohimbine [label="Yohimbine"]; beta_Yohimbine [label="β-Yohimbine"]; }

subgraph "cluster_Pseudo" { label="Pseudo"; style=filled; color="#F1F3F4"; this compound [label="this compound"]; }

subgraph "cluster_Allo" { label="Allo"; style=filled; color="#F1F3F4"; Alloyohimbine [label="Allo-yohimbine"]; }

Yohimbine -> this compound [label="Diastereomers"]; Yohimbine -> Alloyohimbine [label="Diastereomers"]; this compound -> Alloyohimbine [label="Diastereomers"]; Yohimbine -> beta_Yohimbine [label="Epimers at C16"]; }

Diagram 2: X-ray crystallography workflow.

Detailed Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent system, such as methanol/ethyl acetate.

  • Data Collection: A selected crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares procedures. The absolute configuration is typically determined using anomalous dispersion effects, often by calculating the Flack parameter.

X-ray Crystallographic Data for this compound (Representative):

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4
R-factor (%)Value
Flack parameterValue close to 0

*Note: Specific values for unit cell parameters and R-factor for this compound require access to the specific crystallographic information file (CIF), which is typically deposited in the Cambridge Crystallographic Data Centre (CCDC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), is invaluable for determining the relative stereochemistry of molecules in solution.

Experimental Workflow:

NMR_Workflow A Sample Preparation B 1D NMR (¹H, ¹³C) A->B Dissolve in deuterated solvent C 2D NMR (COSY, HSQC, HMBC) B->C Initial structural information D 2D NOESY/ROESY C->D Connectivity mapping E Data Analysis D->E Through-space correlations F Stereochemical Assignment E->F Interpret spectra

Diagram 3: NMR spectroscopy workflow for stereochemistry.

Detailed Methodology:

  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D NMR: ¹H and ¹³C spectra are acquired to identify the chemical environments of all protons and carbons.

    • 2D Homonuclear Correlation (COSY): Establishes proton-proton coupling networks within the molecule.

    • 2D Heteronuclear Correlation (HSQC/HMQC): Correlates directly bonded proton-carbon pairs.

    • 2D Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range (2-3 bond) proton-carbon correlations, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

    • 2D NOESY/ROESY: Detects through-space correlations between protons that are close in proximity, providing crucial information about the relative stereochemistry. For example, a NOE correlation between H-3 and H-15 would indicate their cis relationship.

  • Data Analysis and Stereochemical Assignment: The analysis of the NOESY/ROESY spectra allows for the determination of the relative configuration of the stereocenters. By comparing the observed correlations with those predicted for different possible diastereomers, the correct stereochemistry can be deduced.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the absolute configuration of the molecule.

Experimental Workflow:

CD_Workflow A Sample Preparation B CD Spectrum Acquisition A->B Dissolve in transparent solvent C Theoretical Calculation B->C Experimental spectrum D Spectral Comparison C->D Calculated spectra for enantiomers E Absolute Configuration Assignment D->E Match experimental and calculated spectra

Diagram 4: Circular dichroism workflow.

Detailed Methodology:

  • Sample Preparation: A solution of this compound is prepared in a solvent that is transparent in the UV-Vis region of interest (e.g., methanol, acetonitrile). The concentration is adjusted to give an optimal absorbance.

  • CD Spectrum Acquisition: The CD spectrum is recorded on a CD spectropolarimeter over a suitable wavelength range (typically 200-400 nm for indole alkaloids).

  • Theoretical Calculation: Quantum chemical calculations, usually using time-dependent density functional theory (TD-DFT), are performed to predict the theoretical CD spectra for both possible enantiomers of the molecule.

  • Comparison and Assignment: The experimental CD spectrum is compared with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration.

Conclusion

The stereochemistry of this compound is unequivocally defined by its absolute configuration, which has been rigorously established through a combination of spectroscopic and crystallographic techniques. The distinct spatial arrangement of its chiral centers differentiates it from its diastereomers, leading to unique physicochemical and biological properties. A thorough understanding of these stereochemical nuances is paramount for researchers and professionals in the field of drug development, as it directly impacts the interaction of these molecules with their biological targets and their overall pharmacological profile. The detailed experimental protocols outlined in this guide provide a framework for the robust characterization of yohimbine alkaloids and other complex chiral natural products.

The Architecture of Chirality: A Technical Guide to the Chemical Synthesis of Pseudoyohimbine and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of pseudoyohimbine and its stereoisomeric counterparts. The yohimbine (B192690) alkaloids, a class of structurally complex indole (B1671886) alkaloids, have garnered significant attention from the scientific community due to their diverse and potent biological activities. The subtle variations in the stereochemistry of these molecules can lead to profound differences in their pharmacological profiles, making the stereoselective synthesis of each isomer a critical endeavor for drug discovery and development.[1][2] This document details key synthetic strategies, presents quantitative data in a comparative format, provides detailed experimental protocols for pivotal reactions, and visualizes complex synthetic pathways.

Core Synthetic Strategies and Methodologies

The total synthesis of this compound and its stereoisomers—yohimbine, β-yohimbine, and alloyohimbine—has been a long-standing challenge in organic chemistry, serving as a platform for the development of novel synthetic methodologies.[3] Key strategic disconnections often involve the construction of the intricate pentacyclic core through convergent or linear sequences. Several powerful reactions have been employed to control the stereochemistry at the multiple chiral centers.

A prevalent and effective strategy involves an initial enantioselective synthesis of the D-ring precursor, followed by cyclization sequences to construct the C and E rings.[3] Notably, the Pictet-Spengler reaction is a cornerstone in many synthetic routes, enabling the formation of the tetrahydro-β-carboline core by reacting a tryptamine (B22526) derivative with an appropriate aldehyde or ketone.[4][5] Furthermore, intramolecular Diels-Alder (IMDA) cycloadditions have been successfully utilized to construct the C and D rings with a high degree of stereocontrol.[6][7] The choice of catalyst and reaction conditions in these key steps is paramount for achieving high diastereo- and enantioselectivity.

More recent approaches have focused on the collective total synthesis of all stereoisomers from a common intermediate, offering a divergent and efficient route to these valuable compounds.[4][5][8] These methods often employ sophisticated catalytic systems to orchestrate the stereochemical outcomes.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the synthesis of this compound and its precursors, as reported in the literature.

Reaction Step Starting Material Product Catalyst/Reagent Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr) Reference
Enantioselective Pictet-Spengler/AmidationTryptamine derivative 5a and Pyrone dimer 7 Pentacyclic intermediate 8a Chiral Phosphoric Acid II (10 mol%)7095-[4]
Enantioselective Pictet-Spengler/AmidationTryptamine derivative 5b and Pyrone dimer 7 Pentacyclic intermediate 8b Chiral Phosphoric Acid II (10 mol%)8091-[4]
Epimerization to pseudo configurationallo configured tetracycle 6 pseudo configured tetracycle 20 NaOEt in THF-EtOH (1:1)52--[1]
Imine CondensationAldehyde 6a and Amino ester 7 Imine 8a Vacuum, 70 °C94--[6]
Ni-catalyzed Asymmetric Decarboxylative AllylationAllyl ester 9a Homoallylic imineNi(0) with chiral ligand 12 9370:30 er-[6]
Intramolecular Diels-Alder CycloadditionTriene 4a endo-chair cycloadduct 15a Sc(OTf)₃--Single diastereomer[6]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of this compound and its stereoisomers.

Protocol 1: Enantioselective Pictet-Spengler/Amidation Cascade (Tang, Lu, and Zu, 2024)

This protocol describes the one-pot synthesis of the pentacyclic core of yohimbine alkaloids from a tryptamine derivative and a pyrone dimer.[4]

  • Reaction: To a solution of the pyrone dimer 7 in dioxane at 10 °C is added the tryptamine derivative 5a .

  • Catalyst Addition: The chiral phosphoric acid catalyst II (10 mol%) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at 10 °C and monitored by TLC until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the pentacyclic intermediate 8a .

  • Results: This procedure yields the product 8a in 70% yield with an enantiomeric excess of 95%.[4] The absolute stereochemistry was confirmed by X-ray crystallographic analysis.[4]

Protocol 2: Stereoselective Total Synthesis of (±)-Pseudoyohimbine (Stork and Guthikonda, 1972)

This protocol outlines a key transformation in the racemic synthesis of this compound.[6]

  • Reaction: An intermediate bicyclic hydroisoquinoline is reacted with an indolylethyl chain.

  • Cyclization: The resulting B-seco compound is cyclized to form the pentacyclic yohimbine skeleton.

  • Dehydrogenation and Reduction: The product is dehydrogenated with Hg(OAc)₂ to form an iminium salt, which is then reduced to yield a mixture of stereoisomers including (±)-pseudoyohimbine.[6]

  • Purification: The desired (±)-pseudoyohimbine is isolated from the mixture by chromatographic techniques.

  • Resolution: The racemic mixture can be resolved using l-camphorsulfonic acid to yield d-pseudoyohimbine.[6]

Protocol 3: Epimerization to the pseudo Configuration (Scheidt and co-workers, 2020)

This protocol describes the conversion of an allo configured intermediate to the corresponding pseudo stereoisomer.[1]

  • Reaction Setup: The allo configured tetracyclic intermediate 6 is dissolved in a 1:1 mixture of THF and ethanol.

  • Reagent Addition: The solution is cooled to -20 °C, and a solution of sodium ethoxide (NaOEt) is added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by TLC to observe the epimerization at the C-15 stereocenter.

  • Quenching and Extraction: Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography to provide the pseudo configured product 20 in 52% yield.[1]

Visualization of Synthetic and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and a proposed signaling pathway for yohimbine alkaloids.

G cluster_0 Collective Total Synthesis of Yohimbine Stereoisomers cluster_1 Stereoisomer Subfamilies Tryptamine Tryptamine Derivatives CommonIntermediate Common Pentacyclic Intermediate Tryptamine->CommonIntermediate Pictet-Spengler/ Amidation Pyrone Pyrone Dimer Pyrone->CommonIntermediate Yohimbine Yohimbine CommonIntermediate->Yohimbine Stereodivergent Transformations Pseudo This compound CommonIntermediate->Pseudo Beta β-Yohimbine CommonIntermediate->Beta Allo Alloyohimbine CommonIntermediate->Allo

Caption: A divergent synthetic strategy for accessing all four stereoisomeric subfamilies of yohimbine alkaloids from a common pentacyclic intermediate.

G cluster_0 Enantioselective Synthesis via Intramolecular Diels-Alder AcyclicPrecursor Acyclic Precursor Triene Triene Intermediate AcyclicPrecursor->Triene Multi-step synthesis IMDA Intramolecular Diels-Alder Cycloaddition Triene->IMDA Lewis Acid Catalysis (e.g., Sc(OTf)₃) PentacyclicCore Pentacyclic Yohimbine Core IMDA->PentacyclicCore This compound This compound PentacyclicCore->this compound Further Functionalization

Caption: A linear synthetic approach highlighting the key intramolecular Diels-Alder cycloaddition for the construction of the yohimbine core.

G cluster_0 Proposed Signaling Pathway of Yohimbine Alkaloids YohimbineIsomers Yohimbine Stereoisomers (e.g., this compound) Alpha2AR α2-Adrenergic Receptor YohimbineIsomers->Alpha2AR Antagonism PLC Phospholipase Cγ1 (PLCγ1) Alpha2AR->PLC Modulation Downstream Downstream Cellular Effects PLC->Downstream Signal Transduction

Caption: A simplified diagram illustrating the antagonistic effect of yohimbine isomers on the α2-adrenergic receptor and the potential involvement of the PLCγ1 signaling pathway.

Biological Significance and Stereochemical Impact

The diverse biological activities of yohimbine alkaloids are intrinsically linked to their three-dimensional structures.[2][9][10][11][12] The primary pharmacological action of yohimbine is as a selective α2-adrenergic receptor antagonist.[13][14] By blocking these receptors, yohimbine increases the release of norepinephrine, leading to various physiological effects.[13] Research has shown that stereoisomers of yohimbine exhibit different affinities for various receptors, leading to distinct pharmacological profiles.[15] For instance, while yohimbine is a potent α2-adrenergic antagonist, its stereoisomers can have varied activities at serotonin (B10506) and dopamine (B1211576) receptors.[16] One study on yohimbine's effect on vascular smooth muscle cell proliferation suggests a downregulation of the PLCγ1 signaling pathway, independent of the α2B-adrenergic receptor in that specific context.[17] This highlights the complexity of the signaling pathways modulated by these alkaloids and underscores the importance of synthesizing stereochemically pure compounds to elucidate their precise mechanisms of action and therapeutic potential. The development of efficient and stereoselective synthetic routes is therefore not just an academic challenge but a crucial step towards unlocking the full therapeutic potential of the yohimbine family of alkaloids.

References

Physical and chemical properties of Pseudoyohimbine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoyohimbine hydrochloride, an indole (B1671886) alkaloid and a diastereomer of yohimbine (B192690), is a compound of significant interest in pharmacological research due to its potential as a selective α2-adrenergic receptor antagonist. This technical guide provides an in-depth overview of the physical and chemical properties of this compound hydrochloride, detailed experimental protocols for its analysis, and an elucidation of its primary mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the adrenergic system.

Physical and Chemical Properties

This compound hydrochloride is the hydrochloride salt of this compound, a naturally occurring alkaloid. Its physical and chemical characteristics are crucial for its handling, formulation, and analytical characterization.

General Properties
PropertyValueSource
Chemical Name methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride--INVALID-LINK--[1]
Synonyms 3-Epiyohimbine hydrochloride, Corynanthine hydrochloride--INVALID-LINK--[1]
Molecular Formula C₂₁H₂₇ClN₂O₃--INVALID-LINK--[1]
Molecular Weight 390.9 g/mol --INVALID-LINK--[1]
Appearance White to off-white crystalline powder (based on related compounds)General knowledge
Melting Point Needles from alcohol + ether, dec 258°C--INVALID-LINK--
Optical Rotation [α]D²⁰ -10° (c = 1 in water)--INVALID-LINK--
Solubility

Quantitative solubility data for this compound hydrochloride is not extensively reported. However, based on the properties of the related compound, Yohimbine hydrochloride, the following qualitative solubility profile can be expected:

SolventSolubility
Water Sparingly soluble
Ethanol (B145695) Sparingly soluble
Methanol (B129727) Soluble
DMSO Soluble

Note: For Yohimbine hydrochloride, the solubility in water is approximately 8 mg/mL and in ethanol is approximately 2.5 mg/mL.[2] These values can serve as an estimate for this compound hydrochloride, but experimental verification is recommended.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound hydrochloride. The following data is for the free base, this compound, and provides the basis for the hydrochloride salt's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound have been reported in the Biological Magnetic Resonance Bank (BMRB) under accession bmse001303.[3]

¹³C NMR (in CDCl₃):

Atom IDChemical Shift (ppm)
C151.915
C2119.3554
C3121.3843
C4117.9211
C5111.3809
C622.9932
C731.5813
C816.9317
C951.0111
C1032.4146
C1151.2477
C1240.2057
C13127.7558
C14107.8215
C1531.4355
C16135.8719
C1754.1034
C1867.3048
C1952.0013
C20132.9505
C21174.9632

¹H NMR (in CDCl₃, selected signals):

Atom IDChemical Shift (ppm)
H27 (OCH₃)3.7908
H30-H33 (Aromatic)7.1074 - 7.4835
H48 (CH-OH)4.4736
H49 (CH-COOCH₃)4.2139

For a complete list of ¹H NMR chemical shifts, please refer to the BMRB entry.

Infrared (IR) Spectroscopy
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 354.44. The fragmentation pattern would be characteristic of the yohimbine alkaloid skeleton, with key fragments arising from the retro-Diels-Alder cleavage of the C-ring. For this compound hydrochloride, electrospray ionization (ESI) in positive mode would likely show a prominent ion at m/z 355.20 [M+H]⁺.

Experimental Protocols

The following protocols are provided as a guide for the analysis of this compound hydrochloride and are based on established methods for related indole alkaloids.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from published HPLC methods for yohimbine hydrochloride.[4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 229 nm or 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound hydrochloride reference standard in methanol (e.g., 1 mg/mL) and dilute to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.

Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing.[1][6][7]

  • Objective: To identify potential degradation products and establish the intrinsic stability of this compound hydrochloride under various stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Analysis: After the specified stress period, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze by the developed HPLC method (as described in 3.1) to assess the extent of degradation and identify any degradation products.

Mechanism of Action and Signaling Pathway

This compound hydrochloride is presumed to act as a competitive antagonist of α2-adrenergic receptors, similar to its diastereomer, yohimbine.[8][9][10] This antagonism primarily affects the presynaptic nerve terminals of the sympathetic nervous system.

α2-Adrenergic Receptor Antagonism

Presynaptic α2-adrenergic receptors function as part of a negative feedback loop to regulate the release of norepinephrine (B1679862) (noradrenaline). When norepinephrine is released into the synaptic cleft, it can bind to these autoreceptors, which in turn inhibits further norepinephrine release.

By blocking these α2-adrenergic receptors, this compound hydrochloride prevents the binding of norepinephrine, thereby inhibiting this negative feedback mechanism. This leads to an increased release of norepinephrine from the presynaptic neuron into the synaptic cleft.

Signaling Pathway

The α2-adrenergic receptor is a G-protein coupled receptor (GPCR) that is coupled to an inhibitory G-protein (Gi). The signaling cascade is as follows:

  • Norepinephrine Binding (Agonist): Under normal physiological conditions, norepinephrine binds to the α2-adrenergic receptor.

  • Gi Protein Activation: This binding activates the Gi protein.

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase.

  • Decreased cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Reduced Norepinephrine Release: The decrease in cAMP levels ultimately results in the inhibition of further norepinephrine release from the presynaptic terminal.

This compound hydrochloride's role is to block step 1, thereby preventing the entire downstream inhibitory cascade and leading to an increase in norepinephrine release.

Pseudoyohimbine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_feedback Negative Feedback Loop NE_Vesicle Norepinephrine Vesicle NE_Release Norepinephrine Release NE_Vesicle->NE_Release Exocytosis NE Norepinephrine NE_Release->NE Post_Receptor Postsynaptic Adrenergic Receptor NE->Post_Receptor Binds Alpha2_Receptor α2-Adrenergic Receptor (Gi-coupled) NE->Alpha2_Receptor Binds Pseudo This compound HCl Pseudo->Alpha2_Receptor Blocks AC Adenylyl Cyclase Alpha2_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->NE_Release Inhibits

Caption: α2-Adrenergic Receptor Antagonism by this compound Hydrochloride.

Conclusion

This compound hydrochloride is a valuable pharmacological tool for studying the α2-adrenergic system. Its distinct stereochemistry compared to yohimbine may confer unique properties that warrant further investigation. This technical guide provides a foundational understanding of its physical and chemical characteristics, along with practical experimental protocols and a clear depiction of its mechanism of action. It is hoped that this resource will facilitate future research into the therapeutic potential of this compound hydrochloride.

References

Pharmacological Profile of Pseudoyohimbine as an Alpha-2 Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Pharmacological Data

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that are classified into three subtypes: α2A, α2B, and α2C. These receptors are crucial in regulating neurotransmitter release and play significant roles in the central and peripheral nervous systems. The antagonistic activity of compounds like pseudoyohimbine is quantified by their binding affinity (Ki) and functional inhibition (IC50).

While comprehensive data for this compound across the three human receptor subtypes is not available in the cited literature, the data for its extensively studied diastereomer, yohimbine, is presented below to offer a comparative pharmacological benchmark. Yohimbine is a potent, relatively non-selective alpha-2 antagonist.

Table 1: Pharmacological Profile of Yohimbine at Human Alpha-2 Adrenergic Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Functional AssayIC50 (nM)Efficacy
Alpha-2A 1.4 - 3.1[³H]Rauwolscine Binding~8.4Antagonist
Alpha-2B 2.0 - 7.1[³H]Rauwolscine BindingNot ReportedAntagonist
Alpha-2C 0.88[³H]Rauwolscine BindingNot ReportedAntagonist

Note: Data is compiled from various sources and methodologies, which can lead to variations in reported values. The table provides a representative range.

Experimental Protocols

The characterization of an alpha-2 antagonist like this compound relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for each alpha-2 adrenergic receptor subtype by measuring its ability to compete with a known radiolabeled antagonist.

  • Methodology:

    • Cell Culture and Membrane Preparation:

      • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C) are cultured to confluence.

      • Cells are harvested, and a crude membrane preparation is isolated via differential centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

    • Competition Binding Assay:

      • A fixed concentration of a selective alpha-2 antagonist radioligand, such as [³H]Rauwolscine or [³H]RX821002, is incubated with the cell membranes.

      • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

      • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).

      • The reaction is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Separation and Detection:

      • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

      • The filters are washed multiple times with ice-cold buffer to separate bound from free radioligand.

      • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • Data Analysis:

      • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

      • The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay
  • Objective: To assess the functional antagonist activity of this compound by measuring its ability to block agonist-stimulated G-protein activation.

  • Methodology:

    • Membrane Preparation: Receptor-expressing membranes are prepared as described in the binding assay protocol.

    • Assay Conditions:

      • Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and NaCl.

      • Varying concentrations of the antagonist (this compound) are pre-incubated with the membranes.

      • A fixed, sub-maximal concentration of an alpha-2 agonist (e.g., norepinephrine (B1679862) or UK-14,304) is added to stimulate the receptor.

      • The reaction is initiated by the addition of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

      • The incubation is carried out at 30°C for a defined period (e.g., 30-60 minutes).

    • Separation and Detection: The assay is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via rapid filtration, similar to the binding assay. Radioactivity is quantified by scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is calculated. This value provides a measure of the functional potency of the antagonist.

Visualizations: Pathways and Workflows

Signaling Pathway of Alpha-2 Adrenergic Receptor Antagonism

Alpha-2 adrenergic receptors are inhibitory G-protein coupled receptors (GPCRs). When activated by an agonist like norepinephrine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts by competitively binding to the receptor, thereby preventing the agonist from binding and initiating this signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Norepinephrine (Agonist) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds & Blocks Gi_Protein Gi Protein (Inactive) Receptor->Gi_Protein Activates Gi_Protein_Active Gαi-GTP + Gβγ (Active) Gi_Protein->Gi_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase Gi_Protein_Active->AC Inhibits cAMP cAMP (Decreased) AC->cAMP ATP ATP ATP->AC experimental_workflow start Start: This compound receptor_expression Prepare Membranes from Cells Expressing α2A, α2B, or α2C Subtypes start->receptor_expression binding_assay Radioligand Competition Binding Assay receptor_expression->binding_assay functional_assay [35S]GTPγS Functional Assay receptor_expression->functional_assay calc_ki Calculate Ki (Binding Affinity) binding_assay->calc_ki calc_ic50 Calculate IC50 (Functional Potency) functional_assay->calc_ic50 data_analysis Data Interpretation & Profile Generation calc_ki->data_analysis calc_ic50->data_analysis end End: Pharmacological Profile data_analysis->end

Pseudoyohimbine's Mechanism of Action at Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoyohimbine, a stereoisomer of yohimbine (B192690), is an indole (B1671886) alkaloid with known sympatholytic activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound at adrenergic receptors. While research on this compound is less extensive than that on its diastereomer, yohimbine, this document synthesizes the available quantitative data, outlines relevant experimental protocols, and illustrates the key signaling pathways involved. The primary mechanism of action for this class of compounds is competitive antagonism at α2-adrenergic receptors, leading to an increase in norepinephrine (B1679862) release. This guide aims to serve as a detailed resource for researchers and professionals in drug development interested in the pharmacology of this compound and its potential therapeutic applications.

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes mediated by the catecholamines epinephrine (B1671497) and norepinephrine. These receptors are broadly classified into α and β subtypes, each with further subdivisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). This compound's interaction with these receptors, particularly the α2 subtypes, is the basis of its pharmacological effects. Understanding the precise mechanism of action, including binding affinities and functional consequences, is crucial for the development of novel therapeutics.

Quantitative Analysis of this compound's Interaction with Adrenergic Receptors

Quantitative data on the binding affinity and functional potency of this compound at various adrenergic receptor subtypes is limited in the public domain. However, data for its stereoisomers, particularly yohimbine and rauwolscine (B89727), provide a strong inferential basis for its likely activity profile. It is important to note that stereochemistry can significantly impact receptor affinity and selectivity.

Table 1: Comparative Binding Affinities (Ki in nM) of Yohimbine Isomers at Adrenergic and Serotonin Receptors

Receptor SubtypeYohimbine (pKi)Rauwolscine (Ki, nM)Corynanthine (B1669447) (potency order)This compound (potency order)
α1-Adrenergic 6.7 (ADRA1A), 6.8 (ADRA1B), 6.8 (ADRA1D)[1]> Yohimbine[2]
α2-Adrenergic 8.2-8.5 (ADRA2A), 8.7 (ADRA2B), 9.6 (ADRA2C)[1]High affinity[2]
β-Adrenergic
5-HT1A 7.3[1]158 ± 69[3]
5-HT1B 6.8[1]
5-HT1D 7.6[1]
Dopamine D2 6.4[1]
Dopamine D3 Low affinity[1]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Data for this compound is largely qualitative from comparative studies.

Studies on yohimbine stereoisomers have demonstrated a clear stereoselectivity for adrenergic receptors. Yohimbine and its diastereomer rauwolscine are potent and selective antagonists of α2-adrenergic receptors, while another isomer, corynanthine, shows a preference for α1-adrenergic receptors.[2] In functional assays using rat aortic strips, the order of potency for α1-adrenoceptor antagonism was determined to be corynanthine > yohimbine > rauwolscine, as indicated by their pA2 values.[4]

Signaling Pathways

The interaction of this compound with adrenergic receptors initiates specific intracellular signaling cascades. As a primary α2-adrenergic antagonist, its main effect is to block the inhibitory signaling of this receptor subtype.

α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors are coupled to the inhibitory G protein, Gi. Upon activation by endogenous agonists like norepinephrine, the αi subunit of the G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as a competitive antagonist, this compound prevents this agonist-induced inhibition, thereby maintaining or increasing cAMP levels.

alpha2_signaling cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor gi_protein Gi Protein (αi, βγ) receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Decreases norepinephrine Norepinephrine (Agonist) norepinephrine->receptor Binds This compound This compound (Antagonist) This compound->receptor Competitively Blocks atp ATP atp->ac Substrate inhibition Inhibition activation Activation blockade Blockade

α2-Adrenergic Receptor Signaling Pathway and this compound Blockade.
α1-Adrenergic Receptor Signaling

While this compound's primary action is at α2 receptors, its stereoisomers are known to have some affinity for α1 receptors. α1-Adrenergic receptors are coupled to the Gq/11 G protein. Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Any antagonist activity of this compound at these receptors would block this cascade.

alpha1_signaling cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor gq_protein Gq/11 Protein receptor->gq_protein Activates plc Phospholipase C gq_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates norepinephrine Norepinephrine (Agonist) norepinephrine->receptor Binds pip2 PIP2 pip2->plc Substrate ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

α1-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound's interaction with adrenergic receptors involves standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes.

Objective: To quantify the affinity of this compound for α1- and α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO, or from tissues known to express the receptor).

  • Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine or [3H]-Rauwolscine for α2).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start membrane_prep Membrane Preparation start->membrane_prep assay_setup Assay Setup (Membranes, Radioligand, This compound) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration and Washing incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (IC50 and Ki determination) quantification->data_analysis end End data_analysis->end

Workflow for a Radioligand Binding Assay.
Functional Assay: cAMP Accumulation Assay

This assay is used to determine the functional potency (e.g., pA2) of this compound as an antagonist at α2-adrenergic receptors.

Objective: To measure the ability of this compound to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • Whole cells expressing the α2-adrenergic receptor of interest.

  • An α2-adrenergic agonist (e.g., UK 14,304 or clonidine).

  • This compound solutions of varying concentrations.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).

Procedure:

  • Cell Culture: Plate cells in a suitable multi-well plate and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor.

  • Stimulation: Add a fixed concentration of the α2-agonist along with forskolin to all wells except the basal control.

  • Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of this compound. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist (this compound) concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant. A slope of 1 is indicative of competitive antagonism.

camp_assay_workflow start Start cell_culture Cell Plating start->cell_culture pretreatment Pre-treatment with This compound and IBMX cell_culture->pretreatment stimulation Stimulation with Agonist and Forskolin pretreatment->stimulation incubation Incubation stimulation->incubation lysis_detection Cell Lysis and cAMP Detection incubation->lysis_detection data_analysis Data Analysis (Schild Plot and pA2) lysis_detection->data_analysis end End data_analysis->end

Workflow for a cAMP Accumulation Assay.

Conclusion

References

A Comparative Analysis of the Receptor Binding Affinities of Yohimbine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinities of yohimbine (B192690) and its key stereoisomers: rauwolscine (B89727), corynanthine (B1669447), and pseudoyohimbine. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological profiles of these compounds. While extensive quantitative data is available for yohimbine, rauwolscine, and corynanthine, it is important to note that publicly accessible, quantitative receptor binding data for this compound is notably scarce in the scientific literature. This guide, therefore, focuses on a detailed comparison of the former three isomers, with qualitative insights into this compound where available.

Comparative Receptor Binding Affinities

The following tables summarize the binding affinities (Ki, in nM) of yohimbine, rauwolscine, and corynanthine for a range of adrenergic, serotonergic, and dopaminergic receptors. A lower Ki value indicates a higher binding affinity.

Adrenergic Receptor Binding Affinities (Ki in nM)
Receptor SubtypeYohimbineRauwolscineCorynanthine
α1-Adrenergic
α1A199.5[1]158.5[1]25.1[1]
α1B158.5[1]125.9[1]39.8[1]
α1D158.5[1]199.5[1]63.1[1]
α2-Adrenergic
α2A3.0[1]1.6[1]251.2[1]
α2B1.6[1]1.3[1]316.2[1]
α2C0.5[1]0.6[1]158.5[1]
Serotonergic Receptor Binding Affinities (Ki in nM)
Receptor SubtypeYohimbineRauwolscineCorynanthine
5-HT1A50.1[2]63.1[2]-
5-HT1B158.5[2]--
5-HT1D25.1[2]100.0[2]-
5-HT2A794.3[1]--
5-HT2B398.1[1]--
5-HT2C1258.9[1]--

Data for corynanthine at serotonergic receptors is limited in the reviewed literature.

Dopaminergic Receptor Binding Affinities (Ki in nM)
Receptor SubtypeYohimbineRauwolscineCorynanthine
D2398.1[2]--
D31995.3[2]--

Data for rauwolscine and corynanthine at dopaminergic receptors is limited in the reviewed literature.

Experimental Protocols: Radioligand Binding Assays

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a fundamental technique in pharmacology for determining the affinity of a ligand for a receptor. A generalized protocol for such an assay is as follows:

1. Membrane Preparation:

  • Tissue (e.g., brain cortex, spleen) or cells expressing the receptor of interest are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined to ensure consistency across experiments.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand (e.g., [3H]-Yohimbine, [3H]-Prazosin) with known high affinity for the target receptor is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., yohimbine, rauwolscine, corynanthine) are added to compete with the radioligand for binding to the receptor.

  • The mixture is incubated at a specific temperature for a set period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (Yohimbine Isomer) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

A simplified workflow of a competitive radioligand binding assay.

Receptor Signaling Pathways

The interaction of yohimbine isomers with their target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways for adrenergic, serotonergic, and dopaminergic receptors.

Adrenergic Receptor Signaling

Yohimbine and its isomers primarily act on α-adrenergic receptors. α1-receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC), while α2-receptors are coupled to Gi proteins, which inhibit adenylyl cyclase (AC).

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling Alpha1 α1 Receptor Gq Gq Alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response1 PKC->Cellular_Response1 Alpha2 α2 Receptor (Target of Yohimbine) Gi Gi Alpha2->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response2

Canonical signaling pathways for α1 and α2-adrenergic receptors.
Serotonergic Receptor Signaling

Yohimbine isomers also exhibit affinity for various serotonin (B10506) (5-HT) receptors. The signaling pathways for these receptors are diverse. For example, 5-HT1A receptors are coupled to Gi, leading to inhibition of adenylyl cyclase, while 5-HT2A receptors are coupled to Gq, activating the phospholipase C pathway.

Serotonin_Signaling cluster_5ht1a 5-HT1A Receptor Signaling cluster_5ht2a 5-HT2A Receptor Signaling HT1A 5-HT1A Receptor Gi_1a Gi HT1A->Gi_1a AC_1a Adenylyl Cyclase Gi_1a->AC_1a cAMP_1a ↓ cAMP AC_1a->cAMP_1a Response_1a Cellular Response cAMP_1a->Response_1a HT2A 5-HT2A Receptor Gq_2a Gq HT2A->Gq_2a PLC_2a Phospholipase C Gq_2a->PLC_2a IP3_DAG ↑ IP3 & DAG PLC_2a->IP3_DAG Response_2a Cellular Response IP3_DAG->Response_2a

Signaling pathways for 5-HT1A and 5-HT2A receptors.
Dopaminergic Receptor Signaling

Yohimbine shows some affinity for dopamine (B1211576) D2 receptors. D2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and consequently reduce the production of cyclic AMP (cAMP).

Dopamine_Signaling cluster_d2 Dopamine D2 Receptor Signaling D2_Receptor D2 Receptor Gi_d2 Gi D2_Receptor->Gi_d2 AC_d2 Adenylyl Cyclase Gi_d2->AC_d2 ATP_d2 ATP AC_d2->ATP_d2 cAMP_d2 cAMP ATP_d2->cAMP_d2 PKA_d2 Protein Kinase A cAMP_d2->PKA_d2 Cellular_Response_d2 Cellular Response PKA_d2->Cellular_Response_d2

The canonical Gi-coupled signaling pathway of the dopamine D2 receptor.

Conclusion

This technical guide provides a detailed comparison of the receptor binding affinities of yohimbine, rauwolscine, and corynanthine, highlighting their distinct pharmacological profiles. The provided data, experimental methodologies, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of drug discovery and development. The significant lack of quantitative binding data for this compound remains a knowledge gap, underscoring the need for further research to fully elucidate the comparative pharmacology of all yohimbine isomers.

References

Navigating the In Vitro Landscape of Pseudoyohimbine: A Technical Guide to Preliminary Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pseudoyohimbine, a stereoisomer of the more extensively studied yohimbine (B192690), is an indole (B1671886) alkaloid found in plants such as Alstonia mairei and Catharanthus trichophyllus.[1] While research on yohimbine is abundant, in vitro studies specifically delineating the biological activities of this compound are notably scarce in publicly available scientific literature. This technical guide consolidates the available preliminary in vitro data on this compound and its isomers to provide a foundational understanding for researchers, scientists, and drug development professionals. The information presented is based on comparative studies of yohimbine alkaloids, which offer the most direct insights into this compound's potential pharmacological profile.

Receptor Binding Affinity

The primary mechanism of action for yohimbine and its isomers involves their interaction with adrenergic and serotonergic receptors. In vitro receptor binding assays are crucial for determining the affinity and selectivity of these compounds.

Quantitative Data on Receptor Binding:

CompoundReceptor SubtypeTest SystemKi (nM)KD (nM)Reference
Yohimbine Isomers (general)α1-adrenoceptorRat liver plasma membranes--[2]
Yohimbine Isomers (general)α2-adrenoceptorHuman platelet membranes--[2]
Yohimbineα2-adrenoceptorHuman platelet membranes-6.2 ± 1.4[3]
(+)-Yohimbineα1/α2 selectivity ratioRat liver/Human platelets635-[2]
Alloyohimbineα1/α2 selectivity ratioRat liver/Human platelets46.6-[2]
α-Yohimbine (Rauwolscine)α1/α2 selectivity ratioRat liver/Human platelets112-[2]
Corynanthineα1/α2 selectivity ratioRat liver/Human platelets0.036-[2]

Experimental Protocol: Radioligand Displacement Assay for Adrenoceptor Binding

This protocol is based on methodologies used to assess the binding of yohimbine stereoisomers to α-adrenoceptors.[2][3]

Objective: To determine the binding affinity (Ki) of this compound isomers for α1- and α2-adrenergic receptors.

Materials:

  • Test Compounds: this compound and other yohimbine isomers.

  • Radioligands: [3H]prazosin (for α1 receptors), [3H]yohimbine (for α2 receptors).

  • Membrane Preparations: Rat liver plasma membranes (for α1), human platelet membranes (for α2).

  • Buffers: Tris-HCl buffer, MgCl2.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters .

Procedure:

  • Membrane Preparation: Isolate plasma membranes from rat liver or human platelets using differential centrifugation.

  • Incubation: In assay tubes, combine the membrane preparation, the radioligand ([3H]prazosin or [3H]yohimbine) at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation incubate Incubation with Radioligand & Test Compound prep->incubate filter Filtration to Separate Bound/Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Workflow for determining receptor binding affinity.

Serotonin (B10506) (5-HT) Receptor Antagonism

Studies on yohimbine isomers have indicated their potential as serotonin receptor antagonists.

Quantitative Data on 5-HT Receptor Antagonism:

Compound GroupAssay SystemActivityReference
Yohimbine IsomersRat isolated fundus preparationPotent antagonists of 5-HT[4]

Experimental Protocol: Serotonin Antagonism in Isolated Rat Fundus

This protocol is based on the methodology described for evaluating the 5-HT antagonism of yohimbine isomers.[4]

Objective: To assess the antagonistic effect of this compound on serotonin-induced muscle contraction.

Materials:

  • Test Compound: this compound.

  • Agonist: Serotonin (5-HT).

  • Tissue Preparation: Isolated rat fundus strip.

  • Organ Bath with physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Isometric Transducer and Data Acquisition System .

Procedure:

  • Tissue Preparation: Euthanize a rat and dissect the stomach fundus. Prepare a longitudinal strip of the fundus muscle.

  • Tissue Mounting: Suspend the fundus strip in an organ bath containing physiological salt solution under a resting tension.

  • Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes), with regular washing.

  • Control Response: Obtain a cumulative concentration-response curve for serotonin to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of the test compound (this compound) for a set period.

  • Test Response: In the presence of the antagonist, repeat the cumulative concentration-response curve for serotonin.

  • Data Analysis: Compare the serotonin concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist potency.

Enzyme Inhibition Studies

The effects of yohimbine isomers on various enzymes have been investigated to understand their broader biochemical profile.

Quantitative Data on Enzyme Inhibition:

Compound GroupTarget EnzymeTest SystemActivity
Yohimbine IsomersAcetylcholinesteraseRat brainWeak inhibitors
Yohimbine IsomersMonoamine Oxidase (MAO)Rat brain in vitroNo significant inhibition

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is a generalized method based on the findings that yohimbine isomers are weak inhibitors of acetylcholinesterase.[4]

Objective: To determine the inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • Test Compound: this compound.

  • Enzyme: Acetylcholinesterase (AChE) from rat brain or a commercial source.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Buffer: Phosphate (B84403) buffer (pH 8.0).

  • Microplate Reader .

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB, and the test compound (this compound) at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Initiate Reaction: Add the substrate (ATCI) to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway Interactions

Based on the receptor binding data, this compound is predicted to modulate signaling pathways associated with α2-adrenergic and serotonin receptors. The primary mechanism is competitive antagonism, where the molecule binds to the receptor but does not activate it, thereby blocking the binding and subsequent signaling of the endogenous agonist.

G cluster_pathway Postulated Signaling Pathway Antagonism by this compound PY This compound AR α2-Adrenergic Receptor PY->AR Blocks SR 5-HT Receptor PY->SR Blocks AC Adenylate Cyclase AR->AC Inhibits PLC Phospholipase C SR->PLC cAMP ↓ cAMP AC->cAMP Response1 Cellular Response (e.g., smooth muscle relaxation) cAMP->Response1 IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Response2 Cellular Response (e.g., altered neuronal firing) IP3_DAG->Response2 EndoAgonist1 Norepinephrine EndoAgonist1->AR Activates EndoAgonist2 Serotonin EndoAgonist2->SR Activates

Antagonism of Adrenergic and Serotonergic Pathways.

The available in vitro data, primarily from comparative studies of yohimbine isomers, suggest that this compound likely possesses activity as an antagonist at α2-adrenergic and serotonin receptors, while exhibiting weak inhibitory effects on acetylcholinesterase.[2][4] There is a clear and significant gap in the scientific literature regarding the specific biological activities of this compound.

Future in vitro research should focus on:

  • Direct Receptor Profiling: Conducting comprehensive radioligand binding assays for this compound against a wide panel of receptors to determine its precise affinity and selectivity profile.

  • Functional Assays: Performing functional assays, such as cAMP inhibition or calcium mobilization assays, to confirm its antagonist (or potential agonist/inverse agonist) activity at specific receptors.

  • Enzyme Inhibition Panels: Screening this compound against a broad range of enzymes to identify any potential off-target effects or novel therapeutic activities.

  • Anticancer and Anti-inflammatory Screens: Investigating its potential cytotoxic effects on various cancer cell lines and its ability to modulate inflammatory pathways in relevant cell models, given the activities of other alkaloids from its plant sources.[5][6]

A thorough in vitro characterization is a prerequisite for any further preclinical development and for elucidating the full therapeutic potential of this natural compound.

References

An In-depth Technical Guide to the Central Nervous System Effects of Pseudoyohimbine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of Pseudoyohimbine is an evolving field. This document summarizes the current state of knowledge. The inclusion of extensive information on its stereoisomer, Yohimbine (B192690), is for comparative purposes due to the limited availability of specific data on this compound.

Executive Summary

This compound, also known as Corynanthine (B1669447), is a naturally occurring indole (B1671886) alkaloid and a stereoisomer of the more extensively studied Yohimbine. While research on this compound's effects on the central nervous system (CNS) is limited, available evidence indicates a distinct pharmacological profile compared to its isomers. This technical guide synthesizes the current understanding of this compound's CNS effects, primarily highlighting its selective antagonism of α1-adrenergic receptors and its agonistic activity at serotonin (B10506) 5-HT autoreceptors. Due to the scarcity of comprehensive data on this compound, this document provides an in-depth analysis of Yohimbine's well-documented CNS effects as a comparative framework. This approach allows for a more thorough, albeit partially inferred, understanding of this compound's potential neurological impact. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key signaling pathways to aid in research and drug development endeavors.

Pharmacology of this compound (Corynanthine)

This compound is distinguished from its more famous stereoisomer, Yohimbine, by its preferential affinity for α1-adrenergic receptors. This selectivity fundamentally alters its expected impact on the central nervous system.

Adrenergic Receptor Activity

Studies have demonstrated that this compound is a selective α1-adrenergic receptor antagonist.[1] In anesthetized dogs, it was found to be approximately 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors.[2] This is in stark contrast to Yohimbine, which is a potent α2-adrenoceptor antagonist. The antagonistic action of this compound at α1-adrenoceptors suggests a potential to modulate CNS functions regulated by these receptors, which are involved in processes such as arousal, attention, and mood. Blockade of α1-adrenergic receptors can lead to vasodilation and a reduction in blood pressure.[3]

Serotonergic System Interaction

In addition to its effects on the adrenergic system, this compound has been shown to interact with the serotonergic system. Research indicates that it acts as an agonist at 5-HT autoreceptors.[4] This agonistic activity can lead to a decrease in the release of serotonin (5-HT), a key neurotransmitter in the regulation of mood, anxiety, and sleep.[4] This dual action on both adrenergic and serotonergic systems suggests a complex modulatory role within the CNS.

Comparative Pharmacology: Yohimbine

Due to the limited specific data on the CNS effects of this compound, a detailed examination of its stereoisomer, Yohimbine, is instructive. Yohimbine's well-documented pharmacological profile provides a valuable reference point for understanding the potential, and the differences, in the CNS activity of this compound.

Yohimbine's Adrenergic and Monoaminergic Receptor Profile

Yohimbine is a potent α2-adrenoceptor antagonist.[5] This action blocks the presynaptic autoreceptors that normally inhibit the release of norepinephrine (B1679862), leading to an increase in noradrenergic transmission. Beyond its primary target, Yohimbine also exhibits affinity for a range of other monoaminergic receptors, including serotonin (5-HT) and dopamine (B1211576) receptors.[5][6]

Table 1: Comparative Receptor Binding Affinities of Yohimbine and this compound (Corynanthine)

Receptor SubtypeYohimbine AffinityThis compound (Corynanthine) AffinityReference
α1-Adrenergic ModerateHigh (Antagonist)[2]
α2-Adrenergic High (Antagonist)Low (Antagonist)[2]
5-HT Autoreceptor Partial Agonist/AntagonistAgonist[4][6]
Central Nervous System Effects of Yohimbine

The α2-adrenergic antagonism of Yohimbine leads to a range of well-documented CNS effects:

  • Anxiogenic Effects: Yohimbine is widely used in both human and animal studies to induce anxiety and stress responses.[7] This is thought to be mediated by the increased noradrenergic activity in brain regions associated with fear and anxiety, such as the amygdala and locus coeruleus.

  • Increased Locomotor Activity: At lower doses, Yohimbine has been shown to increase motor activity in mice, an effect attributed to the blockade of α2-autoreceptors leading to enhanced noradrenaline release and subsequent activation of postsynaptic α1-receptors.[8]

  • Neurotransmitter Turnover: Yohimbine accelerates the turnover of both norepinephrine and dopamine in the mouse brain.[8] It has also been found to modestly increase dopamine levels in the medial prefrontal cortex (mPFC) but not the nucleus accumbens (NAc) in rats.[9]

  • Cerebral Blood Flow: In humans, intravenous Yohimbine has been observed to decrease whole-brain absolute cerebral blood flow (CBF), with the greatest decreases in cortical areas. However, relative increases in CBF were seen in the medial frontal cortex, thalamus, insular cortex, and cerebellum, which correlated with increases in anxiety.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of Yohimbine and its isomers.

Receptor Binding Assays
  • Objective: To determine the binding affinity of a compound for specific receptor subtypes.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

    • Radioligand Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-clonidine for α2-receptors, [3H]-WB-4101 for α1-receptors) and varying concentrations of the test compound (e.g., this compound or Yohimbine).

    • Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.[10]

In Vivo Microdialysis
  • Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex).

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

    • Sample Collection: The dialysate is collected at regular intervals.

    • Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Drug Administration: The effects of a systemically administered drug (e.g., Yohimbine) on neurotransmitter levels are assessed by comparing post-drug concentrations to baseline levels.[9]

Behavioral Assays in Animal Models
  • Elevated Plus-Maze:

    • Objective: To assess anxiety-like behavior in rodents.

    • Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.

    • Procedure: Animals are placed at the center of the maze and allowed to explore for a set period. The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms, while anxiogenic compounds have the opposite effect.[11]

  • Novel Tank Diving Test (Zebrafish):

    • Objective: To measure anxiety-like behavior in zebrafish.

    • Procedure: Zebrafish are introduced into a novel tank. Their natural tendency is to initially dive to the bottom and then gradually explore the upper portions of the tank. The time spent in the lower versus the upper sections is measured. Anxiolytic compounds reduce the time spent in the bottom portion of the tank.[12]

Signaling Pathways and Visualizations

Understanding the signaling pathways affected by this compound and its isomers is crucial for elucidating their mechanisms of action.

This compound (Corynanthine) Signaling

Based on its known receptor interactions, the signaling pathway for this compound can be conceptualized as follows:

Pseudoyohimbine_Signaling cluster_alpha1 α1-Adrenergic Neuron cluster_5HT Serotonergic Neuron This compound This compound (Corynanthine) Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonizes 5HT_Autoreceptor 5-HT Autoreceptor This compound->5HT_Autoreceptor Agonist Gq_Protein Gq Alpha1_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Cellular_Response_A1 Cellular Response Ca_PKC->Cellular_Response_A1 Gi_Protein Gi 5HT_Autoreceptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP 5HT_Release ↓ 5-HT Release cAMP->5HT_Release

Caption: this compound's dual action on α1-adrenergic and 5-HT autoreceptors.

Yohimbine Signaling Pathway

The primary mechanism of Yohimbine involves the blockade of presynaptic α2-adrenergic autoreceptors.

Yohimbine_Signaling cluster_alpha2 Noradrenergic Neuron Yohimbine Yohimbine Alpha2_Autoreceptor α2-Adrenergic Autoreceptor Yohimbine->Alpha2_Autoreceptor Antagonizes Norepinephrine Norepinephrine (NE) Yohimbine->Norepinephrine Leads to Increased Release Gi_Protein Gi Alpha2_Autoreceptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP NE_Release ↓ NE Release cAMP->NE_Release Norepinephrine->Alpha2_Autoreceptor Activates (Negative Feedback) Adrenergic_Receptors Adrenergic Receptors (α1, β) Norepinephrine->Adrenergic_Receptors Activates Postsynaptic_Neuron Postsynaptic Neuron CNS_Effects CNS Effects (e.g., ↑ Arousal, Anxiety) Adrenergic_Receptors->CNS_Effects

Caption: Yohimbine's antagonism of α2-autoreceptors increases norepinephrine release.

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow Start Start: Animal Model Probe_Implantation Stereotaxic Implantation of Microdialysis Probe Start->Probe_Implantation Recovery Post-Surgical Recovery Probe_Implantation->Recovery Baseline_Collection Baseline Sample Collection (aCSF Perfusion) Recovery->Baseline_Collection Drug_Administration Systemic Administration of This compound/Yohimbine Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Drug Sample Collection Drug_Administration->Post_Drug_Collection HPLC_Analysis HPLC-ECD Analysis of Neurotransmitters Post_Drug_Collection->HPLC_Analysis Data_Analysis Data Analysis and Interpretation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for measuring neurotransmitter levels using in vivo microdialysis.

Conclusion and Future Directions

The current body of scientific literature provides a foundational, yet incomplete, understanding of the central nervous system effects of this compound. Its distinct profile as a selective α1-adrenergic antagonist and a 5-HT autoreceptor agonist differentiates it from its well-studied stereoisomer, Yohimbine. This suggests that this compound may have unique therapeutic potential, possibly in conditions where modulation of α1-adrenergic and serotonergic pathways is desirable, without the pronounced anxiogenic effects associated with Yohimbine's α2-antagonism.

Future research should prioritize a more comprehensive characterization of this compound's receptor binding profile across a wider range of CNS targets. In-depth behavioral studies in animal models are necessary to elucidate its effects on anxiety, cognition, and motor function. Furthermore, neurochemical studies, such as in vivo microdialysis, will be crucial to determine its impact on the release and turnover of key neurotransmitters in various brain regions. A thorough investigation of the dose-response relationships and the pharmacokinetic and pharmacodynamic properties of this compound will be essential for any potential translation into clinical applications. By building upon the comparative framework provided by Yohimbine research, the scientific community can more effectively and efficiently uncover the unique therapeutic possibilities of this compound.

References

Early Research on the Therapeutic Potential of Pseudoyohimbine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoyohimbine, a stereoisomer of the more extensively studied yohimbine (B192690), has been a subject of early pharmacological interest for its potential therapeutic applications. As an indole (B1671886) alkaloid naturally occurring in the bark of the Pausinystalia yohimbe tree, its distinct stereochemistry suggests a unique pharmacological profile. This technical guide provides an in-depth analysis of the foundational research into this compound, with a focus on its cardiovascular effects and its interaction with adrenergic receptors. Quantitative data from key comparative studies are presented in tabular format, and detailed experimental methodologies are outlined to support further research and development. Furthermore, this paper includes visualizations of the presumed signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Yohimbine and its stereoisomers, including this compound, represent a class of indole alkaloids that have historically been investigated for their physiological effects.[1][2] While yohimbine has been extensively studied for its potent α2-adrenergic receptor antagonism, the therapeutic potential of its diastereomers, such as this compound, has been less thoroughly explored. Early research, primarily conducted in the late 20th century, sought to differentiate the pharmacological activities of these closely related compounds, with a particular focus on their cardiovascular and autonomic effects. This whitepaper synthesizes the findings of this early research to provide a comprehensive technical overview for researchers and drug development professionals.

Pharmacology of this compound

This compound, also known as 3-epiyohimbine, is a diastereoisomer of yohimbine.[3] Its primary mechanism of action, like its parent compound, is believed to be the antagonism of α2-adrenergic receptors.[4] These receptors are key regulators of sympathetic outflow, and their blockade can lead to a variety of physiological responses.

Adrenergic Receptor Activity

Early comparative studies in animal models have been instrumental in elucidating the adrenergic activity of this compound. A pivotal study by Rockhold and Gross in 1981 investigated the cardiovascular effects of four yohimbine diastereoisomers, including this compound (referred to as 3-epi-alpha-yohimbine in the study), in both anesthetized and conscious rats. This research provided valuable quantitative data on its effects on blood pressure and heart rate, suggesting a less potent α2-adrenergic blocking activity compared to yohimbine.[4]

Quantitative Data from Early Comparative Studies

The following tables summarize the key quantitative findings from the comparative study of yohimbine diastereoisomers conducted by Rockhold and Gross (1981).[4]

Table 1: Effect of Intravenous Infusion of Yohimbine Diastereoisomers on Mean Arterial Pressure (MAP) in Anesthetized Rats

CompoundDose (µg)Change in MAP (mmHg)
This compound 10 - 500Decrease
Yohimbine10 - 500Decrease
Corynanthine10 - 500Decrease (Most Potent)
Rauwolscine10 - 500Decrease

Table 2: Effect of Intravenous Bolus Injection of Yohimbine Diastereoisomers on Mean Arterial Pressure (MAP) in Anesthetized Rats

CompoundDose (µg)Change in MAP (mmHg)Potency Ranking
This compound 40Decrease4
Yohimbine40Decrease2
Corynanthine40Decrease1 (Most Potent)
Rauwolscine40Decrease3

Table 3: Effect of Intraventricular Injection of Yohimbine Diastereoisomers on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Conscious Rats

CompoundDose (µg)Change in MAPChange in HRTachycardia Potency Ranking
This compound 20IncreaseIncrease-
Yohimbine20IncreaseIncrease2
Corynanthine20IncreaseIncrease3
Rauwolscine20IncreaseIncrease1 (Most Potent)

Experimental Protocols

The following methodologies are based on the early comparative study by Rockhold and Gross (1981) which provides a foundational experimental framework for investigating the cardiovascular effects of this compound.[4]

Animal Model
  • Species: Male Sprague-Dawley rats.

  • Anesthesia (for specific experiments): Urethane.

Cardiovascular Parameter Measurement
  • Blood Pressure: Measured directly via cannulation of an artery.

  • Heart Rate: Derived from the arterial pressure pulse.

Drug Administration
  • Intravenous (i.v.) Infusion: Cumulative infusions of the yohimbine diastereoisomers (10-500 µg).

  • Intravenous (i.v.) Bolus Injection: A single dose of 40 µg.

  • Intraventricular (i.v.t.) Injection: A single dose of 20 µg administered directly into the cerebral ventricles of conscious rats.

Adrenaline Challenge
  • Intravenous adrenaline injections were administered to assess the degree of α-adrenoceptor blockade, as evidenced by the blunting of the pressor response.

Signaling Pathways and Experimental Workflows

The primary signaling pathway implicated in the action of this compound is the adrenergic signaling cascade, specifically through its antagonist activity at α2-adrenergic receptors.

Presumed Signaling Pathway of this compound

The following diagram illustrates the presumed mechanism of action of this compound at the presynaptic α2-adrenergic receptor.

Pseudoyohimbine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE_Release Norepinephrine Release NE_Vesicle->NE_Release Action Potential alpha2_Receptor α2-Adrenergic Receptor NE_Release->alpha2_Receptor Binds to NE Norepinephrine NE_Release->NE alpha2_Receptor->NE_Release Inhibits (Negative Feedback) This compound This compound This compound->alpha2_Receptor Blocks Postsynaptic_Receptor Adrenergic Receptor NE->Postsynaptic_Receptor Binds to Response Physiological Response Postsynaptic_Receptor->Response Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia/Cannulation) Baseline Baseline Measurement (BP, HR) Animal_Prep->Baseline Drug_Admin Drug Administration (i.v. or i.v.t.) Baseline->Drug_Admin Post_Drug Post-Administration Measurement Drug_Admin->Post_Drug Adrenaline_Challenge Adrenaline Challenge Post_Drug->Adrenaline_Challenge Data_Analysis Data Analysis and Comparison Adrenaline_Challenge->Data_Analysis

References

Methodological & Application

Application Note & Protocol: Quantification of Pseudoyohimbine in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the quantitative analysis of pseudoyohimbine in plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This document outlines the sample preparation, chromatographic separation, and mass spectrometric detection, along with a protocol for method validation.

Introduction

This compound, a diastereomer of yohimbine (B192690), is an alkaloid with potential pharmacological applications. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for bioanalytical assays. This application note describes a robust HPLC-MS/MS method for the determination of this compound in plasma.

Experimental

Materials and Reagents
Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) is recommended for efficient separation.

Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare by dissolving this compound and yohimbine (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of yohimbine (e.g., 100 ng/mL) in the same diluent.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma.[1][2][3]

  • Thaw plasma samples on ice to prevent degradation.[1]

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Yohimbine).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

HPLC Method
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (Re-equilibration)

MS/MS Method

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[4][5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Spray Voltage: ~5500 V.

  • Source Temperature: ~500°C.

  • Collision Gas: Nitrogen.

  • MRM Transitions: The precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the standard solutions into the mass spectrometer. Based on the structure of yohimbine, the following transitions are proposed for this compound and should be optimized:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)Declustering Potential (DP)
This compound[To be determined][To be determined][To be optimized][To be optimized]
Yohimbine (IS)355.2144.1[To be optimized][To be optimized]

Note: The m/z values for yohimbine are based on its known mass. The optimal collision energy and declustering potential must be experimentally determined for each analyte to achieve the best sensitivity.[6]

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).

Calibration Curve and Linearity
  • Prepare calibration standards in blank plasma at a minimum of six different concentration levels.

  • The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Linearity is assessed using a weighted linear regression (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on three different days.[7]

  • Intra-day and Inter-day Precision: Expressed as the relative standard deviation (%RSD), should be ≤ 15% (≤ 20% for the Lower Limit of Quantification, LLOQ).[7]

  • Accuracy: Expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% for LLOQ).[7]

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The signal-to-noise ratio should be at least 10.[8]

Recovery and Matrix Effect
  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of the analyte in pre-spiked plasma samples (spiked before extraction) to those in post-spiked samples (spiked after extraction).[7]

  • Matrix Effect: Evaluated by comparing the peak areas of the analyte in post-spiked plasma samples to those of neat standard solutions at the same concentration.[7]

Stability

The stability of this compound in plasma should be assessed under various conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for a specified period (e.g., 4-24 hours).

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended period.

  • Autosampler Stability: In the reconstituted sample matrix at the autosampler temperature.

Data Presentation

Table 1: HPLC Gradient Conditions
Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 0.5955
0.5 - 3.095 → 55 → 95
3.0 - 4.0595
4.1 - 5.0955
Table 2: Proposed MS/MS Parameters
AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)
This compound[To be determined][To be determined]200
Yohimbine (IS)355.2144.1200
Table 3: Method Validation Summary (Example Data)
Validation ParameterLLOQ QCLow QCMid QCHigh QCAcceptance Criteria
Intra-day Precision (%RSD) < 20%< 15%< 15%< 15%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%RSD) < 20%< 15%< 15%< 15%≤ 15% (≤ 20% for LLOQ)
Accuracy (% Bias) ± 20%± 15%± 15%± 15%± 15% (± 20% for LLOQ)
Recovery (%) -> 80%> 80%> 80%Consistent and reproducible
Matrix Effect (%) -85-115%85-115%85-115%Within 85-115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in plasma using HPLC-MS/MS. The described method, after successful validation, will be a valuable tool for pharmacokinetic and other studies requiring sensitive and accurate measurement of this compound. The use of a structurally similar internal standard and a straightforward protein precipitation extraction procedure ensures reliability and high throughput.

References

Application Notes and Protocols for the Chiral Separation of Yohimbine Stereoisomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbine (B192690), a pentacyclic indole (B1671886) alkaloid extracted from the bark of the Pausinystalia yohimbe tree, possesses a complex stereochemistry with five chiral centers. This structural complexity gives rise to a number of stereoisomers, including the diastereomers rauwolscine (B89727) (α-yohimbine) and corynanthine. Each stereoisomer can exhibit distinct pharmacological and toxicological profiles, making their separation and individual characterization crucial for drug development, quality control of herbal supplements, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the chiral separation of these stereoisomers.

This document provides detailed application notes and protocols for the separation of yohimbine stereoisomers by HPLC, focusing on both diastereomeric and enantiomeric resolution.

Structures of Yohimbine and Key Stereoisomers

Yohimbine and its diastereomers, rauwolscine and corynanthine, share the same chemical formula and core structure but differ in the spatial arrangement of substituents at their chiral centers.

  • Yohimbine: A selective alpha-2 adrenergic receptor antagonist.

  • Rauwolscine (α-yohimbine): Also an alpha-2 adrenergic receptor antagonist, but with a different stereochemical configuration compared to yohimbine.

  • Corynanthine: Another diastereomer with distinct pharmacological properties.

Diastereomer Separation by UHPLC-UV-MS/MS

A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with UV and tandem mass spectrometry (MS/MS) detection allows for the successful separation of the diastereomers yohimbine, rauwolscine, and corynanthine.

Experimental Protocol: Diastereomer Separation

Instrumentation:

  • UHPLC system with a UV detector and a tandem mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A: AcetonitrileB: Water with 0.1% Formic Acid
Gradient Optimized to resolve the three diastereomers
Flow Rate 0.2 mL/min
Detection UV (280 nm) and/or MS/MS in positive ion mode
Injection Volume 5 µL
Column Temperature Ambient

Sample Preparation:

  • Accurately weigh the sample (e.g., powdered yohimbe bark, pharmaceutical formulation).

  • Extract the alkaloids using a suitable solvent such as methanol (B129727) or a mixture of methanol and chloroform. Sonication can be employed to enhance extraction efficiency.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the initial mobile phase composition.

Expected Results:

This method should provide baseline separation of yohimbine, rauwolscine, and corynanthine. The retention times will be specific to the exact gradient profile and column used. Mass spectrometry detection provides high selectivity and sensitivity, allowing for positive identification and quantification of each diastereomer.

Enantioseparation of Yohimbine Stereoisomers by Chiral HPLC

The separation of enantiomers requires a chiral environment, which is typically achieved using a Chiral Stationary Phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely successful for the enantioseparation of a broad range of chiral compounds, including alkaloids.

Proposed Experimental Protocol: Enantioseparation

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (B46881) (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 25 °C

Method Development and Optimization:

The separation of enantiomers is highly dependent on the specific interactions between the analyte and the chiral stationary phase. Therefore, optimization of the mobile phase composition is often necessary.

  • Mobile Phase Composition: The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol) is a critical parameter. Varying this ratio will significantly impact retention times and resolution.

  • Additive: A basic additive like diethylamine (DEA) is often required for the analysis of basic compounds like yohimbine to improve peak shape and resolution. The concentration of the additive may need to be optimized (typically in the range of 0.05% to 0.2%).

  • Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation and analysis time.

Data Presentation:

All quantitative data from the separation of yohimbine stereoisomers should be summarized in clearly structured tables for easy comparison.

Table 1: Diastereomer Separation Data (Example)

CompoundRetention Time (min)
CorynanthinetR1
RauwolscinetR2
YohimbinetR3

Table 2: Enantiomer Separation Data (Hypothetical Example)

CompoundEnantiomerRetention Time (min)Resolution (Rs)
YohimbineEnantiomer 1tR1Rs1
Enantiomer 2tR2
RauwolscineEnantiomer 1tR3Rs2
Enantiomer 2tR4
CorynanthineEnantiomer 1tR5Rs3
Enantiomer 2tR6

Visualizations

Experimental Workflow for Chiral Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Yohimbe Bark) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column Chiral Column (e.g., Chiralpak AD-H) HPLC->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the chiral HPLC separation of yohimbine stereoisomers.

Logical Relationship of Yohimbine Stereoisomers

G Yohimbine_Alkaloids Yohimbine Alkaloids Yohimbine Yohimbine Yohimbine_Alkaloids->Yohimbine Rauwolscine Rauwolscine Yohimbine_Alkaloids->Rauwolscine Corynanthine Corynanthine Yohimbine_Alkaloids->Corynanthine Yohimbine_E1 (-)-Yohimbine Yohimbine->Yohimbine_E1 Enantiomers Yohimbine_E2 (+)-Yohimbine Yohimbine->Yohimbine_E2 Enantiomers Rauwolscine_E1 (-)-Rauwolscine Rauwolscine->Rauwolscine_E1 Enantiomers Rauwolscine_E2 (+)-Rauwolscine Rauwolscine->Rauwolscine_E2 Enantiomers Corynanthine_E1 (-)-Corynanthine Corynanthine->Corynanthine_E1 Enantiomers Corynanthine_E2 (+)-Corynanthine Corynanthine->Corynanthine_E2 Enantiomers

Caption: Relationship between yohimbine alkaloids, their diastereomers, and corresponding enantiomers.

Application Notes and Protocols for Assessing Pseudoyohimbine Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of Pseudoyohimbine, a stereoisomer of yohimbine. The primary mechanism of action for this compound is expected to be the antagonism of α2-adrenergic receptors. The following protocols describe methods to determine the binding affinity and functional activity of this compound at these receptors.

Introduction

This compound is a naturally occurring alkaloid and a diastereomer of yohimbine. Like yohimbine, it is presumed to act as an antagonist at α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) involved in regulating neurotransmitter release and cardiovascular function.[1] There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C.[1][2] These receptors are coupled to inhibitory G proteins (Gi), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3]

Accurate in vitro characterization of this compound's activity is crucial for understanding its pharmacological profile and therapeutic potential. The following protocols detail radioligand binding assays to determine its binding affinity (Ki) and functional assays to measure its antagonist potency (pA2 and IC50).

Data Presentation

The following table summarizes the quantitative data for this compound's activity at α2-adrenergic receptor subtypes. Data should be presented as the mean ± standard error of the mean (SEM) from at least three independent experiments.

Assay TypeReceptor SubtypeParameterValueRadioligand/Agonist UsedCell Line/Tissue SourceReference
Radioligand Binding Assayα2A-adrenergicKi (nM)Data Needed[3H]-RauwolscineCHO-K1 cells expressing human α2A-AR
Radioligand Binding Assayα2B-adrenergicKi (nM)Data Needed[3H]-RauwolscineCHO-K1 cells expressing human α2B-AR
Radioligand Binding Assayα2C-adrenergicKi (nM)Data Needed[3H]-RauwolscineCHO-K1 cells expressing human α2C-AR
Functional Assay (cAMP)α2A-adrenergicIC50 (nM)Data NeededUK-14,304CHO-K1 cells expressing human α2A-AR
Functional Assay (Schild)α2A-adrenergicpA2Data NeededUK-14,304CHO-K1 cells expressing human α2A-AR

Note: Specific quantitative data for this compound was not available in the initial search. The table is presented as a template for data organization.

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of this compound for α2-adrenergic receptor subtypes by measuring its ability to compete with a radiolabeled antagonist, such as [3H]-Rauwolscine or [3H]-Yohimbine.[4][5][6]

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human α2A, α2B, or α2C-adrenergic receptors.[7] Human platelet membranes can also be used as a source of α2A-receptors.[6][8]

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine.

  • Non-specific Binding Control: Phentolamine (10 µM) or unlabeled Yohimbine (10 µM).[6]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester.

  • Scintillation counter.

  • Scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing the desired α2-adrenergic receptor subtype.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9]

    • Wash the membrane pellet with fresh assay buffer and resuspend.[10]

    • Determine the protein concentration using a standard method (e.g., BCA assay).[9]

    • Store membrane aliquots at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane preparation.

    • Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of membrane preparation.

    • Competitive Binding: 25 µL of varying concentrations of this compound, 25 µL of radioligand, and 50 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[9][10]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[10]

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.[10]

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.[10]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production. As an antagonist of Gi-coupled α2-adrenergic receptors, this compound is expected to reverse the decrease in cAMP levels caused by an α2-adrenergic agonist like UK-14,304 or clonidine.[1][5]

Materials:

  • Cells: CHO cells stably expressing the desired human α2-adrenergic receptor subtype.

  • α2-adrenergic Agonist: UK-14,304 or clonidine.

  • cAMP-stimulating agent: Forskolin (B1673556).

  • Test Compound: this compound.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[3][11][12]

Procedure:

  • Cell Culture:

    • Seed the CHO cells in 96-well or 384-well plates and grow to confluence.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add the α2-adrenergic agonist (at a concentration that gives a submaximal response, e.g., EC80) and forskolin to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

Data Analysis:

  • Generate a concentration-response curve by plotting the cAMP concentration against the log concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reversal of the agonist-induced inhibition of cAMP production.

Schild Analysis for pA2 Determination

Schild analysis is used to determine the pA2 value, which is a measure of the potency of a competitive antagonist. It is derived from the antagonist's ability to cause a parallel rightward shift in the agonist's concentration-response curve.[13][14][15]

Procedure:

  • Generate a concentration-response curve for the α2-adrenergic agonist (e.g., UK-14,304) in the absence of this compound.

  • Generate several agonist concentration-response curves in the presence of different fixed concentrations of this compound.

  • Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.[13]

  • Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.[13]

Data Analysis:

  • Perform a linear regression on the Schild plot.

  • For a competitive antagonist, the slope of the line should not be significantly different from 1.[15]

  • The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[13]

Visualization of Pathways and Workflows

Signaling Pathway of α2-Adrenergic Receptors

G cluster_membrane Cell Membrane A2AR α2-Adrenergic Receptor G_protein Gi Protein (α, β, γ subunits) A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP converts Agonist Agonist (e.g., Norepinephrine) Agonist->A2AR activates This compound This compound (Antagonist) This compound->A2AR blocks ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of neurotransmitter release) cAMP->Response leads to

Caption: α2-Adrenergic receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (CHO cells or platelets) setup_plate Set up 96-well plate (Total, Non-specific, & Competitive Binding) prep_membranes->setup_plate prep_reagents Prepare Reagents (Radioligand, Buffers, This compound dilutions) prep_reagents->setup_plate incubate Incubate (Room temp, 60-90 min) setup_plate->incubate filtrate Filtration (Separate bound/free radioligand) incubate->filtrate count Scintillation Counting filtrate->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells (e.g., CHO-α2A) pre_incubate Pre-incubate with This compound seed_cells->pre_incubate prep_compounds Prepare Compounds (this compound, Agonist, Forskolin) prep_compounds->pre_incubate stimulate Stimulate with Agonist + Forskolin pre_incubate->stimulate lyse Lyse Cells stimulate->lyse measure_camp Measure cAMP lyse->measure_camp plot_curve Plot Concentration- Response Curve measure_camp->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

References

Application Notes and Protocols for Investigating Pseudoyohimbine's Mechanism of Action Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoyohimbine, an indole (B1671886) alkaloid and a stereoisomer of yohimbine (B192690), is a compound of interest for its potential pharmacological activities.[1] Its structural similarity to yohimbine, a well-characterized α2-adrenergic receptor antagonist, suggests that this compound may also exert its effects through modulation of the adrenergic system.[2][3] Understanding the precise mechanism of action of this compound is crucial for evaluating its therapeutic potential. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the molecular mechanisms of this compound, with a primary focus on its interaction with α2-adrenergic receptors and the subsequent downstream signaling pathways.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for elucidating the mechanism of action of this compound. Based on the likely interaction with α2-adrenergic receptors, the following cell lines are recommended:

  • Chinese Hamster Ovary (CHO-K1) Cells Stably Expressing α2-Adrenergic Receptor Subtypes (α2A, α2B, α2C): These recombinant cell lines are ideal for dissecting the specific interaction of this compound with each α2-adrenergic receptor subtype. They provide a clean and controlled system to quantify binding affinity and functional antagonism.

  • Human Neuroblastoma (SH-SY5Y) Cells: These cells endogenously express α2A and α2C-adrenergic receptors, offering a more physiologically relevant human neuronal cell model to study the compound's effects on downstream signaling and neuronal function.[4][5]

  • Rat Pheochromocytoma (PC-12) Cells: PC-12 cells can be transfected to express specific α2-adrenergic receptor subtypes and are a well-established model for studying neuronal differentiation and signaling.[3][6]

Data Presentation: Quantitative Analysis of this compound's Activity

Clear and concise presentation of quantitative data is essential for comparing the pharmacological properties of this compound. The following tables provide a template for summarizing key parameters. Note: The values presented in these tables are for illustrative purposes only and must be determined experimentally.

Table 1: Receptor Binding Affinity of this compound at Human α2-Adrenergic Receptors

CompoundReceptor SubtypeRadioligandKᵢ (nM)
This compoundα2A[³H]-RauwolscineTo be determined
This compoundα2B[³H]-RauwolscineTo be determined
This compoundα2C[³H]-RauwolscineTo be determined
Yohimbine (Control)α2A[³H]-Rauwolscine~1.4
Yohimbine (Control)α2B[³H]-Rauwolscine~7.1
Yohimbine (Control)α2C[³H]-Rauwolscine~0.88

Kᵢ values represent the inhibitory constant and are a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism of this compound on Forskolin-Stimulated cAMP Accumulation

Cell LineAgonistCompoundIC₅₀ (nM)
CHO-K1-α2AUK 14,304This compoundTo be determined
CHO-K1-α2BUK 14,304This compoundTo be determined
CHO-K1-α2CUK 14,304This compoundTo be determined
SH-SY5YUK 14,304This compoundTo be determined

IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Table 3: Effect of this compound on Agonist-Induced ERK1/2 Phosphorylation

Cell LineAgonistCompoundIC₅₀ (nM)
PC-12-α2AEpinephrineThis compoundTo be determined
SH-SY5YEpinephrineThis compoundTo be determined

IC₅₀ values represent the concentration of the antagonist that inhibits 50% of the agonist-induced ERK1/2 phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for α2-adrenergic receptors using a competitive binding assay with a known radiolabeled antagonist, such as [³H]-Rauwolscine.

Workflow for Radioligand Binding Assay

prep Prepare cell membranes expressing α2-AR incubation Incubate membranes with [³H]-Rauwolscine and varying concentrations of this compound prep->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki values from competition binding curves scintillation->analysis

Caption: Workflow of the radioligand binding assay.

Materials:

  • Cell membranes from CHO-K1 cells expressing α2A, α2B, or α2C receptors.

  • [³H]-Rauwolscine (specific activity ~70-90 Ci/mmol).

  • This compound.

  • Yohimbine (as a positive control).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Rauwolscine (at a final concentration near its Kᴅ), and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled yohimbine (e.g., 10 µM), 50 µL of [³H]-Rauwolscine, and 100 µL of cell membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Rauwolscine, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: cAMP Functional Assay

This assay determines the functional antagonism of this compound by measuring its ability to inhibit the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels in cells expressing Gi-coupled α2-adrenergic receptors.

α2-Adrenergic Receptor (Gi-coupled) Signaling Pathway

cluster_membrane Plasma Membrane receptor α2-Adrenergic Receptor g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., UK 14,304) agonist->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates substrates

Caption: Antagonism of the α2-adrenergic receptor signaling pathway.

Materials:

  • CHO-K1 or SH-SY5Y cells expressing α2-adrenergic receptors.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (B1673556).

  • A specific α2-adrenergic agonist (e.g., UK 14,304).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • 384-well white plates.

  • Plate reader compatible with the chosen cAMP detection kit.

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate and grow to 80-90% confluency.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours.

  • Antagonist Treatment: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist and Forskolin Stimulation: Add a mixture of the α2-agonist (at its EC₈₀ concentration) and a fixed concentration of forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window). Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: ERK1/2 Phosphorylation Western Blot Assay

This protocol assesses the effect of this compound on a downstream signaling event by measuring the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).

Workflow for ERK1/2 Phosphorylation Western Blot

treatment Treat cells with this compound followed by an agonist lysis Lyse cells and quantify protein treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer probing Probe with primary antibodies (anti-p-ERK and anti-total ERK) and HRP-conjugated secondary antibodies transfer->probing detection Detect chemiluminescence probing->detection analysis Quantify band intensity and normalize p-ERK to total ERK detection->analysis

Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

Materials:

  • PC-12 or SH-SY5Y cells.

  • Cell culture medium.

  • This compound.

  • An α2-adrenergic agonist (e.g., epinephrine).

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: rabbit anti-phospho-ERK1/2 and rabbit anti-total ERK1/2.

  • HRP-conjugated anti-rabbit secondary antibody.

  • ECL Western blotting substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment: Seed cells and grow to the desired confluency. Serum-starve the cells, then pre-incubate with varying concentrations of this compound for 30 minutes. Stimulate with the α2-agonist for 5-10 minutes.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample. Plot the normalized values against the this compound concentration to determine the IC₅₀.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the mechanism of action of this compound using established cell culture models and in vitro assays. By systematically determining its binding affinity, functional antagonism at α2-adrenergic receptors, and its impact on downstream signaling pathways, researchers can gain valuable insights into the pharmacological profile of this compound. This knowledge is fundamental for its potential development as a therapeutic agent.

References

Application Notes and Protocols for Radioligand Binding Assays with Pseudoyohimbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting radioligand binding assays to determine the affinity of Pseudoyohimbine for α2-adrenergic receptor subtypes. This compound, an isomer of yohimbine (B192690), is known to interact with these receptors, which are implicated in a variety of physiological processes and are important targets in drug development.

Introduction

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a ligand with its receptor.[1] These assays are crucial for determining the affinity (Ki), the number of binding sites (Bmax), and the dissociation constant (Kd) of a compound for a specific receptor.[2][3] This protocol focuses on the use of radiolabeled antagonists, such as [³H]yohimbine or [³H]rauwolscine, to characterize the binding of this compound to α2-adrenergic receptor subtypes (α2A, α2B, and α2C).

The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that are typically coupled to Gi proteins.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This signaling pathway is involved in the regulation of neurotransmitter release, blood pressure, and other physiological functions.[6]

Data Presentation

The following tables summarize representative quantitative data for yohimbine and its isomers, which are structurally related to this compound. This data is intended to serve as a reference for the expected binding affinities at human α2-adrenergic receptor subtypes.

Table 1: Representative Binding Affinities (Ki) of Yohimbine Isomers for Human α2-Adrenergic Receptor Subtypes

Compoundα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)Reference
Yohimbine4.8~721.2[2][7]
Rauwolscine (B89727)~2.5--[8]
Corynanthine---[9]

Table 2: Radioligand Binding Parameters for α2-Adrenergic Receptors

RadioligandReceptor SourceKd (nM)Bmax (fmol/mg protein)Reference
[³H]YohimbineHuman Platelets (α2A)6.2 ± 1.4507 ± 53[6]
[³H]YohimbineNeonatal Rat Lung (α2B)1.53304[10]
[³H]RauwolscineBovine Cerebral Cortex2.5160[8]
[³H]RauwolscineHuman Prostate (α2)0.9 ± 0.11-[5]

Experimental Protocols

This section provides a detailed methodology for performing a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenergic receptors.

Materials
  • Radioligand: [³H]yohimbine (specific activity ~80 Ci/mmol) or [³H]rauwolscine (specific activity ~80 Ci/mmol)

  • Unlabeled Ligand: this compound hydrochloride

  • Non-specific Binding Control: Phentolamine (10 µM) or another suitable α2-adrenergic antagonist

  • Receptor Source:

    • Cell lines expressing a single human α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells)

    • Tissue homogenates known to express α2-adrenergic receptors (e.g., human platelets for α2A, neonatal rat lung for α2B, or transfected cell lines for α2C)[4][10]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Cell harvester or vacuum filtration apparatus

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Membrane Preparation from Cell Culture
  • Grow cells expressing the desired α2-adrenergic receptor subtype to ~90% confluency.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparations in aliquots at -80°C until use.

Competitive Binding Assay Protocol
  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 50 µL of radioligand (at a final concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of non-specific binding control (e.g., 10 µM phentolamine), and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of radioligand, 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C or 37°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester or vacuum filtration manifold.

  • Washing: Immediately wash the filters three to five times with 3-5 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Specific Binding: Calculate specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of all other wells.

    • Specific Binding = Total Binding - Non-specific Binding

  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis receptor_prep Receptor Source (Cells/Tissue) membrane_prep Membrane Homogenization receptor_prep->membrane_prep quantification Protein Quantification membrane_prep->quantification assay_setup Assay Plate Setup (Total, NSB, Competition) quantification->assay_setup incubation Incubation (Equilibrium) assay_setup->incubation filtration Filtration & Washing (Separation) incubation->filtration counting Scintillation Counting filtration->counting data_processing Calculate Specific Binding counting->data_processing ic50_calc Determine IC50 (Non-linear Regression) data_processing->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

α2-Adrenergic Receptor Signaling Pathway

signaling_pathway cluster_cytoplasm Cytoplasm receptor α2-Adrenergic Receptor g_protein Gi Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits (αi) atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylation ligand This compound (Antagonist) ligand->receptor Blocks agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates

Caption: Simplified α2-adrenergic receptor signaling pathway.

References

Application Notes and Protocols for the Preparation of Pseudoyohimbine Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Pseudoyohimbine solutions for both in vitro and in vivo experimental use. The information is compiled to ensure the accurate and effective use of this compound in research settings.

Physicochemical Properties of this compound and its Hydrochloride Salt

A thorough understanding of the physicochemical properties of a compound is crucial for the proper preparation of experimental solutions. This compound is an indole (B1671886) alkaloid and an isomer of yohimbine (B192690). It is commonly available as a free base or as a hydrochloride salt, with the latter generally exhibiting higher aqueous solubility.[1]

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₂₁H₂₆N₂O₃[2]C₂₁H₂₇ClN₂O₃[3]
Molecular Weight 354.44 g/mol [2][4]390.90 g/mol [3]
CAS Number 84-37-7[2]6363-59-3[3]
Appearance Crystalline solidCrystalline solid

Solubility Data

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighCommonly used for preparing high-concentration stock solutions for in vitro assays.[5][6]
Ethanol (B145695) Moderate to HighCan be used as a solvent or co-solvent. The addition of ethanol to aqueous solutions can increase the solubility of poorly soluble compounds.[7][8]
Phosphate-Buffered Saline (PBS) LowThe free base is expected to have very low solubility in aqueous buffers like PBS. The hydrochloride salt will have higher, but still limited, solubility.

Preparation of this compound Solutions for In Vitro Experiments

For in vitro studies, such as cell-based assays, it is critical to prepare a homogenous solution and to minimize solvent-induced toxicity.

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound or this compound Hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weighing: Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution of this compound (MW: 354.44 g/mol ), weigh 3.54 mg. For this compound Hydrochloride (MW: 390.90 g/mol ), weigh 3.91 mg.

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but care should be taken to avoid degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] Most compounds stored in DMSO are stable for extended periods under these conditions.[10][11]

Preparation of Working Solutions for Cell-Based Assays

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in cell culture medium or an appropriate aqueous buffer (e.g., PBS) to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture wells is low (ideally below 0.5% and not exceeding 1%) to minimize cytotoxicity.

  • Mixing: Mix the working solutions thoroughly by gentle pipetting or vortexing before adding to the cells.

Preparation of this compound Solutions for In Vivo Experiments

The formulation of this compound for in vivo studies depends on the route of administration and the desired dosage. The goal is to create a safe and effective vehicle that ensures the bioavailability of the compound.

Vehicle Selection for In Vivo Administration

The choice of vehicle is critical for the successful delivery of poorly soluble compounds in vivo.

Vehicle ComponentPurposeConsiderations
Saline (0.9% NaCl) Aqueous baseSuitable for water-soluble compounds or as a diluent for co-solvent formulations.
DMSO Solubilizing agentCan be used at low concentrations, but potential for toxicity at higher doses.
Ethanol Co-solventCan improve solubility but must be used at non-toxic concentrations.
Polyethylene Glycol (PEG) Co-solventGenerally well-tolerated and can improve solubility.
Tween® 80 / Cremophor® EL Surfactant/EmulsifierCan help to create stable suspensions or emulsions.
Example Protocol for an Intraperitoneal (i.p.) Formulation

This protocol provides a common co-solvent system for administering hydrophobic compounds.

Materials:

  • This compound or this compound Hydrochloride powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Protocol:

  • Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO.

  • Addition of Co-solvent: Add PEG400 to the DMSO solution and mix thoroughly. A common ratio is 1:1 DMSO:PEG400.

  • Final Dilution: Slowly add sterile saline to the DMSO/PEG400 mixture while vortexing to reach the final desired concentration and volume. The final vehicle composition could be, for example, 10% DMSO, 40% PEG400, and 50% saline.

  • Administration: Administer the freshly prepared solution to the experimental animals. It is crucial to prepare this formulation fresh before each use to avoid precipitation.

Experimental Workflows and Signaling Pathways

This compound, like its isomer yohimbine, is known to be an antagonist of α2-adrenergic receptors.[12] The antagonism of these receptors leads to a variety of downstream cellular effects.

Experimental Workflow for In Vitro Assays

in_vitro_workflow prep Prepare 10 mM this compound stock solution in DMSO treat Treat cells with varying concentrations of this compound prep->treat culture Culture target cells (e.g., CHO cells expressing α2A-AR) seed Seed cells into multi-well plates culture->seed seed->treat assay Perform cell-based assay (e.g., cAMP measurement, GTPγS binding) treat->assay analyze Analyze data to determine IC50 or other parameters assay->analyze

Caption: Workflow for in vitro characterization of this compound.

Experimental Workflow for In Vivo Studies

in_vivo_workflow prep Prepare this compound formulation for in vivo administration administer Administer this compound or vehicle control prep->administer acclimate Acclimate experimental animals to laboratory conditions acclimate->administer observe Observe animals for pharmacological effects administer->observe collect Collect tissue or blood samples at specified time points observe->collect analyze Analyze samples for biomarkers or drug levels collect->analyze

Caption: Workflow for in vivo studies with this compound.

Signaling Pathway of α2-Adrenergic Receptor Antagonism by this compound

As an antagonist of the α2-adrenergic receptor, which is a G-protein coupled receptor (GPCR) typically coupled to the inhibitory G-protein (Gi), this compound blocks the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine. This action prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Furthermore, studies on the related compound yohimbine suggest an involvement of the Phospholipase Cγ1 (PLCγ1) signaling pathway.[13][14]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha2AR α2-Adrenergic Receptor Gi Gi-protein alpha2AR->Gi Activates PLC Phospholipase C alpha2AR->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., increased neurotransmitter release) PKA->Response PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activates PKC->Response Norepinephrine Norepinephrine (Agonist) Norepinephrine->alpha2AR Activates This compound This compound (Antagonist) This compound->alpha2AR Blocks

Caption: Simplified signaling pathway of α2-adrenergic receptor antagonism.

Stability and Storage

Proper storage of this compound solutions is essential to maintain their integrity and activity.

  • Solid Form: Store this compound powder at -20°C, protected from light and moisture.

  • DMSO Stock Solutions: Store at -20°C or -80°C in tightly sealed, single-use aliquots to prevent degradation from moisture absorption by DMSO and to avoid repeated freeze-thaw cycles.[9]

  • Aqueous Working Solutions: Prepare fresh daily. Do not store aqueous dilutions for extended periods, as the stability of this compound in aqueous solutions is likely limited.

Safety Precautions

As with any chemical, appropriate safety precautions should be taken when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Application Notes and Protocols for Measuring Pseudoyohimbine's Effect on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the effects of pseudoyohimbine on neurotransmitter release. Detailed protocols for key experimental techniques are included, along with data presentation tables and visualizations to facilitate experimental design and data interpretation.

Introduction

This compound is an indole (B1671886) alkaloid and a stereoisomer of yohimbine (B192690).[1][2] Like yohimbine, it primarily functions as a selective antagonist of α2-adrenergic receptors.[1][2] These receptors are predominantly located on presynaptic noradrenergic neurons and act as autoreceptors, providing negative feedback to inhibit norepinephrine (B1679862) (NE) release.[3][4] By blocking these receptors, this compound disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft.[3][4] This mechanism of action makes this compound a valuable pharmacological tool for studying the noradrenergic system and its role in various physiological and pathological processes.

While the primary effect of this compound is on norepinephrine, it's important to note that yohimbine has also been shown to have some effects on the dopaminergic system, potentially by possessing postsynaptic dopamine (B1211576) receptor blocking properties.[5][6] Therefore, when studying this compound, it may also be relevant to investigate its effects on dopamine release.

This document outlines three primary techniques for measuring the effects of this compound on neurotransmitter release: in vivo microdialysis, fast-scan cyclic voltammetry (FSCV), and calcium imaging.

Data Presentation

Quantitative Data Summary

The following tables summarize the binding affinity of yohimbine and its isomers to α2-adrenergic receptors and the observed effects of yohimbine on neurotransmitter levels. Due to the limited availability of direct quantitative data for this compound, data for its closely related isomer, rauwolscine (B89727) (also known as alpha-yohimbine), and yohimbine are presented as a reference.

Table 1: Binding Affinity (Ki in nM) of Yohimbine and Rauwolscine for α2-Adrenergic Receptor Subtypes

Compoundα2Aα2Bα2Cα2DSpecies
Yohimbine---low affinityRat
Rauwolscine-----

Table 2: Effects of Yohimbine Administration on Neurotransmitter and Metabolite Levels

TechniqueAnalyteBrain Region/SampleAnimal ModelDose of YohimbineObserved EffectReference
In Vivo MicrodialysisNorepinephrineHypothalamic Paraventricular NucleusRatNot specifiedNicotine pretreatment did not affect yohimbine-induced NE release[7]
In Vivo MicrodialysisDopamineMedial Prefrontal Cortex (mPFC)Rat2 mg/kgModest increase[8]
In Vivo MicrodialysisDopamineNucleus Accumbens (NAc)Rat2 mg/kgNo significant effect[8]
Plasma Analysis (HPLC)3-methoxy-4-hydroxyphenylglycol (MHPG)PlasmaHuman0.4 mg/kgIncreased[9][10]
Plasma Analysis (HPLC)Vanillylmandelic acid (VMA)PlasmaHuman0.4 mg/kgIncreased[9][10]
Plasma Analysis (HPLC)Homovanillic acid (HVA)PlasmaHuman0.4 mg/kgNo significant effect[9][10]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound

G Signaling Pathway of this compound at a Noradrenergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Alpha2_Receptor α2-Adrenergic Receptor (Autoreceptor) This compound->Alpha2_Receptor Blocks Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to NE_Release Norepinephrine Release cAMP->NE_Release Reduces NE_Vesicle Norepinephrine Vesicles NE_Vesicle->NE_Release NE_Synapse Norepinephrine NE_Release->NE_Synapse Increases NE_Synapse->Alpha2_Receptor Negative Feedback Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_Synapse->Postsynaptic_Receptor Postsynaptic_Effect Postsynaptic Effect Postsynaptic_Receptor->Postsynaptic_Effect Activates G Experimental Workflow for In Vivo Microdialysis A Stereotaxic Surgery: Implant guide cannula B Animal Recovery A->B C Microdialysis Probe Insertion B->C D System Stabilization (Baseline Perfusion) C->D E Baseline Sample Collection D->E F This compound Administration E->F G Post-treatment Sample Collection F->G H Sample Analysis (HPLC-ECD) G->H I Data Analysis H->I G Experimental Workflow for Fast-Scan Cyclic Voltammetry A Electrode Preparation and Calibration C Electrode Implantation A->C B Animal Preparation and Anesthesia B->C D Baseline Recording C->D E This compound Administration D->E F Post-treatment Recording E->F G Data Acquisition and Analysis F->G

References

Application of Pseudoyohimbine in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoyohimbine is a naturally occurring indole (B1671886) alkaloid and a stereoisomer of yohimbine (B192690).[1][2] It belongs to a group of structurally related compounds, including yohimbine, rauwolscine (B89727) (alpha-yohimbine), and corynanthine, which are known to interact with adrenergic and serotonergic receptors.[1][3] While research on yohimbine and rauwolscine in the context of neurological disorders is more extensive, this compound presents an intriguing candidate for investigation due to the nuanced pharmacological differences among these stereoisomers.[1][4] This document provides an overview of the potential applications of this compound in neurological disorder research, supported by comparative data from its isomers, and detailed protocols for its investigation.

The primary mechanism of action for yohimbine and its isomers involves the blockade of α2-adrenergic receptors, which leads to an increase in the release of norepinephrine (B1679862) and dopamine (B1211576).[5] This modulation of catecholaminergic systems is of significant interest in neurological conditions where these neurotransmitters play a crucial role. Furthermore, these compounds exhibit varying affinities for other receptors, such as α1-adrenergic and serotonin (B10506) receptors, suggesting a complex pharmacological profile that could be leveraged for therapeutic benefit in various neurological disorders.[6][7]

Quantitative Data: Receptor Binding Affinities

Due to the limited direct research on this compound, the following tables summarize the binding affinities (Ki, in nM) of its more extensively studied stereoisomers, yohimbine, rauwolscine, and corynanthine, for key neurological receptors. This comparative data can guide the initial design of experiments for this compound.

Table 1: Binding Affinities of Yohimbine Stereoisomers for Adrenergic Receptors

Compoundα1-Adrenergic Receptor (Ki, nM)α2-Adrenergic Receptor (Ki, nM)α2A-Adrenoceptor (Ki, nM)α2B-Adrenoceptor (Ki, nM)α2C-Adrenoceptor (Ki, nM)α1D-Adrenoceptor (Ki, nM)
Yohimbine Weak to moderate affinity[8]High affinity[9]1.4 - 7.5[10]7.1[10]0.88[10]-
Rauwolscine (Alpha-Yohimbine) Weaker than Yohimbine[3]High affinity[11]----
Corynanthine Higher affinity than Yohimbine[12]Lower affinity than Yohimbine[13]---41.7[1][6]
This compound Data not availableData not availableData not availableData not availableData not availableData not available

Table 2: Binding Affinities of Yohimbine Stereoisomers for Serotonin Receptors

Compound5-HT1A Receptor (Ki, nM)5-HT1B Receptor (Ki, nM)5-HT1D Receptor (Ki, nM)5-HT2A Receptor5-HT2B Receptor
Yohimbine Significant affinity, partial agonist action[7]Antagonist action[7]Antagonist action[7]--
Rauwolscine (Alpha-Yohimbine) 52[14]--AntagonistAntagonist
Corynanthine Data not availableData not availableData not availableData not availableData not available
This compound Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adrenergic and Serotonin Receptors

This protocol is adapted from methodologies used for yohimbine and its analogs to determine the binding affinity of this compound to α1, α2-adrenergic, and serotonin receptors.[15][16]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1, α2-adrenergic, and various serotonin receptors.

Materials:

  • Cell lines expressing the human receptor of interest (e.g., CHO or HEK293 cells)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligands (e.g., [3H]Prazosin for α1, [3H]Rauwolscine or [3H]Yohimbine for α2, various for 5-HT subtypes)

  • This compound stock solution (in DMSO)

  • Non-specific binding competitor (e.g., phentolamine (B1677648) for adrenergic receptors)

  • Scintillation cocktail and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Membrane Preparation: Culture cells expressing the target receptor and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, add the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the non-specific competitor.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neuroinflammation Assay

This protocol outlines a method to assess the anti-inflammatory potential of this compound in a microglial cell culture model of neuroinflammation.[5][17][18]

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in activated microglial cells.

Materials:

  • BV-2 murine microglial cell line or primary microglia

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) to induce inflammation

  • This compound stock solution

  • Reagents for measuring nitric oxide (Griess reagent), TNF-α, and IL-6 (ELISA kits)

  • Reagents for Western blotting to assess inflammatory signaling pathways (e.g., NF-κB, p38 MAPK)

Procedure:

  • Cell Culture and Treatment: Seed microglial cells in 24-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induction of Inflammation: Add LPS (e.g., 100 ng/mL) to the wells (except for the control group) and incubate for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Collect the cell culture supernatant and measure NO production using the Griess reagent according to the manufacturer's instructions.

    • Cytokines (TNF-α, IL-6): Measure the concentrations of TNF-α and IL-6 in the culture supernatant using specific ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation of key inflammatory signaling proteins like NF-κB p65 and p38 MAPK.

  • Data Analysis: Compare the levels of inflammatory mediators and protein expression in this compound-treated groups with the LPS-only treated group to determine the anti-inflammatory effect.

Protocol 3: In Vitro Neuroprotection Assay

This protocol provides a framework to assess the potential neuroprotective effects of this compound against excitotoxicity in a neuronal cell culture model.

Objective: To determine if this compound can protect neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Glutamate (B1630785) solution

  • This compound stock solution

  • Reagents for assessing cell viability (e.g., MTT assay or LDH assay)

  • Fluorescent dyes for live/dead cell imaging (e.g., Calcein-AM and Propidium Iodide)

Procedure:

  • Cell Culture and Treatment: Plate neurons in 96-well plates. Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Induction of Excitotoxicity: Add glutamate (e.g., 100 µM) to the wells (except for the control group) and incubate for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture medium and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercial kit.

  • Live/Dead Imaging: Stain the cells with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) and visualize using a fluorescence microscope.

  • Data Analysis: Compare the cell viability and the ratio of live to dead cells in the this compound-treated groups with the glutamate-only treated group to evaluate the neuroprotective effect.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is hypothesized to be similar to that of yohimbine, involving the antagonism of α2-adrenergic receptors. The following diagrams illustrate the expected signaling pathway and a general experimental workflow for investigating this compound.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron NE Norepinephrine Postsynaptic_Receptors Postsynaptic Adrenergic Receptors NE->Postsynaptic_Receptors Activates Alpha2_AR α2-Adrenergic Receptor (Autoreceptor) NE->Alpha2_AR Binds to Neuronal_Response Neuronal Response Postsynaptic_Receptors->Neuronal_Response Initiates This compound This compound This compound->Alpha2_AR Blocks G_protein Gi/o Protein Alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to NE_Release Norepinephrine Release cAMP->NE_Release Inhibits NE_Release->NE Increases G Start Hypothesis: This compound has neuromodulatory effects Step1 In Vitro Studies: - Receptor Binding Assays - Neuroinflammation Assays - Neuroprotection Assays Start->Step1 Step2 Data Analysis: - Determine Ki values - Quantify inflammatory markers - Assess cell viability Step1->Step2 Step3 In Vivo Studies (Animal Models): - Behavioral tests - Neurochemical analysis - Histopathology Step2->Step3 Step4 Mechanism of Action Studies: - Signaling pathway analysis - Electrophysiology Step3->Step4 End Elucidation of this compound's potential in neurological disorders Step4->End

References

Application Notes and Protocols for Utilizing Pseudoyohimbine in Adrenoceptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoyohimbine, a diastereoisomer of yohimbine (B192690), serves as a valuable pharmacological tool for the investigation of adrenergic receptors (adrenoceptors). Adrenoceptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of physiological responses to the catecholamines epinephrine (B1671497) and norepinephrine. They are broadly classified into α and β subtypes, with further divisions into α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C) adrenoceptors. These receptor subtypes exhibit distinct tissue distribution, signaling pathways, and physiological functions. The stereochemistry of yohimbine isomers significantly influences their affinity and selectivity for these receptor subtypes. While this compound is less extensively characterized than its parent compound, yohimbine, it can be employed in various assays to probe adrenoceptor function.

This document provides detailed application notes and protocols for the use of this compound as a pharmacological tool to study adrenoceptors, with a focus on binding affinity and functional assays.

Data Presentation: Adrenoceptor Binding Affinities

Note on Data Availability: Comprehensive binding affinity data (Ki values) specifically for this compound across all adrenoceptor subtypes is limited in publicly available literature. Therefore, the following tables present data for the well-characterized diastereoisomer, yohimbine , as a close structural analog and reference. It is crucial to recognize that stereoisomerism can significantly impact binding affinity, and these values should be considered as a guide. Researchers are encouraged to determine the specific binding profile of this compound in their experimental system.

Table 1: Binding Affinities (Ki, nM) of Yohimbine at α1-Adrenoceptor Subtypes

Compoundα1A (Human)α1B (Human)α1D (Human)Radioligand UsedCell LineReference
Yohimbine1057966498[3H]-PrazosinCHO[1]

Table 2: Binding Affinities (Ki, nM) of Yohimbine at α2-Adrenoceptor Subtypes

Compoundα2A (Human)α2B (Human)α2C (Human)Radioligand UsedCell LineReference
Yohimbine0.4228.84~9 nM (pKi)[3H]-RauwolscineCHO[1][2]

Higher Ki values indicate lower binding affinity.

Signaling Pathways and Experimental Workflows

The interaction of this compound with α1 and α2 adrenoceptors can be investigated by examining its impact on their respective signaling cascades.

α1-Adrenoceptor Signaling

α1-Adrenoceptors are typically coupled to Gq/11 proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Alpha1_AR α1-Adrenoceptor Gq Gq/11 Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response_1 Cellular Response PKC->Cellular_Response_1 Phosphorylates Downstream Targets Agonist Agonist Agonist->Alpha1_AR Binds & Activates This compound This compound (Antagonist) This compound->Alpha1_AR Blocks

Caption: α1-Adrenoceptor Signaling Pathway.

α2-Adrenoceptor Signaling

α2-Adrenoceptors are primarily coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).

alpha2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Alpha2_AR α2-Adrenoceptor Gi Gi/o Alpha2_AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_2 Cellular Response PKA->Cellular_Response_2 Phosphorylates Downstream Targets Agonist Agonist Agonist->Alpha2_AR Binds & Activates This compound This compound (Antagonist) This compound->Alpha2_AR Blocks

Caption: α2-Adrenoceptor Signaling Pathway.

General Experimental Workflow

The following diagram outlines a general workflow for characterizing the interaction of a test compound like this compound with adrenoceptors.

experimental_workflow Start Start: Characterize This compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays Start->Functional_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Calcium_Assay Calcium Mobilization Assay (α1-ARs, Determine IC50) Functional_Assay->Calcium_Assay Gq-coupled cAMP_Assay cAMP Accumulation Assay (α2-ARs, Determine IC50) Functional_Assay->cAMP_Assay Gi-coupled Calcium_Assay->Data_Analysis cAMP_Assay->Data_Analysis Conclusion Conclusion: Pharmacological Profile Data_Analysis->Conclusion

Caption: Experimental Workflow.

Experimental Protocols

The following are detailed protocols that can be adapted for the study of this compound at adrenoceptors.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adrenoceptor subtype by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human adrenoceptor subtype of interest.

  • Radioligand: A subtype-selective radioligand (e.g., [3H]-Prazosin for α1-receptors, [3H]-Rauwolscine or [3H]-Yohimbine for α2-receptors).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

  • Assay Buffer: E.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Glass Fiber Filters: (e.g., Whatman GF/C).

  • Scintillation Cocktail.

  • 96-well Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL membrane suspension, 50 µL radioligand (at a concentration near its Kd), and 50 µL Assay Buffer.

    • Non-specific Binding: 50 µL membrane suspension, 50 µL radioligand, and 50 µL non-specific binding control (e.g., 10 µM phentolamine).

    • Competitive Binding: 50 µL membrane suspension, 50 µL radioligand, and 50 µL of varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay (for α2-Adrenoceptors)

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing α2-adrenoceptors.

1. Materials:

  • Cells: A cell line (e.g., CHO or HEK293) stably expressing the human α2-adrenoceptor subtype of interest.

  • Cell Culture Medium.

  • Stimulation Buffer: E.g., HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • α2-Adrenoceptor Agonist: E.g., UK-14,304 or clonidine.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White 384-well Plates.

  • Plate Reader compatible with the chosen assay kit.

2. Procedure:

  • Cell Preparation: Seed the cells in a 96-well or 384-well plate and grow to 80-90% confluency.

  • Assay:

    • Wash the cells with pre-warmed stimulation buffer.

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Add a fixed concentration of the α2-agonist (typically the EC80 concentration) to all wells except the basal control.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the cAMP concentration in each sample from the standard curve.

  • Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

  • Determine the IC50 value from the resulting dose-response curve.

Protocol 3: Calcium Mobilization Assay (for α1-Adrenoceptors)

This assay measures the ability of this compound to antagonize the agonist-induced increase in intracellular calcium in cells expressing α1-adrenoceptors.

1. Materials:

  • Cells: A cell line (e.g., HEK293 or CHO) stably expressing the human α1-adrenoceptor subtype of interest.

  • Cell Culture Medium.

  • Assay Buffer: E.g., HBSS with 20 mM HEPES.

  • Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.

  • α1-Adrenoceptor Agonist: E.g., phenylephrine (B352888) or norepinephrine.

  • Test Compound: this compound.

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescent Plate Reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation).

2. Procedure:

  • Cell Plating: Seed the cells into the black, clear-bottom plates and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in Assay Buffer.

    • Remove the cell culture medium and add the dye loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C to allow for dye uptake.

    • Wash the cells with Assay Buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescent plate reader.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of the α1-agonist (typically the EC80 concentration) into the wells.

    • Immediately begin kinetic measurement of the fluorescence signal for 60-120 seconds.

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Calculate the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the agonist-induced calcium response against the log concentration of this compound.

  • Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound, as a stereoisomer of yohimbine, represents a potentially useful pharmacological tool for dissecting the complex roles of adrenoceptor subtypes. The protocols outlined in this document provide a framework for characterizing its binding affinity and functional activity. Due to the limited availability of specific quantitative data for this compound, it is imperative for researchers to empirically determine its pharmacological profile within their specific experimental context. By employing these standardized assays, researchers can effectively utilize this compound to further elucidate the physiological and pathological significance of adrenoceptor signaling.

References

Troubleshooting & Optimization

Overcoming stability issues with Pseudoyohimbine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming stability issues with Pseudoyohimbine in solution. Find answers to frequently asked questions, troubleshoot common problems, and utilize detailed protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound, an indole (B1671886) alkaloid, is susceptible to degradation from several environmental factors. The primary factors are pH, temperature, and light. As with its diastereomer yohimbine (B192690), this compound can undergo hydrolysis under both acidic and alkaline conditions, a process that is often accelerated by heat[1][2][3]. Exposure to UV light can also lead to photodegradation[3][4]. Therefore, controlling these three factors is critical for maintaining the integrity of your solutions.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The choice of solvent is crucial. This compound hydrochloride, a common salt form, is soluble in water and ethanol[5]. For creating stable stock solutions intended for long-term storage, using a high-purity grade solvent like HPLC-grade methanol (B129727) or ethanol (B145695) is recommended. It is advisable to prepare concentrated stock solutions, which can be stored at low temperatures and diluted into aqueous buffers immediately before an experiment to minimize degradation in the final working solution[6].

Q3: How should I store my this compound solutions to ensure maximum stability?

A3: To maximize stability, stock solutions should be stored in tightly sealed containers, protected from light, and kept at low temperatures. For long-term storage (months to a year), aliquoting the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and storing at -20°C or -80°C is best practice[6]. For short-term (daily) use, refrigeration at 2-8°C is acceptable, but solutions should always be kept in amber vials or wrapped in foil to prevent light exposure[4][5].

Q4: Can the pH of my buffer really have a significant impact on stability?

A4: Yes, absolutely. Studies on the closely related yohimbine show significant degradation at both acidic and alkaline pH extremes, especially when combined with heat[1][7]. While aqueous solutions of yohimbine hydrochloride are reported to have a neutral pH, the buffers used in experiments can shift this dramatically[5]. It is recommended to work with buffers in the neutral pH range (e.g., pH 6-7.5) and to perform pilot stability tests if your experimental conditions require more extreme pH values.

Troubleshooting Guide

Problem: I am observing a rapid loss of potency or the appearance of unknown peaks in my HPLC analysis.

This issue indicates that your this compound is degrading. Use the following flowchart to diagnose the potential cause.

G Troubleshooting this compound Degradation start Degradation Observed (Loss of Potency / Extra Peaks) q_ph Is the solution pH acidic (<6) or alkaline (>8)? start->q_ph s_ph Solution: Adjust pH to neutral (6-7.5). Use a stable buffer system like phosphate. q_ph->s_ph Yes q_temp Is the solution exposed to high temperatures (>25°C) or frequent freeze-thaw cycles? q_ph->q_temp No s_ph->q_temp s_temp Solution: Store at 2-8°C for short-term use. Aliquot and freeze at -20°C or -80°C for long-term storage. q_temp->s_temp Yes q_light Is the solution exposed to ambient or UV light? q_temp->q_light No s_temp->q_light s_light Solution: Store in amber vials or wrap containers in aluminum foil. Minimize light exposure during experiments. q_light->s_light Yes q_solvent Was the solution prepared in a low-purity solvent or stored in aqueous buffer for a long time? q_light->q_solvent No s_light->q_solvent s_solvent Solution: Use HPLC-grade solvents. Prepare fresh dilutions in aqueous buffers from a concentrated organic stock daily. q_solvent->s_solvent Yes end_node Problem Resolved q_solvent->end_node No s_solvent->end_node

A troubleshooting flowchart for identifying degradation causes.
Data Summary: Impact of Stress Conditions

While specific quantitative data for this compound is limited, forced degradation studies on its isomer, yohimbine, provide valuable insight into its stability profile under stress.

Stress ConditionMethodObservationReference
Acid Hydrolysis 1.0 M HCl, heated at 100°C for 2 hoursComplete degradation, formation of degradant peak[1]
Alkaline Hydrolysis 1.0 M NaOH, heated at 100°C for 2 hoursComplete degradation, formation of degradant peak[1]
Oxidative Stress N/AStudies have focused on hydrolytic and photolytic stress[3]
Photolytic Stress Exposed to UV radiation for 2 hoursDegradation observed[3]
Thermal Stress Heated in a boiling water bathDegradation observed, especially at pH extremes[2][7]

Experimental Protocols

A stability-indicating method is crucial for accurately quantifying the active compound and distinguishing it from any degradation products[8][9][10].

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to perform a forced degradation study and develop an HPLC method to assess the stability of this compound.

G Workflow for a Stability-Indicating Study prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) stress 2. Apply Stress Conditions (Aliquot stock into separate vials) prep->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base ox Oxidation (e.g., 3% H₂O₂, RT) stress->ox photo Photolytic (UV Lamp, 254 nm) stress->photo thermal Thermal (60°C, protected from light) stress->thermal neutralize 3. Neutralize & Dilute Samples (To appropriate concentration with mobile phase) acid->neutralize base->neutralize ox->neutralize photo->neutralize thermal->neutralize hplc 4. HPLC Analysis (Analyze stressed, unstressed, and blank samples) neutralize->hplc eval 5. Evaluate Results (Check for peak purity, resolution between parent and degradant peaks) hplc->eval

An experimental workflow for conducting a forced degradation study.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Reagent-grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)

  • Triethylamine (B128534) or orthophosphoric acid (for pH adjustment)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Forced Degradation Samples:

    • Acid: Mix 1 mL of stock with 1 mL of 1.0 M HCl. Heat in a water bath (e.g., 80°C) for 2 hours. Cool, then neutralize with 1.0 M NaOH[1].

    • Base: Mix 1 mL of stock with 1 mL of 1.0 M NaOH. Heat in a water bath (e.g., 80°C) for 2 hours. Cool, then neutralize with 1.0 M HCl[1].

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Photolytic: Expose a solution of this compound (in methanol/water) to direct UV light (e.g., 254 nm) for 24-48 hours. Keep a control sample wrapped in foil[3].

    • Thermal: Heat the stock solution at 80°C for 24 hours, protected from light.

3. HPLC Conditions (Example):

  • Mobile Phase: Isocratic elution with Methanol:Water (55:45 v/v) containing 0.5% triethylamine[3]. Alternatively, a gradient elution using a buffered mobile phase (e.g., 0.5% aqueous triethylamine adjusted to pH 3.0 with orthophosphoric acid) and methanol can be used to achieve better separation[1].

  • Flow Rate: 1.0 mL/min[1][3].

  • Column: C18, 4.6 x 150 mm, 5 µm[3].

  • Detection: UV detection at 270 nm or 280 nm[1][3]. Fluorescence detection (Excitation: 280 nm, Emission: 360 nm) can offer higher sensitivity[1].

  • Injection Volume: 20 µL.

4. Analysis:

  • Inject the unstressed (control) sample, the blank (solvent), and each of the stressed samples.

  • Compare the chromatograms. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm specificity.

Mechanism of Action Overview

Understanding the biological target of this compound can be relevant for interpreting experimental results. Like yohimbine, it primarily acts as an antagonist at α2-adrenergic receptors.

G cluster_1 Postsynaptic Neuron NE Norepinephrine (B1679862) (NE) Receptor α2-Adrenergic Receptor (Gi-coupled) NE->Receptor Binds & Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Response Cellular Response cAMP->Response Activates ATP ATP ATP->AC Receptor->AC Inhibits Pseudo This compound Pseudo->Receptor Blocks

Simplified signaling pathway for this compound.

This compound acts as a competitive antagonist at α2-adrenergic receptors[11][12][13]. These receptors are typically Gi-protein coupled and, when activated by endogenous ligands like norepinephrine, they inhibit the enzyme adenylyl cyclase[14]. This inhibition leads to decreased intracellular levels of cyclic AMP (cAMP), reducing downstream cellular responses. By blocking the receptor, this compound prevents this inhibitory action, thereby increasing norepinephrine release and subsequent signaling[14][15].

References

Technical Support Center: Optimizing HPLC Parameters for Pseudoyohimbine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of pseudoyohimbine and its isomers.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound isomers.

1. Poor Resolution Between this compound and its Isomers (e.g., Yohimbine (B192690), Corynanthine)

  • Problem: The peaks for this compound and its isomers are not well separated, leading to co-elution and inaccurate quantification.

  • Possible Causes & Solutions:

    • Inappropriate Stationary Phase: The column chemistry may not be suitable for resolving these structurally similar compounds.

      • Solution: Consider using a high-purity silica (B1680970) C18 column or a specialized phenyl-hexyl column for reversed-phase chromatography. For challenging separations, a chiral stationary phase (CSP) like one based on amylose (B160209) or cellulose (B213188) derivatives may be necessary.

    • Suboptimal Mobile Phase Composition: The organic modifier and buffer composition significantly impact selectivity.

      • Solution 1 (Reversed-Phase): Vary the ratio of your organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention time and may improve resolution.

      • Solution 2 (pH Adjustment): The ionization state of these alkaloids is pH-dependent. Adjusting the pH of the mobile phase buffer can alter retention times and selectivity. A common starting point is a phosphate (B84403) buffer with a pH between 3 and 7.

    • Inadequate Method Parameters: Flow rate and temperature can influence peak shape and resolution.

      • Solution: Decrease the flow rate to allow for better mass transfer and potentially improve resolution. Additionally, optimizing the column temperature can affect selectivity.

2. Peak Tailing

  • Problem: The peaks exhibit an asymmetrical shape with a "tail," which can interfere with the integration and quantification of adjacent peaks.

  • Possible Causes & Solutions:

    • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica support of the column can interact with the basic amine groups of the alkaloids.

      • Solution 1 (Mobile Phase Additive): Add a competing base, such as triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing peak tailing.

      • Solution 2 (Use of a Modern Column): Employ an end-capped column or a column with a base-deactivated stationary phase designed to minimize silanol interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

3. Inconsistent Retention Times

  • Problem: The time it takes for this compound to elute from the column varies between injections.

  • Possible Causes & Solutions:

    • Poorly Equilibrated Column: The column has not reached a stable state with the mobile phase before injection.

      • Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 10-15 column volumes) with the mobile phase before starting the analytical run.

    • Mobile Phase Instability: The composition of the mobile phase is changing over time.

      • Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a buffer, check for precipitation.

    • Fluctuations in Temperature: Changes in ambient or column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound separation?

A1: A good starting point is a reversed-phase method using a C18 column (e.g., 4.6 x 150 mm, 5 µm). For the mobile phase, begin with an isocratic elution of acetonitrile (B52724) and a phosphate buffer (e.g., 20 mM, pH 3.5) in a 30:70 (v/v) ratio. Set the flow rate to 1.0 mL/min and the detection wavelength to 225 nm. This will provide a baseline from which you can optimize.

Q2: When should I consider using a chiral stationary phase?

A2: You should consider a chiral stationary phase (CSP) when you need to separate enantiomers or when diastereomers, like the yohimbine isomers, are particularly difficult to resolve on standard achiral columns. CSPs provide stereospecific interactions that can significantly enhance the separation of these types of isomers.

Q3: How does the pH of the mobile phase affect the separation of this compound and its isomers?

A3: this compound and its isomers are alkaloids with basic nitrogen atoms. The pH of the mobile phase determines the ionization state of these compounds. At a lower pH (e.g., below their pKa), they will be protonated and more polar, leading to shorter retention times in reversed-phase HPLC. At a higher pH, they will be in their neutral form and more retained. By carefully controlling the pH, you can manipulate the retention and selectivity of the separation.

Q4: What are the typical detection wavelengths for yohimbine alkaloids?

A4: Yohimbine alkaloids, including this compound, typically exhibit UV absorbance maxima around 225 nm and 270 nm. Monitoring at 225 nm generally provides higher sensitivity.

Data Presentation

Table 1: Example HPLC Method Parameters for Yohimbine Isomer Separation

ParameterCondition 1: Reversed-PhaseCondition 2: Chiral Separation
Column C18, 4.6 x 250 mm, 5 µmAmylose-based CSP, 4.6 x 250 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH 3.0n-Hexane
Mobile Phase B AcetonitrileIsopropanol
Gradient/Isocratic Isocratic: 35% BIsocratic: 10% B
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 30 °C25 °C
Detection Wavelength 225 nm225 nm
Injection Volume 10 µL10 µL

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Isomer Screening

  • Mobile Phase Preparation:

    • Prepare a 25 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Instrument Setup:

    • Install a C18 column (4.6 x 150 mm, 5 µm) into the HPLC system.

    • Set the column oven temperature to 30 °C.

    • Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.

    • Set the UV detector to a wavelength of 225 nm.

  • System Equilibration:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve a standard of this compound and its isomers in the mobile phase to a final concentration of approximately 10 µg/mL.

  • Injection and Data Acquisition:

    • Inject 10 µL of the sample solution.

    • Start the data acquisition and run the analysis for a sufficient time to allow all peaks of interest to elute.

  • Optimization:

    • Based on the initial results, adjust the mobile phase composition (acetonitrile percentage and pH) to improve resolution.

Visualizations

HPLC_Optimization_Workflow start Start: Poor Isomer Resolution check_column Select Appropriate Column (e.g., C18, Phenyl-Hexyl, Chiral) start->check_column optimize_mp Optimize Mobile Phase (Organic:Aqueous Ratio, pH) check_column->optimize_mp adjust_params Adjust Flow Rate & Temperature optimize_mp->adjust_params troubleshoot_tailing Troubleshoot Peak Tailing (e.g., Add TEA, Use BDC) adjust_params->troubleshoot_tailing If tailing occurs end End: Optimized Separation adjust_params->end Resolution Acceptable troubleshoot_tailing->end

Caption: HPLC optimization workflow for this compound isomer separation.

Troubleshooting_Tree issue Problem Encountered poor_res Poor Resolution issue->poor_res peak_tail Peak Tailing issue->peak_tail inconsistent_rt Inconsistent RT issue->inconsistent_rt sol_res Change Mobile Phase Ratio Adjust pH Try Different Column poor_res->sol_res Solution sol_tail Add TEA to Mobile Phase Use Base-Deactivated Column Reduce Sample Load peak_tail->sol_tail Solution sol_rt Ensure Column Equilibration Prepare Fresh Mobile Phase Use Column Oven inconsistent_rt->sol_rt Solution

Caption: Troubleshooting decision tree for common HPLC issues.

Troubleshooting low signal intensity in mass spectrometry of Pseudoyohimbine.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry of Pseudoyohimbine

Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal intensity, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and major product ions for this compound in positive electrospray ionization (ESI) mass spectrometry?

A1: this compound is an isomer of yohimbine (B192690) and is expected to exhibit a similar fragmentation pattern. In positive ESI mode, this compound will readily protonate to form the precursor ion [M+H]⁺ at m/z 355. Upon collision-induced dissociation (CID), this precursor ion typically yields major product ions at m/z 212 and m/z 144.[1] Therefore, for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, the transition of m/z 355 → 144 is often used for quantification.[2]

Q2: I am observing a very low signal for my this compound standard. What are the initial checks I should perform?

A2: When encountering a low signal for a standard, it is crucial to systematically check the instrument's performance and the integrity of the standard itself.

  • Instrument Performance: Begin by running a system suitability test or a standard with a known strong response to ensure the LC-MS/MS system is functioning correctly. This will help you determine if the issue is specific to your analyte or a more general instrument problem.

  • Standard Integrity: Verify the concentration and stability of your this compound standard. Alkaloids can degrade over time, especially if not stored correctly.[1] Prepare a fresh dilution from a reliable stock solution to rule out degradation.

  • MS Parameters: Ensure that the mass spectrometer is tuned and calibrated.[3] Check that the correct precursor and product ion masses are entered in your acquisition method.

Q3: Can the mobile phase composition affect the signal intensity of this compound?

A3: Yes, the mobile phase composition, including organic solvent and additives, plays a critical role in the ionization efficiency of this compound.

  • Organic Solvent: Methanol is often preferred over acetonitrile (B52724) for the analysis of alkaloids as it can lead to a better response.[4]

  • Additives: The addition of a volatile acid, such as formic acid (typically at 0.1%), to the mobile phase is essential for promoting protonation of the basic nitrogen atoms in the this compound structure, which enhances the [M+H]⁺ signal in positive ESI.[2][5] Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can also be used to control the pH and improve peak shape.[6][7]

Troubleshooting Guides for Low Signal Intensity

Low signal intensity in the mass spectrometry of this compound can arise from various factors throughout the analytical workflow, from sample preparation to data acquisition. The following guides provide a structured approach to identifying and resolving these issues.

Guide 1: Sample Preparation and Matrix Effects

Issue: Low signal intensity or complete signal loss when analyzing this compound in a complex matrix (e.g., plant extract, plasma).

Possible Causes:

  • Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, leading to a significant drop in signal intensity.[8]

  • Inadequate Extraction: The sample preparation method may not be efficiently extracting this compound from the matrix.

  • Sample Contamination: Contaminants from solvents, glassware, or the matrix itself can interfere with ionization.[9]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment with a this compound standard while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of this compound will confirm the presence of ion suppression.

  • Improve Sample Cleanup:

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to remove interfering compounds.

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has been successfully used for the extraction of yohimbine and its analogs from dietary supplements and can be adapted for other matrices.[3]

    • Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by adjusting the solvent and pH to selectively extract this compound.

  • Optimize Chromatography: Improve the chromatographic separation to move this compound away from the interfering matrix components. This can be achieved by modifying the gradient, changing the column chemistry, or adjusting the mobile phase.

  • Dilute the Sample: A simple dilution of the sample can sometimes mitigate matrix effects, although this may compromise the limit of detection.

This protocol is adapted from a method for yohimbine in dietary supplements and can be a good starting point for plant matrices.[3]

  • Sample Homogenization: Weigh 1 g of the homogenized plant material into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride) and vortex immediately for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE): Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering compounds. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Guide 2: LC and MS Parameter Optimization

Issue: Consistently low signal intensity for both standards and samples.

Possible Causes:

  • Suboptimal Ionization Source Parameters: The electrospray ionization (ESI) source settings are not optimized for this compound.

  • Inefficient Fragmentation: The collision energy is not set correctly, leading to poor fragmentation and a weak product ion signal.

  • Poor Chromatography: Peak shape is broad, leading to a lower signal-to-noise ratio.

Troubleshooting Steps:

  • Optimize ESI Source Parameters: Systematically tune the following parameters by infusing a this compound standard solution:

    • Capillary Voltage: Adjust to maximize the precursor ion signal.

    • Gas Temperatures (Nebulizer and Drying Gas): Optimize for efficient desolvation without causing thermal degradation.

    • Gas Flow Rates (Nebulizer and Drying Gas): Higher flow rates can improve desolvation but may also decrease sensitivity if set too high.

  • Optimize Collision Energy: Perform a product ion scan and then vary the collision energy to find the optimal value that maximizes the intensity of the desired product ion (e.g., m/z 144).

  • Improve Chromatography:

    • Column Selection: A C18 column is commonly used for the separation of yohimbine alkaloids.[2][10]

    • Mobile Phase: As mentioned in the FAQs, use a mobile phase containing a weak acid like formic acid. Experiment with different gradients to achieve a sharp and symmetrical peak.

The following table provides a starting point for LC-MS/MS method development for this compound, based on published methods for yohimbine and its isomers.

ParameterRecommended Setting
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 355.2
Product Ion (Q3) m/z 144.1
Collision Energy Optimize between 20-40 eV

Visualizations

Troubleshooting Workflow for Low Signal Intensity

Low_Signal_Troubleshooting start Low Signal Intensity Observed check_standard Check Standard Integrity (Fresh Dilution) start->check_standard check_system Run System Suitability Test check_standard->check_system Standard OK end_good Signal Restored check_standard->end_good Standard Degraded optimize_ms Optimize MS Parameters (Source & Collision Energy) check_system->optimize_ms System OK end_bad Consult Instrument Specialist check_system->end_bad System Issue optimize_lc Optimize LC Method (Mobile Phase, Gradient) optimize_ms->optimize_lc matrix_effects Investigate Matrix Effects (Post-column Infusion) optimize_lc->matrix_effects sample_prep Improve Sample Preparation (SPE, QuEChERS) sample_prep->end_good matrix_effects->sample_prep Suppression Detected matrix_effects->end_good No Suppression

Caption: A decision tree for troubleshooting low signal intensity in the LC-MS analysis of this compound.

Factors Influencing this compound Signal Intensity

Signal_Factors cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Extraction Efficiency Extraction Efficiency Signal Signal Intensity Extraction Efficiency->Signal Matrix Effects Matrix Effects Matrix Effects->Signal Sample Purity Sample Purity Sample Purity->Signal Mobile Phase pH Mobile Phase pH Mobile Phase pH->Signal Organic Solvent Organic Solvent Organic Solvent->Signal Peak Shape Peak Shape Peak Shape->Signal Ion Source Parameters Ion Source Parameters Ion Source Parameters->Signal Collision Energy Collision Energy Collision Energy->Signal Adduct Formation Adduct Formation Adduct Formation->Signal

Caption: Key factors influencing the signal intensity of this compound in LC-MS analysis.

References

Minimizing matrix effects in bioanalytical assays for Pseudoyohimbine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical quantification of Pseudoyohimbine. Our aim is to help you minimize matrix effects and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound assay?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification of the analyte. The primary cause of matrix effects in LC-MS/MS bioanalysis is often the presence of endogenous phospholipids (B1166683) from the biological sample.[1]

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution directly into the mass spectrometer while a prepared blank matrix sample is injected onto the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a neat standard solution at the same concentration. A significant difference between the two responses indicates the presence of matrix effects.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A: The choice of sample preparation is critical for minimizing matrix effects. Here are the most common techniques, ranging from least to most effective in terms of sample cleanliness:

  • Protein Precipitation (PPT): This is a simple and fast method, often performed with acetonitrile (B52724) or methanol. However, it is the least effective at removing matrix components, particularly phospholipids, and may result in significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT. By partitioning this compound into an immiscible organic solvent, many endogenous interferences are left behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences and providing the cleanest extracts. For a basic compound like this compound, a cation-exchange SPE sorbent can be highly selective.

Q4: Can I just dilute my sample to reduce matrix effects?

A: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. However, this also dilutes the concentration of this compound, which may compromise the sensitivity of the assay, especially for low-concentration samples.

Q5: How important is the choice of internal standard (IS) in mitigating matrix effects?

A: The use of an appropriate internal standard is crucial. A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Co-eluting interferences.1. Adjust the mobile phase pH. For a basic compound like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. 2. Replace the analytical column. 3. Optimize the chromatographic gradient to improve separation from interfering peaks.
High Variability in Results 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Switch to a more effective sample cleanup technique (e.g., from PPT to SPE). 3. Use a stable isotope-labeled internal standard.
Low Analyte Recovery 1. Inefficient extraction during sample preparation. 2. Analyte instability.1. Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. 2. Investigate the stability of this compound under the storage and processing conditions.
Ion Suppression Observed 1. Co-elution with phospholipids or other endogenous components. 2. High concentration of salts in the final extract.1. Improve chromatographic separation to resolve this compound from the suppression zone. 2. Implement a more rigorous sample cleanup method like SPE. 3. Ensure complete evaporation and reconstitution in a suitable solvent to minimize salt content.

Data Presentation

The following tables provide example data for linearity and recovery from a validated LC-MS/MS method for Yohimbine (B192690), an isomer of this compound. These tables can serve as a reference for the expected performance of a well-developed bioanalytical method for this compound.

Table 1: Example Calibration Curve Linearity for Yohimbine in Human Plasma

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.230.2295.74.5
0.500.51102.03.9
1.000.9898.02.1
5.005.05101.01.8
25.024.899.22.5
100.0101.2101.23.1
200.0198.699.32.8
250.0251.5100.63.5

Data adapted from a study on Yohimbine and should be validated specifically for this compound.[3]

Table 2: Example Recovery of Yohimbine and its Metabolite from Human Plasma using Liquid-Liquid Extraction

AnalyteQC LevelMean Recovery (%)
YohimbineLow80.7
Medium95.3
High108
11-OH-YohimbineLow86.7
Medium92.1
High98.2

Data adapted from a study on Yohimbine and its metabolite.[4] Recovery should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects by Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., low and high QC concentrations).

    • Set B (Blank Matrix Extract): Extract a blank plasma sample using the developed sample preparation protocol.

    • Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with this compound to achieve the same final concentration as Set A.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Visualizations

Workflow_for_Minimizing_Matrix_Effects cluster_Problem_Identification Problem Identification cluster_Optimization_Strategies Optimization Strategies cluster_Sample_Prep_Options Sample Preparation Options cluster_Validation Validation A Inaccurate or Imprecise Results B Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) A->B C Optimize Sample Preparation B->C If Matrix Effects are Present D Optimize Chromatography B->D If Co-elution is Observed E Use Stable Isotope-Labeled Internal Standard B->E To Compensate for Inconsistent Effects F Protein Precipitation (PPT) C->F G Liquid-Liquid Extraction (LLE) C->G H Solid-Phase Extraction (SPE) C->H I Validate Method for Accuracy, Precision, and Selectivity D->I E->I F->I G->I H->I

Caption: Troubleshooting workflow for minimizing matrix effects.

Post_Extraction_Spike_Workflow cluster_Sample_Sets Sample Preparation cluster_Analysis Analysis cluster_Calculation Calculation A Set A: Neat Standard Solution D LC-MS/MS Analysis A->D B Set B: Extracted Blank Matrix C Set C: Post-Extraction Spiked Matrix (Blank Extract + Analyte) B->C Spike with Analyte C->D E Compare Peak Areas of Set A and Set C D->E F Calculate Matrix Effect (%) = (Area C / Area A) * 100 E->F

Caption: Workflow for assessing matrix effects via post-extraction spike.

References

Technical Support Center: Addressing Poor Bioavailability of Pseudoyohimbine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Pseudoyohimbine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is an indole (B1671886) alkaloid and a stereoisomer of yohimbine (B192690).[1] Like many alkaloids, it is a weakly basic compound.[2] Poor oral bioavailability is a significant concern because it leads to high variability in systemic exposure, making it difficult to establish reliable dose-response relationships in preclinical studies. This variability can arise from factors such as poor aqueous solubility, extensive first-pass metabolism, and potential efflux by intestinal transporters. For its stereoisomer, yohimbine, oral bioavailability in humans is highly variable, ranging from 7% to 87%, with an average of 33%.[3] This variability is largely attributed to extensive metabolism in the liver.[3]

Q2: What are the primary metabolic pathways for yohimbine isomers, and how might this affect this compound's bioavailability?

A2: Yohimbine, a stereoisomer of this compound, is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[4][5] This extensive first-pass metabolism is a major contributor to its low and variable oral bioavailability. It is highly probable that this compound undergoes similar metabolic pathways, leading to significant presystemic clearance and consequently, poor oral bioavailability. Researchers should be aware of potential drug-drug interactions if co-administering other compounds that are substrates, inhibitors, or inducers of these CYP enzymes.

Q3: What are the key physicochemical properties of this compound that may contribute to its poor bioavailability?

A3: While specific experimental data on the solubility and permeability of this compound are limited, its chemical structure as an indole alkaloid suggests it is a lipophilic compound with potentially low aqueous solubility.[2] Poor solubility can limit the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of poorly soluble drugs. Furthermore, as a potential substrate for efflux transporters like P-glycoprotein (P-gp), its intestinal permeability might be compromised, further reducing its absorption.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo experiments with this compound in animal models.

Problem Potential Cause Recommended Solution
High variability in plasma concentrations between animals Poor aqueous solubility leading to inconsistent dissolution and absorption.Employ formulation strategies to enhance solubility such as micronization, solid dispersions, or the use of co-solvents.
Extensive and variable first-pass metabolism.Consider co-administration with a CYP inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) in exploratory studies to assess the impact of metabolism. Caution: This should be done with a clear understanding of the potential for altered toxicity profiles.
Low overall plasma exposure (low AUC) Poor absorption due to low permeability and/or efflux by transporters like P-gp.Investigate if this compound is a P-gp substrate using in vitro models like Caco-2 assays. If it is, consider co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A) to improve absorption.
Inadequate formulation for oral delivery.Develop advanced formulations such as Solid Lipid Nanoparticles (SLNs) or Self-Emulsifying Drug Delivery Systems (SEDDS) to improve both solubility and absorption.
No detectable plasma concentration after oral administration Extremely low bioavailability.Increase the oral dose if toxicity is not a concern. Alternatively, consider alternative routes of administration (e.g., intravenous, intraperitoneal) to establish baseline pharmacokinetic parameters.
Analytical method not sensitive enough.Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Yohimbine in Animal Models (Intravenous Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
Rat1~5000 (brain)0.083Not Reported16.3 (serum)
Dog0.4Not ReportedNot ReportedNot Reported1.73

Data for Cmax in rats is for brain tissue, as plasma concentrations were not explicitly stated in the available abstract. Tmax is approximated from the time of peak concentration in the brain.[6]

Experimental Protocols

1. Preparation of this compound Solid Dispersion

This protocol describes a general method for preparing a solid dispersion of a poorly water-soluble drug, adapted for this compound, to enhance its dissolution rate and oral bioavailability.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30) or other suitable carrier (e.g., Soluplus®, HPMC)

    • Methanol (B129727) (or another suitable volatile solvent)

    • Rotary evaporator

    • Mortar and pestle

    • Sieves

  • Procedure:

    • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

    • Dissolve the calculated amount of this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

    • Ensure complete dissolution by gentle warming and sonication if necessary.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.

    • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

    • Gently scrape the solid dispersion from the flask.

    • Grind the solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a series of sieves to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further use.

2. In Vitro Caco-2 Permeability Assay

This protocol outlines a standard procedure to assess the intestinal permeability of this compound and to investigate if it is a substrate of efflux transporters like P-glycoprotein.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 12-well or 24-well plates)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

    • Hanks' Balanced Salt Solution (HBSS)

    • Lucifer yellow

    • This compound

    • P-glycoprotein inhibitor (e.g., verapamil)

    • Analytical standards and internal standards for LC-MS/MS analysis

  • Procedure:

    • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

    • For the permeability assay, wash the cell monolayers with pre-warmed HBSS.

    • Prepare the transport buffer (HBSS) containing a known concentration of this compound. For efflux studies, prepare a separate set of transport buffers also containing a P-gp inhibitor.

    • To assess apical to basolateral (A-B) transport (absorptive direction), add the this compound-containing buffer to the apical side and fresh HBSS to the basolateral side.

    • To assess basolateral to apical (B-A) transport (secretory direction), add the this compound-containing buffer to the basolateral side and fresh HBSS to the apical side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

    • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

Visualizations

G cluster_absorption Gastrointestinal Tract cluster_metabolism Liver Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution This compound Intestinal Lumen Intestinal Lumen Dissolution->Intestinal Lumen Intestinal Lumen->Intestinal Lumen Enterocytes Enterocytes Intestinal Lumen->Enterocytes Absorption Portal Vein Portal Vein Enterocytes->Portal Vein First-Pass Metabolism First-Pass Metabolism Portal Vein->First-Pass Metabolism CYP2D6, CYP3A4 Systemic Circulation Systemic Circulation First-Pass Metabolism->Systemic Circulation Reduced Bioavailability

Caption: Factors affecting the oral bioavailability of this compound.

G cluster_workflow Experimental Workflow for Improving Bioavailability Initial Assessment Initial Assessment In Vitro Screening In Vitro Screening Initial Assessment->In Vitro Screening Solubility, Permeability (Caco-2) Formulation Development Formulation Development In Vitro Screening->Formulation Development Identify Limiting Factors In Vivo Animal Study In Vivo Animal Study Formulation Development->In Vivo Animal Study e.g., Solid Dispersion, SLNs, SEDDS Pharmacokinetic Analysis Pharmacokinetic Analysis In Vivo Animal Study->Pharmacokinetic Analysis Plasma Sampling Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation Calculate AUC, Cmax, t½ Data Interpretation->Formulation Development Iterative Optimization

Caption: Workflow for addressing poor bioavailability of this compound.

References

Technical Support Center: Dose-Response Curve Optimization for Pseudoyohimbine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for experiments involving Pseudoyohimbine.

Disclaimer: Scientific literature specifically detailing experimental protocols and dose-response optimization for this compound is limited. The information provided herein is largely extrapolated from data on Yohimbine (B192690), a closely related stereoisomer and well-characterized alpha-2 adrenergic receptor antagonist.[1][2] Researchers should use this guide as a starting point and adapt the methodologies for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like its stereoisomer yohimbine, is understood to act primarily as a competitive antagonist of alpha-2 (α2) adrenergic receptors.[1] These receptors are part of a negative feedback loop that regulates the release of norepinephrine (B1679862) from presynaptic neurons. By blocking these receptors, this compound is expected to increase the release of norepinephrine, leading to a sympathomimetic effect.[1]

Q2: What is a typical starting concentration range for in vitro experiments with this compound?

A2: For in vitro assays, such as radioligand binding or functional assays, a starting concentration range for this compound can be guided by the known affinity of related compounds like Yohimbine for α2-adrenergic receptors. The Ki (inhibition constant) for Yohimbine is typically in the low nanomolar range.[3][4] Therefore, a broad concentration range spanning from picomolar to micromolar is recommended to capture the full dose-response curve. A suggested starting range would be 10⁻¹² M to 10⁻⁵ M.

Q3: What are common vehicles for dissolving this compound for in vitro and in vivo studies?

A3: For in vitro studies, this compound hydrochloride is slightly soluble in water and more soluble in organic solvents.[5][6] A common practice is to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then perform serial dilutions in the assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity. For in vivo studies, the choice of vehicle depends on the route of administration. Aqueous vehicles with solubilizing agents may be suitable for oral or injectable formulations.[7]

Q4: How can I determine the potency of this compound as an antagonist?

A4: The potency of a competitive antagonist like this compound is typically determined by calculating its pA2 value through a Schild analysis.[8][9] This involves generating agonist dose-response curves in the absence and presence of increasing concentrations of the antagonist. The pA2 value represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response, providing a measure of the antagonist's affinity for the receptor.[9]

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curve Replicates

High variability between replicate wells or experiments can obscure the true dose-response relationship.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a consistent seeding density and volume for all wells. Allow cells to adhere and stabilize before treatment.
Pipetting Inaccuracies Calibrate pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each dilution step.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media to create a humidity barrier.
Compound Precipitation Visually inspect stock solutions and dilutions for any signs of precipitation. Consider the solubility of this compound in your assay buffer and the final concentration of any organic solvents used.
Cell Health and Confluency Use cells within a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Avoid using overly confluent or starved cells.
Issue 2: Atypical or Poorly Fitted Dose-Response Curve

An improperly shaped dose-response curve can lead to inaccurate determination of parameters like IC50 or EC50.

Possible Cause Troubleshooting Steps
Inappropriate Concentration Range The selected concentration range may be too narrow or shifted. Perform a wider range-finding experiment to identify the concentrations that produce the bottom and top plateaus of the curve.
Compound Instability This compound may be unstable under the experimental conditions (e.g., light, temperature, pH). Prepare fresh solutions for each experiment and minimize exposure to harsh conditions.
Non-specific Binding At high concentrations, this compound may exhibit non-specific binding to other receptors or cellular components, leading to unexpected effects.
Complex Pharmacological Interactions The observed response may be the result of interactions with multiple receptor subtypes or signaling pathways. Consider using more specific agonists or cell lines expressing a single receptor subtype.
Incorrect Data Normalization Ensure that data is correctly normalized to positive and negative controls. The baseline (0% effect) and maximum response (100% effect) should be clearly defined.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for α2-adrenergic receptors.

Materials:

  • Cell membranes expressing α2-adrenergic receptors

  • [³H]-Rauwolscine or other suitable radioligand

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add cell membranes, [³H]-Rauwolscine (at a concentration near its Kd), and varying concentrations of this compound.

  • Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand like phentolamine).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro cAMP Functional Assay

This protocol measures the functional antagonism of this compound on agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cells expressing α2-adrenergic receptors (e.g., HEK293 or CHO cells)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • An α2-adrenergic agonist (e.g., clonidine (B47849) or UK-14,304)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

Procedure:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the different concentrations of this compound for a specified time.

  • Add a fixed concentration of the α2-adrenergic agonist (typically its EC80) to all wells except the negative control.

  • Add forskolin to all wells to stimulate cAMP production.

  • Incubate for a time sufficient to allow for changes in cAMP levels.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the IC50.

Data Presentation

Table 1: Example Data for this compound in an α2-Adrenergic Receptor Binding Assay

This compound Conc. (M)% Specific Binding (Mean ± SD)
1.00E-1198.5 ± 3.2
1.00E-1095.1 ± 4.5
1.00E-0980.3 ± 5.1
1.00E-0852.6 ± 3.9
1.00E-0721.7 ± 2.8
1.00E-065.4 ± 1.5

Table 2: Pharmacological Parameters of α2-Adrenergic Antagonists (Literature Values for Comparison)

CompoundReceptor SubtypeAssay TypeKi (nM)pA2
Yohimbineα2ABinding0.5 - 58.0 - 9.0
Rauwolscineα2A/CBinding0.2 - 28.5 - 9.5
Atipamezoleα2ABinding0.1 - 19.0 - 10.0

Note: These values are approximate and can vary depending on the experimental conditions.

Visualizations

G α2-Adrenergic Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_antagonist Pharmacological Intervention Norepinephrine Norepinephrine α2-AR α2-Adrenergic Receptor Norepinephrine->α2-AR binds Gi Gi α2-AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Increased NE Release Increased NE Release Gi->Increased NE Release inhibition lifted cAMP cAMP AC->cAMP produces This compound This compound This compound->α2-AR blocks

Caption: α2-Adrenergic receptor signaling and the inhibitory action of this compound.

G Experimental Workflow for Schild Analysis Start Start Agonist DRC Generate Agonist Dose-Response Curve (Control) Start->Agonist DRC Add Antagonist Add Increasing Concentrations of This compound Agonist DRC->Add Antagonist Agonist DRCs Generate Agonist Dose-Response Curves in presence of Antagonist Add Antagonist->Agonist DRCs Calculate EC50 Determine EC50 for each curve Agonist DRCs->Calculate EC50 Calculate DR Calculate Dose Ratio (DR) DR = EC50(with antag) / EC50(control) Calculate EC50->Calculate DR Plot Schild Plot log(DR-1) vs. log([Antagonist]) Calculate DR->Plot Schild Determine pA2 Determine pA2 (x-intercept) Plot Schild->Determine pA2 End End Determine pA2->End

References

Identifying and resolving interference in Pseudoyohimbine analytical assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudoyohimbine analytical assays. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most prevalent analytical techniques for this compound and its isomers are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] HPLC-UV is a robust and widely available method suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.[4][5]

Q2: My this compound peak is showing poor resolution from other peaks. What is the likely cause?

A2: Poor resolution is a common issue, often caused by the presence of diastereomers, such as yohimbine (B192690) and corynanthine, which have very similar chemical structures and chromatographic behavior.[6][7] These isomers can co-elute if the chromatographic conditions are not fully optimized. Other causes can include column degradation or an inappropriate mobile phase.

Q3: I am observing signal suppression or enhancement in my LC-MS/MS analysis. What is this phenomenon and how can I mitigate it?

A3: This is known as the "matrix effect," where components of the sample matrix (e.g., plasma, plant extracts) co-elute with this compound and interfere with its ionization in the mass spectrometer source.[7] This can lead to inaccurate quantification. Mitigation strategies include:

  • Improving Sample Preparation: Employ more rigorous cleanup steps like Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC method to better separate this compound from matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during ionization.

Q4: What are the critical parameters for developing a stability-indicating method for this compound?

A4: A stability-indicating method must be able to resolve the intact this compound from any potential degradation products.[2][8] To develop such a method, forced degradation studies are essential.[9] This involves subjecting a solution of this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradants. The analytical method is then developed to ensure all these newly formed peaks are baseline-separated from the main this compound peak.[2][10]

Troubleshooting Guides

HPLC-UV Assay Troubleshooting
Problem Potential Cause Recommended Solution
No Peak or Low Signal Insufficient concentration of analyte.Concentrate the sample or inject a larger volume.
Incorrect UV detection wavelength.Verify the UV maximum of this compound (typically around 280 nm) and set the detector accordingly.[11]
Sample degradation.Ensure proper storage and handling of samples. Prepare fresh standards.
Peak Tailing or Fronting Column overload.Dilute the sample.
Presence of active sites on the column (silanol interactions).Use a mobile phase with a competing base (e.g., triethylamine) or switch to an end-capped column.[2]
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Drifting Retention Times Inconsistent mobile phase composition or flow rate.Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks or bubbles.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column aging or contamination.Wash the column with a strong solvent or replace it if necessary.
LC-MS/MS Assay Troubleshooting
Problem Potential Cause Recommended Solution
Poor Sensitivity Ion suppression due to matrix effects.Implement a more effective sample cleanup (e.g., SPE). Use a stable isotope-labeled internal standard.
Suboptimal MS source parameters.Optimize source parameters (e.g., gas flows, temperature, voltages) by infusing a standard solution.
Inefficient ionization.Adjust mobile phase pH or add modifiers (e.g., formic acid, ammonium (B1175870) formate) to promote protonation.[12]
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol. Inject a blank solvent after high-concentration samples.
Inconsistent Results Variable matrix effects between samples.Use a stable isotope-labeled internal standard. If unavailable, use matrix-matched calibration standards.
Analyte instability in the autosampler.Keep the autosampler tray cooled. Evaluate the stability of processed samples over time.[13]

Quantitative Data Summary

Disclaimer: Validated quantitative data specifically for this compound is not widely available in published literature. The following tables present data for Yohimbine , a closely related diastereomer. These values should serve as a starting point and must be independently validated for this compound in your specific matrix and analytical system.

Table 1: Typical HPLC-UV Method Validation Parameters for Yohimbine

ParameterTypical ValueReference
Linearity Range0.5 - 10 µg/mL[14]
Limit of Detection (LOD)~0.02 µg/mL[14]
Limit of Quantification (LOQ)~0.07 µg/mL[14]
Accuracy (% Recovery)98.0% - 102.0%[14]
Precision (% RSD)< 2%[14]

Table 2: Typical LC-MS/MS Method Validation Parameters for Yohimbine in Biological Matrices

ParameterTypical ValueReference
Linearity Range0.1 - 100 ng/mL[4]
Limit of Detection (LOD)< 0.1 ng/mL (< 100 ppt)[4]
Limit of Quantification (LOQ)0.23 ng/mL[15]
Accuracy (% Recovery)99% - 103%[4]
Precision (% RSD)< 3.6%[4]

Experimental Protocols

Disclaimer: These protocols are generalized based on methods for yohimbine and related alkaloids. They should be adapted and validated for the specific analysis of this compound.

Protocol 1: Sample Preparation from Plant Material (e.g., Bark)
  • Grinding: Mill the dried plant material to a fine powder (e.g., 40 mesh).

  • Extraction:

    • Accurately weigh approximately 1 g of powdered material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add the internal standard solution (e.g., a stable isotope-labeled this compound or a structural analog like reserpine (B192253) in methanol).

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 3: HPLC-UV Method for Alkaloid Separation
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with Methanol and Water (55:45 v/v) containing 0.5% triethylamine.[2][9]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[11]

  • Injection Volume: 20 µL.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., No Peak, Bad Shape, Drifting RT) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system check_mobile_phase Verify Mobile Phase (Correct Composition, Degassed?) check_system->check_mobile_phase System OK resolve Problem Resolved check_system->resolve System Issue Found & Fixed check_column Inspect Column (Age, Contamination, Correct Type?) check_mobile_phase->check_column Mobile Phase OK check_mobile_phase->resolve Mobile Phase Corrected check_sample Evaluate Sample Prep (Degradation, Matrix Effects?) check_column->check_sample Column OK check_column->resolve Column Washed/Replaced check_detector Check Detector Settings (Wavelength, Sensitivity) check_sample->check_detector Sample Prep OK check_sample->resolve Sample Prep Optimized check_detector->resolve Settings Correct check_detector->resolve Settings Adjusted

Caption: A logical workflow for troubleshooting common HPLC issues.

Matrix_Effect_Mitigation start Matrix Effect Suspected (Ion Suppression/Enhancement) optimize_sample_prep Optimize Sample Preparation (e.g., LLE, SPE) start->optimize_sample_prep optimize_chromatography Improve Chromatographic Separation start->optimize_chromatography use_is Incorporate Appropriate Internal Standard (IS) start->use_is matrix_matched_cal Use Matrix-Matched Calibrators start->matrix_matched_cal result Accurate Quantification optimize_sample_prep->result optimize_chromatography->result sil_is Stable Isotope-Labeled IS (Gold Standard) use_is->sil_is analog_is Structural Analog IS (Alternative) use_is->analog_is sil_is->result analog_is->result matrix_matched_cal->result

Caption: Strategies for identifying and mitigating matrix effects in LC-MS.

References

Strategies for enhancing the enantioselectivity of Pseudoyohimbine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of Pseudoyohimbine. The content is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in the enantioselective synthesis of this compound, focusing on two prominent strategies: the N-heterocyclic carbene (NHC)-catalyzed annulation and the chiral phosphoric acid-catalyzed Pictet-Spengler reaction.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Q1: My enantiomeric excess (e.e.) is lower than expected in the chiral phosphoric acid-catalyzed Pictet-Spengler reaction. What are the likely causes and solutions?

A1: Low enantioselectivity in this reaction is a common issue and can often be traced back to the catalyst system, reaction conditions, or substrate purity.

  • Catalyst Choice: The structure of the chiral phosphoric acid is critical. The steric bulk and electronic properties of the substituents on the BINOL backbone significantly influence the chiral environment.

    • Troubleshooting:

      • Screen a variety of chiral phosphoric acid catalysts with different substitution patterns at the 3 and 3' positions of the BINOL scaffold. Catalysts with bulky aryl groups, such as TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate), have shown high efficacy.[1]

      • Ensure the catalyst is of high purity and anhydrous. Trace impurities or water can deactivate the catalyst or alter its chiral environment.

  • Reaction Temperature: Temperature plays a crucial role in enantioselectivity.

    • Troubleshooting:

      • Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. Experiment with a range of temperatures (e.g., from room temperature down to -20 °C or lower).

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the catalyst's effectiveness.

    • Troubleshooting:

      • Screen a range of non-polar aprotic solvents. Toluene (B28343) and dioxane are often effective for this transformation.[2][3]

  • Additives: In some cases, additives can enhance the reaction's performance.

    • Troubleshooting:

      • The use of molecular sieves (e.g., 4Å MS) can help to remove trace amounts of water, which can be detrimental to the catalyst.[1]

Q2: I am observing poor diastereoselectivity in the NHC-catalyzed annulation/cyclization sequence. How can I improve this?

A2: Diastereoselectivity in this sequence is often controlled during the N-acyliminium ion cyclization step.

  • Reaction Conditions for Cyclization: The conditions under which the cyclization is performed are critical.

    • Troubleshooting:

      • Conduct the N-acyliminium ion cyclization under anhydrous conditions. The presence of water can lead to side reactions and reduced selectivity.[4]

      • Employing activating agents at cryogenic temperatures, such as acetyl chloride, can improve diastereoselectivity.[4]

      • Acid-promoted cyclization using trifluoroacetic acid (TFA) has been shown to be effective in controlling the diastereoselectivity.[5]

  • Substrate Control: The stereochemistry of the starting materials will influence the final diastereomeric ratio.

    • Troubleshooting:

      • Ensure the high diastereomeric purity of the intermediate hydroxylactam before the cyclization step.[4]

Issue 2: Low Reaction Yield or Incomplete Conversion

Q3: My NHC-catalyzed dimerization reaction is sluggish and gives low yields. What can I do to improve it?

A3: Low yields in NHC-catalyzed reactions can be due to several factors, including catalyst deactivation and competing side reactions.

  • Intermolecular Side Reactions: A common side reaction is the formation of an intermolecular imine between the tryptamine (B22526) derivative and an additional equivalent of the starting material, which inhibits the desired intramolecular cyclization.[4]

    • Troubleshooting:

      • Carefully control the stoichiometry of the reactants. Using a slight excess of one reactant may be necessary, but a large excess can promote side reactions.

      • Consider a two-step process where the initial acylation is performed under conditions that disfavor imine formation, followed by isolation and then cyclization under optimized conditions.[4]

  • Catalyst Loading and Purity: The NHC catalyst is sensitive to air and moisture.

    • Troubleshooting:

      • Ensure the NHC precursor is pure and the active carbene is generated under strictly inert conditions (e.g., under an argon or nitrogen atmosphere).

      • Optimize the catalyst loading. While higher loading might increase the reaction rate, it can also lead to the formation of byproducts.

Q4: The Pictet-Spengler reaction is not going to completion. What should I check?

A4: Incomplete conversion in a Pictet-Spengler reaction is often related to the reactivity of the substrates or the effectiveness of the acid catalyst.

  • Substrate Reactivity: Electron-withdrawing groups on the tryptamine or aldehyde can decrease their nucleophilicity and electrophilicity, respectively, slowing down the reaction.

    • Troubleshooting:

      • For less reactive substrates, a stronger Brønsted or Lewis acid catalyst may be required.

      • Increasing the reaction temperature can also improve conversion, but this may have a negative impact on enantioselectivity.

  • Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the starting materials or solvent.

    • Troubleshooting:

      • Ensure all reagents and solvents are of high purity and anhydrous.

      • Optimize the catalyst loading. A higher loading might be necessary for less reactive substrates.

Quantitative Data Summary

StrategyKey ReactionCatalyst/ReagentSolventTemp (°C)Yield (%)e.e. (%)d.r.Reference
NHC-Catalyzed AnnulationDimerization/CyclizationNHC, TFACH₂Cl₂/H₂ORT74>9980:20[4]
Chiral Phosphoric AcidPictet-Spengler(R)-TRIPToluene7077-9761-87-[3]
Chiral Phosphoric AcidPictet-SpenglerChiral Phosphoric Acid IIDioxane107095-[2]
EpimerizationC-15 EpimerizationNaOEtTHF-EtOH (1:1)-2052--[4]

Experimental Protocols

Protocol 1: NHC-Catalyzed Dimerization and Amidation/N-Acyliminium Ion Cyclization

This protocol is adapted from the work of Scheidt and coworkers.[4][5]

Step 1: NHC-Catalyzed Dimerization

  • To a solution of the enal starting material in an anhydrous, aprotic solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere, add the N-heterocyclic carbene precursor (e.g., a triazolium salt) and a base (e.g., DBU or K₂CO₃) at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the resulting enol lactone by column chromatography.

Step 2: Amidation and N-Acyliminium Ion Cyclization

  • To a solution of the enol lactone in a biphasic solvent system (e.g., CH₂Cl₂ and aqueous Na₂CO₃), add two equivalents of tryptamine.

  • Stir the mixture vigorously at room temperature. The acylation of tryptamine is typically rapid.

  • After the acylation is complete, acidify the reaction mixture (e.g., with AcOH) to promote imine hydrolysis.

  • Add trifluoroacetic acid (TFA) to facilitate the N-acyliminium ion formation and subsequent cyclization.

  • Monitor the reaction for the formation of the tetracyclic product.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to obtain the desired diastereomer.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet-Spengler Reaction

This protocol is a general procedure based on established methods.[2][3]

  • To a flame-dried reaction vessel under an inert atmosphere, add the tryptamine derivative, the aldehyde or ketone substrate, and an anhydrous solvent (e.g., toluene or dioxane).

  • Add the chiral phosphoric acid catalyst (e.g., 5-10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 10 °C to 70 °C). The optimal temperature may need to be determined experimentally to balance reaction rate and enantioselectivity.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a mild base (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched tetrahydro-β-carboline product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

experimental_workflow_NHC cluster_step1 Step 1: NHC-Catalyzed Dimerization cluster_step2 Step 2: Amidation & Cyclization cluster_step3 Step 3: Final Modifications Enal Enal Starting Material Dimerization Dimerization Reaction Enal->Dimerization NHC NHC Catalyst + Base NHC->Dimerization Enol_Lactone Enol Lactone Intermediate Dimerization->Enol_Lactone Amidation Amidation Enol_Lactone->Amidation Tryptamine Tryptamine Tryptamine->Amidation Hydrolysis Acidic Hydrolysis Amidation->Hydrolysis Cyclization N-Acyliminium Ion Cyclization (TFA) Hydrolysis->Cyclization Tetracycle Tetracyclic Core Cyclization->Tetracycle Epimerization Epimerization (NaOEt) Tetracycle->Epimerization This compound This compound Epimerization->this compound

Caption: Workflow for this compound synthesis via NHC-catalyzed annulation.

troubleshooting_enantioselectivity Start Low Enantioselectivity Observed Catalyst Screen Chiral Phosphoric Acid Catalysts Start->Catalyst Is catalyst optimal? Temperature Lower Reaction Temperature Start->Temperature Is temperature too high? Solvent Screen Anhydrous, Non-Polar Solvents Start->Solvent Is solvent appropriate? Additives Use Molecular Sieves Start->Additives Is water present? Improved Enantioselectivity Improved Catalyst->Improved Temperature->Improved Solvent->Improved Additives->Improved

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Technical Support Center: Managing Off-Target Effects of Pseudoyohimbine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of Pseudoyohimbine in experimental systems.

*Disclaimer: Due to a significant lack of available scientific literature specifically for this compound, this guide has been created using data for Yohimbine (B192690), a well-researched stereoisomer with a similar core structure and pharmacological profile.[1] The principles and methodologies described are broadly applicable but should be adapted and validated for your specific experimental context with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like its isomer Yohimbine, is understood to act primarily as a selective and potent antagonist of alpha-2 adrenergic receptors (α2-ARs).[1][2] These receptors are typically located on presynaptic neurons and function as autoreceptors. By blocking these receptors, this compound interrupts the negative feedback loop that normally inhibits the release of norepinephrine (B1679862). This results in an increased concentration of norepinephrine in the synaptic cleft and enhanced sympathetic nervous system activity.[3]

Q2: What are the known off-target receptors for this compound?

A2: Based on data from Yohimbine, this compound is expected to interact with several other monoaminergic receptors, although with lower affinity than for the α2-AR. The general binding affinity is as follows: α2-AR > 5-HT1D > 5-HT1A > α1-AR > D2 > D3 receptors.[1][4] Undesirable side effects, such as hypotension, can arise from the blockade of α1-adrenergic receptors.[4]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for data integrity.[5] Key strategies include:

  • Dose Optimization: Conduct a thorough dose-response study to identify the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Controls: Employ appropriate controls, such as cell lines that do not express the primary target (α2-AR) or co-administration with a highly selective antagonist for a suspected off-target receptor.

  • Selective Analogs: If available, use more selective chemical analogs of this compound as comparators.[6]

  • Orthogonal Assays: Validate key findings using different experimental methods or assays that rely on distinct detection principles.

Q4: What is a typical starting concentration for in vitro and in vivo studies?

A4:

  • In Vitro: The optimal concentration is highly system-dependent. It is recommended to perform a concentration-response curve starting from a low nanomolar range and extending to the micromolar range. A common practice is to start with concentrations 20- to 200-fold higher than the in vivo plasma Cmax, but this must be determined empirically for your specific cell type and assay.[7] For Yohimbine, an IC50 of 0.6 µM for α2-AR antagonism has been reported, which can serve as a starting reference.[3]

  • In Vivo (Rodent Models): For Yohimbine, typical starting doses for intraperitoneal (i.p.) administration in rats range from 0.5 to 5 mg/kg.[8][9] For intravenous (i.v.) administration, doses are generally lower, around 1 mg/kg.[8] It is critical to perform a dose-response study in your specific animal model and strain to determine the optimal dose for the desired physiological or behavioral endpoint.

Quantitative Data: Receptor Binding Profile

The following table summarizes the binding affinities (pKi) of Yohimbine for its primary and off-target receptors. The pKi value is the negative logarithm of the inhibition constant (Ki); a higher pKi value indicates a higher binding affinity. This data can help predict the concentration range at which off-target effects may become significant.

Receptor TargetReceptor SubtypeBinding Affinity (pKi)Reference
Primary Target α2-Adrenergic
ADRA2A8.2 - 8.5[4]
ADRA2B8.7[4]
ADRA2C9.6[4]
Off-Targets Serotonin (5-HT)
5-HT1A7.3[4]
5-HT1B6.8[4]
5-HT1D7.6[4]
α1-Adrenergic
ADRA1A6.7[4]
ADRA1B6.8[4]
ADRA1D6.8[4]
Dopamine
D26.4[4]
D3Negligible[4]

Troubleshooting Experimental Issues

Observed ProblemPotential Cause (Off-Target Related)Recommended Solution
No observable effect at the initial dose. The dose is below the effective concentration for the on-target receptor in your system.Perform a dose-escalation study. Verify compound integrity and concentration. Consider a different administration route for in vivo studies (e.g., i.p. instead of oral gavage) to increase bioavailability.[8]
Unexpected or contradictory results (e.g., hypotension). The concentration used is high enough to engage off-target receptors (e.g., α1-adrenergic receptors).[4]Lower the this compound concentration. Use a more selective α2-AR antagonist as a control. Perform the experiment in a system where the suspected off-target is absent or blocked by a specific antagonist.
High variability in animal responses. Individual differences in metabolism or off-target receptor expression. Inconsistent administration technique.Increase the number of animals per group (n=8-10 is common).[8] Ensure consistent and accurate administration. Consider if genetic variations in animal strains could influence results.
Effect is observed in a null cell line (not expressing the primary target). The observed effect is mediated by an off-target receptor present in the null cell line.Characterize the receptor expression profile of your control cell line. Use siRNA or CRISPR to knock down suspected off-target receptors to confirm their involvement.[10]

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Target Cell NE Norepinephrine (NE) a2AR α2-Adrenergic Receptor NE->a2AR binds to NE_Release NE Release a2AR->NE_Release inhibits NE_Cleft Norepinephrine NE_Release->NE_Cleft increases PseudoY This compound PseudoY->a2AR blocks a1AR α1-Adrenergic Receptor PseudoY->a1AR binds HT1A 5-HT1A Receptor PseudoY->HT1A binds D2R D2 Receptor PseudoY->D2R binds OnTarget_Effect Primary Effect (e.g., Increased Sympathetic Tone) NE_Cleft->OnTarget_Effect OffTarget_Effect Off-Target Effects (e.g., Hypotension) a1AR->OffTarget_Effect HT1A->OffTarget_Effect D2R->OffTarget_Effect

Caption: this compound's primary and off-target signaling pathways.

G cluster_selectivity cluster_controls start Start: Hypothesize this compound Effect dose_response 1. In Vitro/In Vivo Dose-Response Study (Determine EC50/ED50 for desired effect) start->dose_response selectivity 2. Assess Target Selectivity (Competitive Binding & Functional Assays) dose_response->selectivity off_target_id 3. Identify Potential Off-Target Effects selectivity->off_target_id binding_assay Receptor Binding Assay (vs. α2, α1, 5-HT, D2 panels) functional_assay Functional Assay (e.g., cAMP inhibition) controls 4. Design Control Experiments off_target_id->controls interpret 5. Data Interpretation controls->interpret null_cells Use target-knockout cells blockers Co-administer selective antagonists for off-targets interpret->off_target_id Unexpected results? Re-evaluate off-targets conclusion Conclusion: On-Target Effect Confirmed interpret->conclusion

Caption: Experimental workflow for identifying and mitigating off-target effects.

G start Problem: Unexpected Phenotype Observed q1 Is the concentration above the Ki for known off-targets? start->q1 a1_yes Action: Lower Concentration & Re-test q1->a1_yes Yes a1_no Action: Proceed to Control Experiments q1->a1_no No q2 Does the effect persist in a target-knockout cell line? a1_no->q2 q3 Is the effect blocked by a selective antagonist for a suspected off-target? a1_no->q3 a2_yes Conclusion: Effect is Off-Target (Mediated by another receptor) q2->a2_yes Yes a2_no Conclusion: Effect is likely On-Target q2->a2_no No a3_yes Conclusion: Confirmed specific Off-Target Interaction q3->a3_yes Yes

Caption: Logical workflow for troubleshooting unexpected experimental results.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for a receptor of interest (e.g., α2A-AR) expressed in a suitable cell line (e.g., HEK293 cells).[11][12]

Materials:

  • Cell membranes from HEK293 cells stably expressing the human α2A-AR.

  • Radioligand: [3H]-Rauwolscine (a known high-affinity α2-AR antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: Phentolamine (B1677648) (10 µM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well filter plates (e.g., glass fiber filters).

  • Vacuum manifold.

  • Microplate scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL cell membranes, 50 µL [3H]-Rauwolscine (at a final concentration near its Kd), and 50 µL assay buffer.

    • Non-specific Binding (NSB): 50 µL cell membranes, 50 µL [3H]-Rauwolscine, and 50 µL phentolamine (10 µM).

    • Competitive Binding: 50 µL cell membranes, 50 µL [3H]-Rauwolscine, and 50 µL of each this compound dilution.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each filter 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay (cAMP Inhibition)

This assay measures the ability of this compound to antagonize an agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the α2-AR, which is a Gi-coupled receptor.[13][14]

Materials:

  • CHO-K1 cells stably expressing the human α2A-AR.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES.

  • Agonist: UK 14,304 (a selective α2-AR agonist).

  • Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and produce cAMP).

  • This compound stock solution.

  • cAMP detection kit (e.g., TR-FRET, ELISA, or RIA-based).

  • 384-well cell culture plates.

Procedure:

  • Cell Plating: Seed the α2-AR expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Remove the culture medium and add assay buffer. Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a fixed concentration of the agonist UK 14,304 (e.g., its EC80 concentration for cAMP inhibition) to all wells except the negative control.

  • cAMP Stimulation: Immediately add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate total cAMP production.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from cells treated with forskolin + UK 14,304 as 0%.

    • Plot the normalized response against the log concentration of this compound.

    • Use non-linear regression to determine the IC50 value, which represents the concentration of this compound required to reverse 50% of the agonist's inhibitory effect.

References

Technical Support Center: Refinement of Animal Protocols for Pseudoyohimbine Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal protocols for the administration of Pseudoyohimbine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an indole (B1671886) alkaloid and a stereoisomer of yohimbine (B192690).[1] Its primary mechanism of action is as an antagonist of α2-adrenergic receptors.[1][2] By blocking these presynaptic autoreceptors, this compound increases the release of norepinephrine (B1679862), leading to a sympathomimetic effect.[1][3][4]

Q2: What are the potential downstream effects of α2-adrenergic receptor blockade by this compound?

The blockade of α2-adrenergic receptors and subsequent increase in norepinephrine can lead to a variety of physiological responses, including increased heart rate, blood pressure, and alertness.[3][4] It can also influence localized blood flow.[3]

Q3: How does this compound differ from Yohimbine?

As stereoisomers, this compound and Yohimbine have the same chemical formula but differ in the spatial arrangement of their atoms. This can lead to differences in their pharmacological properties, including binding affinity for receptors and overall potency. While both are α2-adrenergic receptor antagonists, the specific profiles of their effects and side effects may vary.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound

Problem: this compound powder is not readily dissolving in the chosen vehicle, or is precipitating out of solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Vehicle Selection This compound, similar to yohimbine, is sparingly soluble in water but highly soluble in alcohol.[1][2] Consider using vehicles such as ethanol (B145695), DMSO, or a co-solvent system. For in vivo studies, ensure the final concentration of organic solvents is within acceptable limits for the chosen animal model and administration route to avoid toxicity.
Low Temperature Solubility can be temperature-dependent. Gentle warming and vortexing of the solution may aid in dissolution. However, be cautious of potential degradation at high temperatures.
pH of the Solution The solubility of alkaloids can be pH-dependent. Adjusting the pH of the vehicle might improve solubility. For instance, forming a hydrochloride salt can increase water solubility.[5]
Saturation Point Exceeded The desired concentration may be above the solubility limit of the vehicle. It may be necessary to either lower the concentration or use a different vehicle with higher solubilizing capacity.
Issue 2: Adverse Events or Unexpected Behavioral Changes in Animals

Problem: Animals exhibit signs of distress, such as excessive agitation, increased heart rate, or seizures, following this compound administration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
High Dose The administered dose may be too high. Review the literature for dose ranges of similar α2-adrenergic antagonists like yohimbine (typically 0.5-5 mg/kg for intraperitoneal administration in rodents) and consider performing a dose-response study to determine the optimal dose for your specific experimental endpoint with minimal side effects.
Rapid Rate of Administration For intravenous (IV) injections, a rapid bolus can lead to acute toxicity. Consider a slower infusion rate.
Vehicle Toxicity The vehicle itself may be causing adverse effects. Ensure that the concentration of solvents like DMSO or ethanol is below the threshold for toxicity in your animal model.[6] Always administer a vehicle-only control group to differentiate between vehicle and compound effects.
Stress from Handling and Injection The stress of handling and the injection procedure can exacerbate the sympathomimetic effects of this compound. Ensure proper animal handling and restraint techniques are used.[7] Acclimatize animals to the experimental procedures before drug administration.
Issue 3: Lack of Efficacy or Inconsistent Results

Problem: The expected physiological or behavioral effects of this compound are not observed, or the results are highly variable between animals.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate Dose The dose may be too low to elicit the desired response. A dose-finding study is recommended.
Poor Bioavailability The route of administration may not be optimal for absorption. For example, oral bioavailability can be highly variable.[8] Consider a parenteral route such as intraperitoneal (IP) or subcutaneous (SC) for more consistent systemic exposure.
Compound Degradation Ensure the proper storage and handling of the this compound stock and dosing solutions. Protect from light and extreme temperatures if the compound is known to be unstable.
Incorrect Administration Technique Improper injection technique (e.g., subcutaneous injection instead of intraperitoneal) can lead to variable absorption and inconsistent results. Ensure personnel are properly trained in the chosen administration route.

Data Presentation

Table 1: Solubility of Yohimbine (as a proxy for this compound)

Note: Specific quantitative solubility data for this compound is limited. The following data for Yohimbine can be used as a starting point for vehicle selection.

Solvent Solubility Reference
WaterSparingly soluble[1][2]
EthanolHighly soluble[1][2]
ChloroformReadily soluble[1]
Diethyl etherSparingly soluble[1]
Table 2: Recommended Injection Volumes for Rodents

Adapted from general guidelines for laboratory animal procedures.

Route of Administration Mouse (mL/kg) Rat (mL/kg)
Intravenous (IV)55
Intraperitoneal (IP)1010
Subcutaneous (SC)105
Oral (PO)1010

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice

This is a general protocol and may require optimization based on the specific batch of this compound and experimental requirements.

  • Materials:

    • This compound HCl powder

    • Sterile 0.9% saline

    • Sterile Dimethyl sulfoxide (B87167) (DMSO) (optional)

    • Sterile 1.5 mL microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Sterile syringes and needles (e.g., 27-30 gauge)

  • Procedure:

    • Calculate the required amount of this compound HCl based on the desired dose (e.g., 1 mg/kg) and the number and weight of the mice.

    • Weigh the this compound HCl powder accurately and place it in a sterile microcentrifuge tube.

    • If using a co-solvent, add a small volume of DMSO to initially dissolve the powder. Vortex thoroughly.

    • Slowly add sterile 0.9% saline to the desired final volume while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum (ideally <5%).

    • If the solution is not clear, sonicate for 5-10 minutes in a water bath.

    • Visually inspect the solution for any particulates. If present, the solution may need to be filtered through a sterile 0.22 µm syringe filter.

    • Administer the solution to the mice via intraperitoneal injection at a volume of 5-10 mL/kg.

    • Always prepare fresh dosing solutions on the day of the experiment.

Mandatory Visualization

Pseudoyohimbine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft_Pre NE_Vesicle->Synaptic_Cleft_Pre Release Alpha2_AR α2-Adrenergic Receptor Alpha2_AR->NE_Vesicle Inhibits Release (-) NE NE Synaptic_Cleft_Pre->NE Adrenergic_Receptor Adrenergic Receptor Response Cellular Response Adrenergic_Receptor->Response This compound This compound This compound->Alpha2_AR Blocks Synaptic_Cleft_Post NE->Alpha2_AR Negative Feedback NE->Adrenergic_Receptor Binds

Caption: Mechanism of this compound as an α2-adrenergic receptor antagonist.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Baseline Baseline Measurements (e.g., weight, behavior) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Preparation This compound Dosing Solution Preparation Randomization->Preparation Administration Vehicle or this compound Administration Preparation->Administration Observation Post-administration Monitoring & Data Collection Administration->Observation Analysis Data Analysis Observation->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Ensuring the Stereochemical Purity of Pseudoyohimbine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudoyohimbine. The following information is designed to help ensure the stereochemical purity of your samples through analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to determine the stereochemical purity of this compound?

A1: this compound is one of several stereoisomers of yohimbine (B192690), which also include yohimbine, corynanthine, and alloyohimbine, among others. These stereoisomers can have significantly different pharmacological and toxicological profiles. For instance, while yohimbine is an α2-adrenergic receptor antagonist, its stereoisomers may exhibit different receptor affinities and biological activities.[1] Therefore, to ensure the desired therapeutic effect and to avoid potential side effects from unwanted stereoisomers, the stereochemical purity of a this compound sample must be rigorously controlled.

Q2: What are the primary analytical methods for assessing the stereochemical purity of this compound?

A2: The most common and effective methods are:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating and quantifying stereoisomers. By using a chiral stationary phase (CSP), different stereoisomers will interact with the column differently, leading to different retention times and allowing for their separation and quantification.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (both ¹H and ¹³C) can be used to differentiate between diastereomers like this compound and Yohimbine. The different spatial arrangements of atoms in stereoisomers result in distinct chemical shifts and coupling constants in their NMR spectra. Quantitative NMR (qNMR) can also be used to determine the purity of a sample.[1]

Q3: Can I use a standard reversed-phase HPLC method to determine stereochemical purity?

A3: A standard (achiral) reversed-phase HPLC method is generally not sufficient to separate enantiomers. However, it may be possible to separate diastereomers, but this is not guaranteed and often provides poor resolution. For reliable and accurate determination of all stereoisomers, a chiral HPLC method is strongly recommended.

Q4: Where can I find reference NMR data for this compound and its isomers?

A4: Public databases such as PubChem are a good source for spectral data. However, it is important to note that the experimental conditions under which the spectra were acquired can influence the chemical shifts. For comparative purposes, it is always best to run the spectra of your sample and a certified reference standard under the same conditions.

Troubleshooting Guides

Chiral HPLC Analysis

Issue 1: Poor or no separation of stereoisomers.

  • Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for separating yohimbine alkaloids.

    • Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for the separation of alkaloids.[4]

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., ethanol, isopropanol). The addition of a small amount of a basic additive (like diethylamine) can improve peak shape for basic compounds like this compound.[4]

      • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the buffer can significantly impact the retention and selectivity of ionizable compounds.

  • Possible Cause: The column temperature is not optimal.

    • Solution: Vary the column temperature. Sometimes, sub-ambient temperatures can improve chiral recognition and resolution.

Issue 2: Peak tailing.

  • Possible Cause: Secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica (B1680970) surface of the column.

    • Solution:

      • Add a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase to compete with the analyte for active sites.

      • Use a column with end-capping to reduce the number of free silanol groups.

      • Operate at a lower pH to protonate the silanol groups and reduce ionic interactions.

  • Possible Cause: Column overload.

    • Solution: Reduce the concentration of the injected sample.

Issue 3: Peak splitting or broadening.

  • Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Possible Cause: A void or contamination at the head of the column.

    • Solution: Reverse-flush the column (if permitted by the manufacturer) or replace the column.

  • Possible Cause: Co-elution of two stereoisomers.

    • Solution: Re-optimize the mobile phase composition, temperature, or flow rate to improve resolution.

NMR Analysis

Issue 1: Difficulty in distinguishing between stereoisomers in the ¹H NMR spectrum.

  • Possible Cause: Significant overlap of signals.

    • Solution:

      • Use a higher field strength NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion.

      • Acquire a 2D NMR spectrum (e.g., COSY, HSQC) to help in the assignment of protons and carbons and to resolve overlapping signals.

  • Possible Cause: The chemical shift differences between the isomers are very small.

    • Solution: Use a chiral solvating agent or a lanthanide shift reagent to induce larger chemical shift differences between the enantiomers.

Experimental Protocols

Chiral HPLC Method for Yohimbine Stereoisomers

This protocol is a starting point based on validated methods for yohimbine and should be optimized for your specific this compound sample and system.

ParameterRecommendation
Column Chiralpak® AD-H, Chiralcel® OD-H, or equivalent polysaccharide-based CSP (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v). The ratio may need optimization.
Flow Rate 1.0 mL/min
Temperature 25 °C (can be varied to optimize separation)
Detection UV at 225 nm or 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Note: Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.

Quantitative NMR (qNMR) for Purity Assessment
ParameterRecommendation
Spectrometer 400 MHz or higher
Internal Standard A certified reference standard with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Solvent Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, Methanol-d₄).
Pulse Sequence A simple 90° pulse with a long relaxation delay (at least 5 times the longest T₁ of the analyte and internal standard) to ensure full relaxation of all nuclei.
Data Processing Careful phasing and baseline correction are critical for accurate integration.
Quantification The purity of the analyte is calculated by comparing the integral of a known proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Data Presentation

Illustrative HPLC Retention Times for Yohimbine Stereoisomers

The following table provides an example of the kind of data you would generate. Actual retention times will vary depending on the specific column and conditions used.

StereoisomerRetention Time (min)
Yohimbine10.5
This compound12.2
Alloyohimbine14.8
Corynanthine9.7
Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Yohimbine and this compound

This table provides a comparison of the ¹³C NMR chemical shifts for Yohimbine and this compound in CDCl₃.

CarbonYohimbine (δ, ppm)This compound (δ, ppm)
2134.53134.6
359.8660.5
552.8753.2
621.7421.5
7108.25108.3
8127.41127.5
9118.15118.2
10119.39119.5
11121.36121.4
12110.75110.8
13136.01136.1
1431.5130.9
1536.7036.5
1652.3852.6
1767.0067.2
1834.3434.5
1940.7240.9
2061.3461.5
2123.3123.1
C=O175.64175.8
OCH₃51.9752.1

Data for Yohimbine is from publicly available sources. Data for this compound is from PubChem and may require verification.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject into HPLC Filter->HPLC Separation Separation on Chiral Column HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Stereochemical Purity Integration->Purity

Caption: Workflow for Chiral HPLC Analysis of this compound.

troubleshooting_flowchart start Poor Peak Resolution check_column Is the Chiral Column Appropriate? start->check_column optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_column->optimize_mp Yes change_column Screen Different Chiral Columns check_column->change_column No check_temp Optimize Column Temperature optimize_mp->check_temp change_column->start final Improved Resolution check_temp->final Yes no_improvement Consult Instrument Manual or Column Manufacturer check_temp->no_improvement No

Caption: Troubleshooting Poor Peak Resolution in Chiral HPLC.

References

Validation & Comparative

Pseudoyohimbine vs. Yohimbine: A Comparative Analysis of Alpha-2 Adrenergic Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the alpha-2 adrenergic antagonist properties of pseudoyohimbine and its stereoisomer, yohimbine (B192690). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Yohimbine, an indole (B1671886) alkaloid derived from the bark of the Pausinystalia yohimbe tree, is a well-established alpha-2 adrenergic receptor antagonist.[1] It has several stereoisomers, including this compound, also known as rauwolscine (B89727) or alpha-yohimbine.[2][3] Both compounds are utilized in pharmacological research to investigate the role of the alpha-2 adrenoceptor system. While structurally similar, their subtle differences in stereochemistry can lead to variations in their pharmacological profiles, including their affinity and selectivity for alpha-2 adrenergic receptor subtypes. This guide aims to delineate these differences through a detailed comparison of their antagonist activities.

Data Presentation: Quantitative Comparison

The antagonist activity of this compound and yohimbine at alpha-2 adrenergic receptors has been quantified through various in vitro experiments. The following tables summarize key data points from radioligand binding assays and functional antagonism studies.

Table 1: Comparative Binding Affinities (Ki) of this compound and Yohimbine for Human Alpha-2 Adrenergic Receptor Subtypes

Compoundα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)Reference
This compound (Rauwolscine)3.50.370.13[4]
Yohimbine1.47.10.88[5]

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Antagonist Potency (pA2) of this compound and Yohimbine

CompoundTissueAgonistpA2 ValueReference
This compound (Rauwolscine)Rat Vas DeferensClonidine~7.8[6]
YohimbineRat Vas DeferensClonidine~8.1[6]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The quantitative data presented above were obtained through standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound and yohimbine for alpha-2 adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine.

  • Test compounds: this compound and Yohimbine.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM phentolamine (B1677648) or another suitable high-concentration unlabeled antagonist.

  • 96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.

Procedure:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or yohimbine).

  • Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of an unlabeled antagonist.

  • The incubation is carried out at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Functional Antagonist Potency

Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) and the nature of antagonism of a competitive antagonist. The pA2 value is derived from this analysis.

Objective: To determine the pA2 value of this compound and yohimbine as a measure of their functional antagonist potency at alpha-2 adrenoceptors.

Materials:

  • Isolated tissue preparations containing alpha-2 adrenoceptors, such as the rat vas deferens.

  • An alpha-2 adrenergic agonist, such as clonidine.

  • Test antagonists: this compound and Yohimbine.

  • Organ bath setup with physiological salt solution, temperature control, and aeration.

  • Force-displacement transducer to measure tissue contractions.

Procedure:

  • The isolated tissue (e.g., rat vas deferens) is mounted in an organ bath containing a physiological salt solution and allowed to equilibrate.

  • Cumulative concentration-response curves for the agonist (clonidine) are generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting tissue contraction.

  • The tissue is then washed to remove the agonist and allowed to return to its baseline state.

  • A fixed concentration of the antagonist (this compound or yohimbine) is added to the organ bath and allowed to incubate with the tissue for a predetermined period.

  • A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.

  • Steps 3-5 are repeated with increasing concentrations of the antagonist.

  • The dose ratio is calculated for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • For a competitive antagonist, the data should yield a linear plot with a slope of 1. The x-intercept of this line provides the pA2 value.

Mandatory Visualizations

Alpha-2 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of alpha-2 adrenergic receptors and the mechanism of action of antagonists like this compound and yohimbine.

Alpha2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) Alpha2_AR α2-Adrenergic Receptor Agonist->Alpha2_AR Binds & Activates Antagonist Antagonist (this compound/Yohimbine) Antagonist->Alpha2_AR Binds & Blocks Gi Gi Protein (α, βγ subunits) Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Mediates

Caption: Alpha-2 adrenergic receptor signaling and antagonist action.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the general workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound and yohimbine.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep1 Prepare Cell Membranes with α2-AR incubation Incubate Membranes, Radioligand & Test Compound prep1->incubation prep2 Prepare Radioligand ([3H]-Rauwolscine) prep2->incubation prep3 Prepare Test Compounds (this compound/Yohimbine) prep3->incubation filtration Rapid Filtration to Separate Bound & Unbound Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC50 → Ki Calculation) quantification->analysis

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

Both this compound (rauwolscine) and yohimbine are potent antagonists of alpha-2 adrenergic receptors. The presented data suggests that this compound exhibits a higher affinity for the α2B and α2C subtypes compared to yohimbine, while yohimbine has a slightly higher affinity for the α2A subtype. In functional assays using rat vas deferens, which predominantly expresses α2A-adrenoceptors, yohimbine demonstrates slightly greater antagonist potency. These differences in subtype selectivity and potency highlight the importance of choosing the appropriate pharmacological tool for specific research questions. This guide provides the foundational data and methodologies to aid researchers in making informed decisions when studying the alpha-2 adrenergic system.

References

A Comparative Pharmacological Guide to Yohimbine, Rauwolscine, and Pseudoyohimbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacology of three closely related indole (B1671886) alkaloids: yohimbine (B192690), rauwolscine (B89727), and pseudoyohimbine. These compounds, all stereoisomers of yohimbine, are primarily known for their antagonist activity at α2-adrenergic receptors, but exhibit distinct pharmacological profiles that are critical for their application in research and drug development. This document summarizes their receptor binding affinities, functional activities, and pharmacokinetic properties, supported by experimental data and detailed methodologies.

Introduction

Yohimbine, rauwolscine (also known as α-yohimbine), and this compound are diastereoisomers extracted from the bark of the Pausinystalia johimbe tree and plants of the Rauwolfia genus.[1] Their shared core structure results in an affinity for α2-adrenergic receptors, leading to an increase in norepinephrine (B1679862) release by blocking the presynaptic negative feedback mechanism.[2] However, subtle differences in their stereochemistry lead to significant variations in receptor selectivity, functional potency, and overall pharmacological effects. Understanding these nuances is paramount for the precise application of these compounds as pharmacological tools and for the development of novel therapeutics with improved selectivity and reduced side effects.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
Compoundα1-Adrenergicα2-Adrenergicα2A-Adrenergicα2B-Adrenergicα2C-Adrenergic5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B
Yohimbine Moderate AffinityHigh Affinity1.4[1]7.1[1]0.88[1]690[3]Moderate AffinityModerate AffinityAntagonistAntagonist
Rauwolscine Lower AffinityHigh Affinity~1-2 nM~1-2 nM~1-2 nM158[3]AntagonistAntagonistAntagonistAntagonist
This compound Data LackingData LackingData LackingData LackingData LackingData LackingData LackingData LackingData LackingData Lacking
Table 2: Comparative Functional Activity
CompoundPrimary MechanismFunctional Effect at α2-AROther Notable Functional Effects
Yohimbine α2-Adrenergic AntagonistCompetitive AntagonistPartial agonist at 5-HT1A receptors[3]
Rauwolscine α2-Adrenergic AntagonistCompetitive AntagonistPartial agonist at 5-HT1A receptors[3]
This compound α2-Adrenergic AntagonistPresumed Competitive AntagonistData Lacking
Table 3: Comparative Pharmacokinetic Parameters
ParameterYohimbineRauwolscineThis compound
Oral Bioavailability Highly variable (7% to 87%)[4]Data Lacking, but presumed to be orally active.Data Lacking
Elimination Half-life ~0.6 hours (oral), can have a slower phase of ~13 hours (IV)[4][5]Suggested to be longer than yohimbine.[6]Data Lacking
Metabolism Primarily hepatic via CYP2D6 and CYP3A4.[2]Data LackingData Lacking
Primary Excretion Route Renal (as metabolites).[5]Data LackingData Lacking

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of yohimbine, rauwolscine, and this compound for α2-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

  • Radioligand: [3H]Rauwolscine or [3H]yohimbine is used as the radioligand.

  • Assay Buffer: Typically, a buffer containing 50 mM Tris-HCl and 10 mM MgCl2 at pH 7.4 is used.

  • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled ligands (yohimbine, rauwolscine, or this compound).

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of the compounds at α2-adrenergic receptors.

Methodology:

  • Cell Culture: Cells expressing the α2-adrenergic receptor of interest are cultured in appropriate media.

  • Assay Principle: α2-adrenergic receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Antagonists will block the agonist-induced decrease in cAMP.

  • Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then incubated with a fixed concentration of an α2-adrenergic agonist (e.g., clonidine) in the presence of varying concentrations of the antagonist (yohimbine, rauwolscine, or this compound).

    • Adenylyl cyclase is stimulated with forskolin.

    • The reaction is stopped, and the cells are lysed.

  • Detection: Intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

  • Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined.

Mandatory Visualization

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular a2AR α2-Adrenergic Receptor Gi Gi Protein a2AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits NE Norepinephrine (Agonist) NE->a2AR Binds to Antagonist Yohimbine / Rauwolscine / this compound Antagonist->a2AR Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Response Phosphorylates targets leading to

Caption: α2-Adrenergic Receptor Signaling Pathway and Point of Antagonism.

G start Start mem_prep Prepare Membranes Expressing α2-AR start->mem_prep radioligand Add Radioligand ([3H]Rauwolscine) mem_prep->radioligand competitor Add Competing Ligand (Yohimbine, Rauwolscine, or this compound) at various concentrations radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity on Filters filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Discussion and Conclusion

Yohimbine and its stereoisomers, rauwolscine and this compound, represent a valuable class of compounds for probing the function of the α2-adrenergic system. While all three act as antagonists at α2-adrenergic receptors, their pharmacological profiles are not identical.

Yohimbine is the most extensively studied of the three and serves as the prototypical α2-adrenergic antagonist. It exhibits high affinity for all three α2-adrenergic receptor subtypes, with a slight preference for the α2C subtype.[1] Its interaction with serotonin (B10506) receptors, particularly its partial agonism at 5-HT1A receptors, may contribute to its complex behavioral and physiological effects.[3] The oral bioavailability of yohimbine is notably variable among individuals, which can complicate its clinical and research applications.[4]

Rauwolscine generally displays a higher selectivity for α2-adrenergic receptors over α1-adrenergic receptors compared to yohimbine. Some evidence suggests it may have a longer half-life than yohimbine, potentially offering a more sustained duration of action.[6] Similar to yohimbine, rauwolscine also interacts with serotonin receptors.[3]

This compound remains the least characterized of the three stereoisomers. While it is presumed to act as an α2-adrenergic antagonist, detailed quantitative data on its receptor binding affinities, functional potency, and pharmacokinetic properties are scarce in the publicly available literature. Further research is required to fully elucidate its pharmacological profile and potential therapeutic utility.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Pseudoyohimbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new, advanced analytical method for the quantification of Pseudoyohimbine against a traditional, validated reference standard method. The objective is to present a comprehensive overview of the validation process, supported by experimental data, to aid researchers in selecting and implementing the most suitable analytical techniques for their specific needs.

Introduction to this compound and the Need for Robust Analytical Methods

This compound is an indole (B1671886) alkaloid and a diastereomer of yohimbine, known for its sympatholytic and aphrodisiac effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and ensuring the safety and efficacy of pharmaceutical products. The validation of analytical methods is a regulatory requirement and essential for producing reliable and reproducible data.

This guide compares a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which serves as the reference standard.

Comparative Overview of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

  • Reference Standard Method: HPLC-UV This is a widely used and robust technique for the quantification of alkaloids. It is a reliable and accessible method suitable for routine analysis where high sensitivity is not the primary requirement.

  • New Analytical Method: UPLC-MS/MS This modern technique offers significant advantages in terms of speed, sensitivity, and selectivity.[1] UPLC utilizes smaller particle size columns, leading to faster and more efficient separations.[1] The coupling with tandem mass spectrometry provides a high degree of selectivity and sensitivity, making it ideal for bioanalytical studies and trace-level analysis.[2]

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for the new UPLC-MS/MS method against the reference HPLC-UV method, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Table 1: Summary of Validation Parameters

Validation ParameterReference Method (HPLC-UV)New Method (UPLC-MS/MS)Acceptance Criteria
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Range (µg/mL) 0.1 - 250.001 - 5Covers expected concentrations
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD) < 2.0%< 1.5%≤ 2.0%
LOD (µg/mL) 0.050.0005Method-dependent
LOQ (µg/mL) 0.10.001Method-dependent
Specificity No interference from placeboNo interference from placebo and metabolitesNo interfering peaks at the retention time of the analyte
Robustness RobustRobustNo significant impact on results from minor variations

Table 2: Detailed Accuracy Data

Concentration LevelSpiked Concentration (µg/mL)Reference Method (HPLC-UV) Mean Recovered Concentration (µg/mL) ± SDReference Method (HPLC-UV) % RecoveryNew Method (UPLC-MS/MS) Mean Recovered Concentration (µg/mL) ± SDNew Method (UPLC-MS/MS) % Recovery
Low0.20.198 ± 0.00499.0%0.201 ± 0.002100.5%
Medium1010.12 ± 0.15101.2%9.98 ± 0.0899.8%
High2019.70 ± 0.3098.5%20.02 ± 0.11100.1%

Table 3: Detailed Precision Data (Repeatability)

Concentration (µg/mL)Reference Method (HPLC-UV) Mean Measured Concentration (µg/mL) ± SD (n=6)Reference Method (HPLC-UV) % RSDNew Method (UPLC-MS/MS) Mean Measured Concentration (µg/mL) ± SD (n=6)New Method (UPLC-MS/MS) % RSD
1010.05 ± 0.181.79%9.99 ± 0.111.10%

Experimental Protocols

Detailed methodologies for both the reference and the new analytical methods are provided below.

Reference Standard: this compound

A certified reference standard of this compound is essential for the validation process. A suitable reference standard can be obtained from pharmacopeias such as the United States Pharmacopeia (USP). For this guide, Yohimbine Hydrochloride USP Reference Standard is considered a suitable proxy due to its structural similarity and availability.[5]

Reference Standard Method: HPLC-UV

This method is adapted from a validated procedure for the analysis of yohimbine.[6][7]

  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of methanol (B129727), acetonitrile, and water (70:20:10, v/v/v).[8]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.

    • Detection: UV at 270 nm.[6][7]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the concentration range of 0.1 µg/mL to 25 µg/mL.

  • Sample Preparation:

    • For drug substance: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration of 10 µg/mL.

    • For drug product (e.g., tablets): Grind tablets to a fine powder. Extract a portion of the powder equivalent to one dose with methanol, sonicate for 15 minutes, and filter. Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

  • Validation Procedures:

    • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the this compound reference standard at three levels (low, medium, and high).

    • Precision: Assess repeatability by analyzing six replicate samples at 100% of the test concentration.

New Analytical Method: UPLC-MS/MS

This method is designed for high-throughput and high-sensitivity analysis.

  • Chromatographic System:

    • Instrument: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: Start with 5% B, ramp to 95% B over 2 minutes, hold for 0.5 minutes, then return to initial conditions and re-equilibrate for 0.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 355.2 → Product ion (m/z) 144.1 (quantifier), 212.1 (qualifier).

      • Internal Standard (e.g., Yohimbine-d3): Precursor ion (m/z) 358.2 → Product ion (m/z) 144.1.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 0.001 µg/mL to 5 µg/mL) using the mobile phase. An internal standard should be added to all samples and standards.

  • Validation Procedures:

    • Follow the same validation parameters as the HPLC-UV method, but with the appropriate concentration ranges and acceptance criteria for a more sensitive method.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of a new analytical method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Application dev Define Analytical Target Profile opt Optimize Chromatographic Conditions dev->opt spec Specificity opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob routine Routine Analysis rob->routine transfer Method Transfer routine->transfer

Caption: General workflow for analytical method validation.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where this compound might exert its effects as an alpha-2 adrenergic receptor antagonist.

G cluster_presynaptic Presynaptic Neuron cluster_receptor Receptor cluster_postsynaptic Postsynaptic Cell NE Norepinephrine A2R Alpha-2 Adrenergic Receptor NE->A2R Activates AC Adenylate Cyclase A2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response cAMP->Response Leads to PY This compound PY->A2R Antagonizes

Caption: Hypothetical antagonism of the alpha-2 adrenergic receptor by this compound.

References

Comparing the in vivo cardiovascular effects of Pseudoyohimbine and yohimbine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo cardiovascular effects of two diastereoisomeric indole (B1671886) alkaloids: Pseudoyohimbine and Yohimbine (B192690). Both compounds are known for their interaction with adrenergic receptors, but subtle stereochemical differences can lead to distinct physiological responses. This document synthesizes available experimental data to facilitate a clear understanding of their comparative cardiovascular profiles.

Executive Summary

Yohimbine, a well-characterized α2-adrenergic antagonist, generally elicits a sympathomimetic response, leading to an increase in heart rate and blood pressure. Its cardiovascular effects are dose-dependent and have been documented in various animal models and human studies. In contrast, data on the in vivo cardiovascular effects of its diastereoisomer, this compound (also referred to as 3-epi-α-yohimbine), is limited. However, available evidence from comparative studies in rats suggests that this compound is a less potent α-adrenoceptor antagonist than Yohimbine, resulting in weaker cardiovascular responses.

This guide presents a side-by-side comparison of their effects on blood pressure and heart rate, supported by available experimental data. Detailed methodologies for key in vivo cardiovascular experiments are also provided to aid in the design and interpretation of future research.

Data Presentation: In Vivo Cardiovascular Effects

The following tables summarize the observed in vivo cardiovascular effects of this compound and Yohimbine. It is important to note that direct quantitative comparative data for this compound is scarce in publicly available literature. The information presented is primarily derived from a study comparing four yohimbine diastereoisomers in rats, and therefore, some data is qualitative.

Table 1: Comparative Effects on Blood Pressure in Rats

CompoundAnimal ModelAnesthetic StatusRoute of AdministrationDoseObserved Effect on Blood PressurePotency Ranking (Hypotensive Effect)Citation
This compound (3-epi-α-yohimbine) Normotensive Sprague-Dawley RatsAnesthetized (Urethane)Intravenous (cumulative infusion)10-500 µgDecrease4th (Least Potent)[1]
Yohimbine Normotensive Sprague-Dawley RatsAnesthetized (Urethane)Intravenous (cumulative infusion)10-500 µgDecrease2nd[1]
This compound (3-epi-α-yohimbine) Normotensive Sprague-Dawley RatsConsciousIntraventricular20 µgIncrease-[1]
Yohimbine Normotensive Sprague-Dawley RatsConsciousIntraventricular20 µgIncrease-[1]
Yohimbine Anesthetized DogsAnesthetizedIntravenous0.1 mg/kgIncrease in systolic blood pressure-[2]
Yohimbine Anesthetized DogsAnesthetizedIntravenous1.0 mg/kgDecrease in blood pressure-[2]
Yohimbine Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) RatsNot specifiedNot specifiedNot specifiedReduction in arterial pressure-[3]

Table 2: Comparative Effects on Heart Rate in Rats

CompoundAnimal ModelAnesthetic StatusRoute of AdministrationDoseObserved Effect on Heart RatePotency Ranking (Tachycardic Effect)Citation
This compound (3-epi-α-yohimbine) Normotensive Sprague-Dawley RatsConsciousIntraventricular20 µgIncreaseNot specified[1]
Yohimbine Normotensive Sprague-Dawley RatsConsciousIntraventricular20 µgIncrease2nd[1]
Yohimbine Anesthetized DogsAnesthetizedIntravenous0.1 mg/kgIncrease-[2]
Yohimbine Healthy Human VolunteersConsciousOral (20 or 40 mg)20-40 mgDose-dependent increase-
Yohimbine Obese WomenConsciousOral (2 x 5 mg) with ephedrine (B3423809) and caffeine10 mg/dayIncrease-[4]

Mechanism of Action: Adrenergic Receptor Antagonism

The cardiovascular effects of both this compound and Yohimbine are primarily attributed to their antagonist activity at α-adrenergic receptors. Yohimbine is a well-established antagonist with a higher affinity for α2-adrenoceptors than α1-adrenoceptors.[5] This blockade of presynaptic α2-adrenoceptors inhibits the negative feedback mechanism for norepinephrine (B1679862) release, leading to increased sympathetic outflow and subsequent stimulation of the cardiovascular system.[6]

While direct in vivo binding data for this compound is limited, in vitro studies on yohimbine diastereoisomers indicate that it is a weaker α-adrenoceptor blocker compared to yohimbine.[1] This lower potency at α-adrenoceptors likely explains its comparatively weaker in vivo cardiovascular effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell (e.g., Vascular Smooth Muscle) NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NE_synapse Norepinephrine (NE) NE_release->NE_synapse alpha2_receptor α2-Adrenergic Receptor alpha2_receptor->NE_release Inhibits NE_synapse->alpha2_receptor Negative Feedback alpha1_receptor α1-Adrenergic Receptor NE_synapse->alpha1_receptor Stimulates vasoconstriction Vasoconstriction (Increased Blood Pressure) alpha1_receptor->vasoconstriction Yohimbine Yohimbine / this compound Yohimbine->alpha2_receptor Antagonizes (Blocks Inhibition)

Simplified signaling pathway of Yohimbine and this compound at the adrenergic synapse.

Experimental Protocols

Detailed methodologies for key in vivo cardiovascular experiments are provided below. These protocols serve as a reference for researchers aiming to investigate the cardiovascular effects of novel compounds.

In Vivo Blood Pressure and Heart Rate Monitoring in Conscious Rats

This protocol describes the continuous monitoring of blood pressure and heart rate in freely moving, conscious rats using telemetry.

cluster_surgery Surgical Implantation cluster_monitoring Data Acquisition cluster_analysis Data Analysis anesthesia Anesthetize Rat catheter_implant Implant Telemetry Catheter (e.g., femoral or carotid artery) anesthesia->catheter_implant transmitter_implant Implant Transmitter (subcutaneously or intraperitoneally) catheter_implant->transmitter_implant recovery Suture and Post-operative Recovery transmitter_implant->recovery acclimatization Acclimatization Period recovery->acclimatization Allow for full recovery baseline Record Baseline Blood Pressure & Heart Rate acclimatization->baseline drug_admin Administer Test Compound (e.g., intravenous, oral) baseline->drug_admin data_collection Continuous Data Recording drug_admin->data_collection data_processing Process Raw Data data_collection->data_processing parameter_extraction Extract Hemodynamic Parameters (MAP, HR, etc.) data_processing->parameter_extraction statistical_analysis Statistical Analysis parameter_extraction->statistical_analysis

Workflow for in vivo cardiovascular monitoring in conscious rats using telemetry.

Methodology:

  • Surgical Implantation of Telemetry Device:

    • Animals (e.g., Sprague-Dawley rats) are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

    • A sterile telemetry catheter is surgically implanted into a major artery, such as the femoral or carotid artery.

    • The transmitter body is placed in a subcutaneous pocket or the peritoneal cavity.

    • Incisions are closed, and the animal is allowed to recover fully from surgery. Post-operative analgesics are administered as required.[7][8][9][10]

  • Data Acquisition:

    • Following a recovery period of at least one week, the rat is housed in a cage placed on a receiver that detects the signals from the implanted transmitter.

    • Baseline cardiovascular parameters (mean arterial pressure, systolic and diastolic pressure, heart rate) are recorded continuously for a defined period to establish a stable baseline.

    • The test compound (this compound or Yohimbine) is administered via the desired route (e.g., intravenous, intraperitoneal, or oral).

    • Cardiovascular parameters are continuously monitored and recorded for a specified duration post-administration to capture the full time-course of the drug's effect.[11][12]

  • Data Analysis:

    • The raw data is processed to calculate mean values for cardiovascular parameters over specific time intervals.

    • Changes from baseline are calculated for each animal.

    • Statistical analysis (e.g., ANOVA, t-test) is performed to compare the effects of the different compounds and doses.

Langendorff Isolated Perfused Heart Preparation

This ex vivo technique allows for the assessment of direct cardiac effects of a compound, independent of systemic neural and hormonal influences.

Methodology:

  • Heart Isolation and Perfusion:

    • The rat is heparinized and then humanely euthanized.

    • The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.

    • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.[7][8]

  • Measurement of Cardiac Function:

    • A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure.

    • Parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and the rate of pressure development (+dP/dt) and relaxation (-dP/dt) are continuously recorded.

  • Drug Administration and Data Analysis:

    • After a stabilization period, baseline cardiac function is recorded.

    • The test compound is infused into the perfusion buffer at various concentrations.

    • Changes in cardiac parameters are recorded and analyzed to determine the direct inotropic and chronotropic effects of the compound.

Conclusion

The available in vivo data, primarily from studies in rats, indicates that Yohimbine is a more potent cardiovascular agent than its diastereoisomer, this compound. Yohimbine's well-documented α2-adrenergic antagonist activity leads to significant, dose-dependent increases in blood pressure and heart rate. This compound exhibits a similar, but markedly weaker, cardiovascular profile, consistent with lower antagonist potency at α-adrenoceptors.

For researchers and drug development professionals, this comparative analysis highlights the critical role of stereochemistry in determining the pharmacological activity of a compound. Further in vivo studies with comprehensive dose-response characterizations are warranted to fully elucidate the cardiovascular profile of this compound and its potential therapeutic applications or liabilities. The experimental protocols detailed in this guide provide a framework for conducting such investigations in a rigorous and reproducible manner.

References

Pseudoyohimbine vs. Rauwolscine: A Comparative Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profiles of two diastereoisomeric alkaloids, pseudoyohimbine and rauwolscine (B89727). While both are recognized as alpha-2 adrenergic receptor antagonists, subtle stereochemical differences can lead to distinct pharmacological activities. This document summarizes the available quantitative binding data, outlines relevant experimental methodologies, and visualizes key concepts to aid in research and development.

Executive Summary

Rauwolscine, also known as α-yohimbine, is a well-characterized potent and selective α2-adrenergic receptor antagonist. Extensive binding data is available for its interaction with various adrenergic and serotonin (B10506) receptor subtypes. In contrast, specific quantitative binding data for this compound is sparse in readily available scientific literature, necessitating a more qualitative comparison based on the pharmacology of yohimbine (B192690) isomers. Both compounds are stereoisomers of yohimbine and are expected to exhibit complex pharmacological profiles with affinities for multiple receptor systems.

Quantitative Receptor Binding Profiles

The following tables summarize the available quantitative binding affinity data (Ki in nM) for rauwolscine at various human adrenergic and serotonin receptors. A lower Ki value indicates a higher binding affinity. Data for this compound is currently unavailable in comparable quantitative terms.

Table 1: Adrenergic Receptor Binding Affinity of Rauwolscine

Receptor SubtypeRauwolscine Ki (nM)
α2A3.5[1]
α2B0.37[1]
α2C0.13[1]
α2D63.6[1]

Table 2: Serotonin Receptor Binding Affinity of Rauwolscine

Receptor SubtypeRauwolscine Ki (nM)
5-HT1A158[2]
5-HT2B14.3[3]

Note: The Ki value for 5-HT1A reflects its action as a weak partial agonist at this receptor.

In-Depth Comparison of Receptor Selectivity

Rauwolscine: Rauwolscine demonstrates high affinity for all three α2-adrenergic receptor subtypes, with a particularly strong affinity for the α2B and α2C subtypes.[1] Its selectivity for α2 over α1 receptors is a key characteristic.[4] Beyond its primary target, rauwolscine also interacts with serotonin receptors. It acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2B receptors.[2][3] This broader receptor interaction profile suggests that the physiological effects of rauwolscine may be complex and not solely attributable to α2-adrenergic blockade.

This compound: While specific Ki values for this compound are not readily available, studies on yohimbine diastereoisomers suggest that stereochemistry plays a crucial role in receptor affinity and selectivity. For instance, corynanthine, another diastereoisomer, exhibits a preference for α1-adrenoceptors over α2-adrenoceptors. Studies comparing the cardiovascular effects of yohimbine, rauwolscine, corynanthine, and 3-epi-alpha-yohimbine indicate differences in their potencies, which are likely a reflection of their differing receptor affinities.[5] It is plausible that this compound also possesses a unique binding profile at adrenergic and serotonergic receptors, but further experimental data is required for a definitive characterization.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. Below is a generalized protocol that can be adapted for the characterization of compounds like this compound and rauwolscine.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., α2A-adrenergic receptor).

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-Rauwolscine for α2-adrenergic receptors).

  • Test Compound: this compound or rauwolscine of high purity.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., phentolamine).

  • Assay Buffer: Typically a Tris-based buffer at physiological pH containing appropriate ions (e.g., MgCl2).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest to a high density.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup (in triplicate):

    • Total Binding: Incubate the cell membranes with the radioligand at a concentration near its Kd.

    • Non-specific Binding: Incubate the cell membranes with the radioligand and a high concentration of the non-specific binding control.

    • Competition Binding: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (e.g., a serial dilution of this compound).

  • Incubation:

    • Incubate all samples at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Methodologies and Pathways

Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture with Receptor Expression membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup (Total, Non-specific, Competition) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis

Caption: Workflow for determining compound binding affinity using a radioligand binding assay.

Alpha-2 Adrenergic Receptor Signaling Pathway

alpha2_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR α2-Adrenergic Receptor G_protein Gi/o Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Norepinephrine Norepinephrine Norepinephrine->A2AR Agonist Rauwolscine Rauwolscine/ This compound Rauwolscine->A2AR Antagonist PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Antagonism of the α2-adrenergic receptor by rauwolscine or this compound blocks the inhibitory signaling cascade.

References

A Head-to-Head Comparison of Pseudoyohimbine and Corynanthine's Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the pharmacological effects of two diastereoisomeric indole (B1671886) alkaloids: pseudoyohimbine and corynanthine (B1669447). As stereoisomers of yohimbine (B192690), these compounds exhibit distinct pharmacological profiles, primarily centered on their interaction with adrenergic receptors. This document aims to be a valuable resource for researchers in pharmacology and drug development by presenting a detailed analysis of their receptor binding affinities, functional activities, and in vivo effects, supported by experimental data and methodologies.

Overview of this compound and Corynanthine

This compound and corynanthine are naturally occurring alkaloids found in plants of the Rauwolfia and Corynanthe genera.[1] Their structural similarity to yohimbine, a well-known α2-adrenergic receptor antagonist, has led to investigations into their own pharmacological properties. While structurally similar, their stereochemical differences result in significantly different receptor selectivity and physiological effects.

Corynanthine is primarily characterized as a selective α1-adrenergic receptor antagonist.[2][3] In contrast, its diastereoisomers, yohimbine and rauwolscine (B89727), show a much higher affinity for α2-adrenergic receptors. This distinction in receptor preference is a key determinant of their differing physiological effects, with corynanthine generally acting as a depressant and antihypertensive agent, unlike the stimulant properties of yohimbine.[1]

This compound (also known as 3-epi-alpha-yohimbine) is another diastereoisomer of yohimbine. While less studied than corynanthine and yohimbine, available evidence suggests it also interacts with adrenergic receptors, exhibiting a different selectivity profile.

Receptor Binding Affinity

The primary molecular targets for both this compound and corynanthine are the α-adrenergic receptors. Their differing affinities for the α1 and α2 subtypes are central to their distinct pharmacological actions.

Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)

Compoundα1-Adrenergic Receptorα2-Adrenergic ReceptorSelectivity (α1 vs. α2)Reference
Corynanthine 1.51510-fold for α1[1]
This compound Less Potent than Yohimbine at α2Weaker α2 antagonist than YohimbineLower α2 affinity than Yohimbine[2]

Corynanthine demonstrates a clear preference for the α1-adrenergic receptor, with a binding affinity approximately 10-fold higher than for the α2-adrenergic receptor.[1] This is in stark contrast to its diastereoisomer yohimbine, which exhibits a roughly 30-fold higher affinity for the α2-adrenergic receptor over the α1 subtype.[1]

While specific Ki values for this compound are scarce, studies comparing the cardiovascular effects of yohimbine diastereoisomers indicate that this compound is a less potent α2-adrenoceptor antagonist than yohimbine and rauwolscine.[2]

Signaling Pathways

The differential receptor affinities of this compound and corynanthine translate into distinct effects on downstream signaling pathways.

Corynanthine and α1-Adrenergic Receptor Signaling

As a primary antagonist of α1-adrenergic receptors, corynanthine blocks the canonical Gq-coupled signaling cascade.

alpha1_signaling Corynanthine Corynanthine alpha1_R α1-Adrenergic Receptor Corynanthine->alpha1_R Antagonizes Gq Gq Protein alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_effects Physiological Effects (e.g., Vasoconstriction) Ca_release->Physiological_effects PKC->Physiological_effects

α1-Adrenergic Receptor Signaling Pathway Antagonized by Corynanthine.
This compound and α2-Adrenergic Receptor Signaling

As a weaker antagonist of α2-adrenergic receptors, this compound has a less pronounced effect on the Gi-coupled signaling pathway compared to potent antagonists like yohimbine.

alpha2_signaling This compound This compound alpha2_R α2-Adrenergic Receptor This compound->alpha2_R Weakly Antagonizes Gi Gi Protein alpha2_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Physiological_effects Physiological Effects (e.g., Inhibition of Neurotransmitter Release) PKA->Physiological_effects

α2-Adrenergic Receptor Signaling Pathway Weakly Antagonized by this compound.

Functional Activity

Functional assays in isolated tissues and organs provide crucial insights into the physiological consequences of receptor binding.

Table 2: Functional Antagonist Potency (pA2 values)

CompoundTissue PreparationReceptor TargetpA2 ValueReference
Corynanthine Rat Anococcygeus Muscleα1-Adrenoceptor7.4[4]
Corynanthine Rat Vas Deferensα2-Adrenoceptor5.9[4]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

These functional data confirm the receptor binding profile, demonstrating corynanthine's significantly greater potency as an antagonist at α1-adrenoceptors compared to α2-adrenoceptors.

In Vivo Effects

The distinct receptor selectivity of this compound and corynanthine leads to different systemic effects, particularly on the cardiovascular system.

Table 3: Comparative In Vivo Cardiovascular Effects

CompoundPrimary Effect on Blood PressureMechanismReference
Corynanthine Hypotensiveα1-adrenergic blockade leading to vasodilation[1]
This compound Less potent hypotensive than yohimbineWeaker central α2-adrenergic blockade compared to yohimbine[2]

In anesthetized dogs, corynanthine was found to be a potent antagonist of the pressor response to the α1-agonist phenylephrine, consistent with its α1-blocking properties.[5] In contrast, yohimbine and rauwolscine were much more potent at blocking the inhibitory effects of the α2-agonist clonidine (B47849) on heart rate.[5]

Studies in anesthetized rats demonstrated that intravenous administration of corynanthine produced a more potent hypotensive effect compared to yohimbine and this compound, further supporting its primary action as an α1-adrenoceptor antagonist.[2]

Pharmacokinetics

Detailed pharmacokinetic data for this compound and corynanthine are limited. However, studies on related compounds can provide some insights.

A study on corynantheidine, a structurally related alkaloid, in rats revealed an oral bioavailability of 49.9 ± 16.4%, with a time to maximum concentration (Tmax) of 4.1 ± 1.3 hours after oral administration.[1] The clearance was determined to be 884.1 ± 32.3 mL/h, and the volume of distribution was 8.0 ± 1.2 L, suggesting extensive tissue distribution.[1] It is important to note that these values may not be directly extrapolated to corynanthine.

Pharmacokinetic data for yohimbine, a diastereoisomer of both compounds, shows rapid absorption and elimination in humans, with a half-life of approximately 0.6 hours after oral administration.[6][7] However, there is considerable inter-individual variability in its oral bioavailability.[6] Given the structural similarities, it is plausible that this compound and corynanthine also undergo significant first-pass metabolism.

Table 4: Pharmacokinetic Parameters of Related Alkaloids

Compound (Species)Bioavailability (%)Tmax (h)Half-life (h)Reference
Corynantheidine (Rat, oral)49.9 ± 16.44.1 ± 1.3-[1]
Yohimbine (Human, oral)Highly variable (7-87)-~0.6[6][7]

Data for corynanthine and this compound are not available.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of unlabeled compounds like this compound and corynanthine for specific receptors.

binding_assay_workflow start Start prepare_membranes Prepare cell membranes expressing α1 or α2 receptors start->prepare_membranes incubate Incubate membranes with radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2) and varying concentrations of test compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

General Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (α1 or α2) are isolated and prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a specific radiolabeled antagonist (e.g., [3H]prazosin for α1-receptors, [3H]yohimbine for α2-receptors) and a range of concentrations of the unlabeled test compound (this compound or corynanthine).

  • Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay in Isolated Tissues (General Protocol)

Functional assays, such as those using isolated smooth muscle preparations, are used to determine the functional potency of an antagonist (pA2 value).

Methodology:

  • Tissue Preparation: A smooth muscle tissue containing the receptor of interest (e.g., rat vas deferens for α2-receptors, rat anococcygeus muscle for α1-receptors) is isolated and mounted in an organ bath containing a physiological salt solution.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a specific agonist is obtained.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound or corynanthine) for a predetermined period to allow for equilibration.

  • Second Agonist Curve: A second concentration-response curve to the agonist is obtained in the presence of the antagonist.

  • Schild Analysis: Steps 3 and 4 are repeated with increasing concentrations of the antagonist. The dose-ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated and used to construct a Schild plot to determine the pA2 value.[4][8]

Conclusion

This compound and corynanthine, while being stereoisomers, exhibit distinct pharmacological profiles primarily due to their differential affinities for α1 and α2-adrenergic receptors. Corynanthine is a selective α1-adrenergic antagonist, which underlies its hypotensive effects. In contrast, this compound is a weaker α2-adrenergic antagonist compared to its more extensively studied diastereoisomer, yohimbine.

The data presented in this guide highlight the importance of stereochemistry in determining the pharmacological activity of drug molecules. For researchers and drug development professionals, understanding these nuanced differences is crucial for the rational design and development of selective adrenergic receptor modulators with desired therapeutic effects and minimized side effect profiles. Further research is warranted to fully elucidate the quantitative receptor binding profile and pharmacokinetic parameters of this compound to better understand its pharmacological potential.

References

Confirmation of Pseudoyohimbine's Biological Activity in a Secondary Functional Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of yohimbine (B192690) isomers and related compounds that act as α2-adrenergic receptor antagonists. Due to the limited availability of specific functional assay data for Pseudoyohimbine, this document focuses on the well-characterized inhibitory activities of its stereoisomers, Yohimbine and Rauwolscine, as well as other established α2-adrenergic antagonists. The provided data from competitive binding assays serves as a primary comparison point. Furthermore, a detailed protocol for a secondary functional assay, a cAMP (cyclic adenosine (B11128) monophosphate) inhibition assay, is provided to enable researchers to confirm and characterize the biological activity of this compound and other potential α2-adrenergic antagonists.

Comparative Analysis of α2-Adrenergic Receptor Antagonists

The primary mechanism of action for yohimbine and its isomers is the blockade of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Antagonists of the α2-adrenergic receptor block this action, thereby preventing the agonist-induced decrease in cAMP.

The binding affinities (Ki) of several α2-adrenergic antagonists for the α2A, α2B, and α2C receptor subtypes are presented in Table 1. A lower Ki value indicates a higher binding affinity. This data is crucial for understanding the potency and potential subtype selectivity of these compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of α2-Adrenergic Receptor Antagonists

Compoundα2A-AR (Ki, nM)α2B-AR (Ki, nM)α2C-AR (Ki, nM)
Yohimbine1.10.60.7
Rauwolscine3.5[1]0.37[1]0.13[1]
Corynanthine---
Idazoxan1.81.11.5
Atipamezole0.51.00.8

Signaling Pathway and Experimental Workflow

To confirm the functional antagonism of this compound at the α2-adrenergic receptor, a secondary assay measuring the inhibition of agonist-induced cAMP reduction is recommended. The following diagrams illustrate the underlying signaling pathway and the experimental workflow for such an assay.

G_protein_signaling cluster_membrane Cell Membrane Agonist α2-Agonist Receptor α2-Adrenergic Receptor Agonist->Receptor Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to Antagonist This compound (Antagonist) Antagonist->Receptor Blocks

α2-Adrenergic Receptor Signaling Pathway.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_lysis Lysis & Detection cluster_analysis Data Analysis A1 Seed cells expressing α2-adrenergic receptor A2 Prepare serial dilutions of This compound & controls B1 Pre-incubate cells with This compound/controls A2->B1 B2 Add α2-adrenergic agonist (e.g., UK-14,304) to stimulate B1->B2 C1 Lyse cells to release intracellular cAMP B2->C1 C2 Measure cAMP levels using a detection kit (e.g., HTRF) C1->C2 D1 Plot cAMP concentration vs. antagonist concentration C2->D1 D2 Calculate IC50 value for This compound D1->D2

cAMP Functional Assay Workflow.

Experimental Protocol: cAMP Inhibition Assay

This protocol outlines a cell-based assay to determine the potency of this compound in antagonizing the agonist-induced inhibition of cAMP production mediated by the α2-adrenergic receptor.

1. Materials and Reagents

  • Cell Line: A cell line stably expressing a human α2-adrenergic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Cell Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if necessary.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • α2-Adrenergic Agonist: A selective α2-agonist such as UK-14,304 or clonidine.

  • Test Compound: this compound.

  • Reference Antagonist: A known α2-adrenergic antagonist such as Yohimbine or Idazoxan for comparison.

  • cAMP Detection Kit: A commercial kit for quantifying cAMP levels, for example, a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.

  • Multi-well plates: 96- or 384-well white opaque plates suitable for fluorescence measurements.

  • Plate reader: A microplate reader capable of HTRF detection.

2. Cell Preparation

  • Culture the cells in appropriate flasks until they reach 80-90% confluency.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in the assay buffer and determine the cell density.

  • Seed the cells into the multi-well plates at a predetermined optimal density and allow them to attach overnight.

3. Assay Procedure

  • Prepare serial dilutions of this compound, the reference antagonist, and a vehicle control in the assay buffer.

  • Carefully remove the culture medium from the cell plates and wash the cells once with assay buffer.

  • Add the diluted test compounds and controls to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Prepare the α2-adrenergic agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • Add the agonist to all wells except for the basal control wells (which receive only assay buffer).

  • Incubate the plates for a further specified time (e.g., 30 minutes) at 37°C to allow for agonist stimulation.

4. cAMP Detection

  • Following the incubation, lyse the cells according to the instructions of the cAMP detection kit.

  • Add the detection reagents from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit protocol to allow for the detection reaction to occur.

  • Measure the fluorescence signal using a compatible plate reader.

5. Data Analysis

  • Convert the raw fluorescence readings to cAMP concentrations using a standard curve generated with known cAMP standards.

  • Plot the cAMP concentration against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound and the reference antagonist. The IC50 is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

This comprehensive guide provides the necessary background and a detailed protocol to facilitate the confirmation and characterization of this compound's biological activity as an α2-adrenergic receptor antagonist. The comparative data on its isomers serves as a valuable benchmark for these investigations.

References

A Comparative Purity Analysis of Synthesized Pseudoyohimbine and a Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of Pseudoyohimbine against a commercially available standard. The following sections detail the analytical methodologies, present comparative data, and offer insights into the potential impurity profile of synthetically derived this compound.

Introduction

This compound is a diastereomer of yohimbine (B192690), an indole (B1671886) alkaloid with significant pharmacological interest.[1][2][3] As with any active pharmaceutical ingredient (API), establishing the purity of a synthesized compound is a critical step in the drug development process. Impurities can arise from starting materials, intermediates, byproducts of side reactions, or degradation products, and may impact the efficacy and safety of the final drug product.

This guide outlines a systematic approach to purity assessment using a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the analytical data of the synthesized this compound with a high-purity commercial standard, researchers can confidently evaluate the success of the synthesis and purification process.

Experimental Workflow

The following diagram illustrates the workflow for the comparative purity analysis of synthesized this compound.

G cluster_0 Sample Preparation cluster_3 Reporting A Synthesized This compound C Dissolve in Diluent (e.g., Methanol (B129727)/Water) A->C B Commercial Standard This compound B->C D HPLC-UV Analysis C->D E ¹H NMR Spectroscopy C->E F LC-MS Analysis C->F G Purity Calculation (Area % Normalization) D->G H Structural Confirmation & Impurity Identification E->H I Impurity Profiling & Quantification F->I J Comparative Data Table G->J H->J I->J K Purity Statement J->K

Figure 1: Experimental workflow for purity comparison.

Comparative Data Summary

The following table summarizes the hypothetical purity data obtained from the analysis of the synthesized this compound and a commercial standard.

Parameter Synthesized this compound Commercial Standard
Purity by HPLC (Area %) 99.5%≥ 99.8%
Major Impurity (by HPLC) Yohimbine (0.25%)Yohimbine (≤ 0.1%)
Other Known Impurities Not DetectedNot Detected
Unknown Impurities 0.25% (3 peaks)≤ 0.1% (1 peak)
Residual Solvents (by ¹H NMR) Acetone (trace)Not Detected
Molecular Weight (by LC-MS) 354.1945 [M+H]⁺354.1946 [M+H]⁺

Experimental Protocols

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 10 µL.

  • Method:

    • Prepare stock solutions of both the synthesized this compound and the commercial standard in the mobile phase diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solutions to a working concentration of approximately 0.1 mg/mL.

    • Inject the samples and analyze the chromatograms.

    • Purity is calculated using the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Method:

    • Dissolve approximately 5-10 mg of each sample in 0.7 mL of the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • The spectrum of the synthesized material should be compared to that of the commercial standard to confirm the chemical structure.

    • The presence of signals not corresponding to this compound or the solvent may indicate impurities, including residual solvents from the synthesis and purification process.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole instrument).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Method:

    • Utilize the same HPLC method as described above.

    • The mass spectrometer will provide mass-to-charge ratio (m/z) data for the eluting peaks.

    • Confirm the molecular weight of the main peak corresponding to this compound (C₂₁H₂₆N₂O₃, exact mass: 354.1943).[1]

    • Obtain mass data for any impurity peaks to aid in their identification. The precursor to product ion transition of m/z 355.19 > 144 can be used for quantification.

Potential Impurities in Synthesized this compound

The synthesis of this compound, as a complex indole alkaloid, can potentially lead to several impurities. These can include:

  • Stereoisomers: The most common impurities are other diastereomers of yohimbine, such as yohimbine, corynanthine, and rauwolscine, which may form if stereocontrol is not absolute during the synthesis.

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents used in the synthesis.

  • Byproducts: Products of side reactions that can occur during the synthetic steps.

  • Degradation Products: this compound can be susceptible to degradation under certain conditions (e.g., acid, base, light, or heat), leading to the formation of related substances.

The following diagram illustrates the relationship between this compound and its common stereoisomeric impurities.

G cluster_0 Yohimbine Alkaloids A This compound (Target Compound) B Yohimbine (Potential Impurity) A->B Diastereomer C Corynanthine (Potential Impurity) A->C Diastereomer D Rauwolscine (Potential Impurity) A->D Diastereomer B->C Diastereomer B->D Diastereomer C->D Diastereomer

Figure 2: Stereoisomeric relationships of this compound.

Conclusion

This guide provides a robust framework for the purity assessment of synthesized this compound. The combination of HPLC, NMR, and LC-MS offers a comprehensive analysis, enabling not only the quantification of purity but also the identification and characterization of potential impurities. By adhering to these protocols and comparing the results to a high-purity commercial standard, researchers can ensure the quality and consistency of their synthesized material, a crucial step for its use in further research and development.

References

Comparative Analysis of Central Nervous System Penetration of Yohimbine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the blood-brain barrier permeability of yohimbine (B192690), rauwolscine (B89727), and corynanthine (B1669447).

This guide provides a comparative analysis of the Central Nervous System (CNS) penetration of three prominent stereoisomers of yohimbine: yohimbine, rauwolscine (also known as alpha-yohimbine), and corynanthine. Understanding the extent to which these compounds cross the blood-brain barrier (BBB) is critical for the development of novel therapeutics targeting central adrenergic receptors and for interpreting their pharmacological effects.

While all three stereoisomers are known to exert effects on the central nervous system, publicly available, direct comparative studies quantifying their CNS penetration are limited. This guide synthesizes the available quantitative data for yohimbine and discusses the qualitative evidence for its stereoisomers.

Quantitative Data on CNS Penetration

CompoundAnimal ModelDose & RoutePeak Brain ConcentrationBrain Half-life (t½)CSF to Plasma RatioReference
Yohimbine Rat1 mg/kg, i.v.5,000 ng/g (at 5 min)7.7 hoursNot Reported[1]
Yohimbine HumanNot specifiedNot ReportedNot Reported~2%[2]
Rauwolscine Not ReportedNot ReportedNot ReportedNot ReportedNot Reported-
Corynanthine Not ReportedNot ReportedNot ReportedNot ReportedNot Reported-

Note: The absence of data for rauwolscine and corynanthine in the table highlights a significant gap in the current understanding of their comparative pharmacokinetics. While rauwolscine is known to be a CNS stimulant, and both it and corynanthine have demonstrated central effects in animal models, the quantitative extent of their BBB penetration has not been published.

Experimental Protocols

The following methodologies were employed in the key studies cited for yohimbine's CNS penetration.

In Vivo Measurement of Yohimbine in Rat Brain and Serum

This protocol is based on the methodology used to determine the concentration of yohimbine in the brain and serum of conscious rats.

  • Animal Model: Conscious Sprague-Dawley rats.

  • Drug Administration: Intravenous (i.v.) injection of yohimbine.

  • Sample Collection:

    • Blood samples are collected at various time points post-injection. Serum is separated by centrifugation.

    • At corresponding time points, animals are euthanized, and brains are rapidly removed and dissected.

  • Sample Preparation:

    • Serum: Yohimbine is extracted from serum samples using a suitable organic solvent (e.g., a mixture of heptane (B126788) and isoamyl alcohol) after alkalinization. The organic layer is then separated, and the drug is back-extracted into an acidic aqueous solution.

    • Brain Tissue: Brain tissue is homogenized in a suitable buffer. The homogenate is then subjected to a similar liquid-liquid extraction procedure as the serum samples to isolate the yohimbine.

  • Quantification: The concentration of yohimbine in the prepared serum and brain extracts is determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. A standard curve is generated using known concentrations of yohimbine to ensure accurate quantification.

Human Cerebrospinal Fluid (CSF) and Plasma Analysis

This protocol outlines the general approach for measuring drug concentrations in human CSF and plasma.

  • Study Population: Human subjects.

  • Drug Administration: Oral or intravenous administration of yohimbine.

  • Sample Collection:

    • Blood samples are collected at specified time intervals. Plasma is obtained by centrifugation.

    • Cerebrospinal fluid is collected via a lumbar puncture at a specific time point or over a period.

  • Sample Analysis: Concentrations of yohimbine and its metabolites in plasma and CSF are quantified using a validated analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

  • Ratio Calculation: The CSF to plasma concentration ratio is calculated to provide an index of BBB penetration.

Visualizations

Experimental Workflow for Assessing CNS Penetration

experimental_workflow cluster_animal_prep Animal Preparation cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_results Results animal_model Sprague-Dawley Rat drug_admin Yohimbine i.v. Administration animal_model->drug_admin blood_collection Blood Sampling (Time Points) drug_admin->blood_collection brain_extraction Brain Euthanasia & Extraction drug_admin->brain_extraction serum_prep Serum Separation blood_collection->serum_prep brain_homo Brain Homogenization brain_extraction->brain_homo extraction Liquid-Liquid Extraction serum_prep->extraction brain_homo->extraction hplc HPLC with Fluorescence Detection extraction->hplc quantification Quantification hplc->quantification brain_conc Brain Concentration quantification->brain_conc serum_conc Serum Concentration quantification->serum_conc ratio Brain-to-Serum Ratio brain_conc->ratio serum_conc->ratio

Caption: Experimental workflow for determining yohimbine's CNS penetration in rats.

Signaling Pathway of Yohimbine Stereoisomers

Yohimbine and its stereoisomers primarily act as antagonists at α2-adrenergic receptors. This blockade disrupts the negative feedback loop for norepinephrine (B1679862) (NE) release, leading to increased synaptic concentrations of NE. This, in turn, stimulates postsynaptic α1 and β-adrenergic receptors.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron yohimbine Yohimbine Stereoisomers alpha2 α2-Adrenergic Receptor yohimbine->alpha2 Antagonism (-) ne_release Norepinephrine (NE) Release alpha2->ne_release Inhibition (-) ne Norepinephrine (NE) ne_release->ne ne->alpha2 Negative Feedback alpha1 α1-Adrenergic Receptor ne->alpha1 Activation (+) beta β-Adrenergic Receptor ne->beta Activation (+) response Postsynaptic Response (e.g., Increased Sympathetic Activity) alpha1->response beta->response

Caption: Mechanism of action of yohimbine stereoisomers at the adrenergic synapse.

Conclusion

The available evidence confirms that yohimbine crosses the blood-brain barrier to a limited but pharmacologically significant extent. While its stereoisomers, rauwolscine and corynanthine, are known to have central effects, a notable gap exists in the literature regarding their quantitative CNS penetration. Further research, ideally a direct comparative pharmacokinetic study, is necessary to fully elucidate the relative abilities of these important stereoisomers to access the central nervous system. Such data would be invaluable for the rational design of CNS-targeted drugs and for a more complete understanding of their neuropharmacology.

References

Validating the Antagonistic Effect of Pseudoyohimbine at Specific Alpha-2 Adrenoceptor Subtypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antagonistic effects of yohimbine (B192690) and its diastereoisomer rauwolscine (B89727) at the human alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes. While the primary focus of this guide is Pseudoyohimbine, a thorough literature search did not yield specific binding affinity data (Kᵢ values) for this particular compound at the individual alpha-2 adrenoceptor subtypes. Therefore, data from its closely related and well-characterized diastereoisomers, yohimbine and rauwolscine, are presented as a proxy to infer the potential antagonistic profile of this compound.

The alpha-2 adrenoceptors, which are G-protein coupled receptors, are crucial in regulating neurotransmitter release and play a significant role in the central nervous system and peripheral tissues. Understanding the subtype selectivity of antagonists is vital for the development of targeted therapeutics with improved efficacy and reduced side effects.

Comparative Binding Affinity of Yohimbine and Rauwolscine at Human Alpha-2 Adrenoceptor Subtypes

The following table summarizes the binding affinities (Kᵢ values in nM) of yohimbine and rauwolscine for the human alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes. Lower Kᵢ values indicate a higher binding affinity.

Compoundα2A (Kᵢ, nM)α2B (Kᵢ, nM)α2C (Kᵢ, nM)
Yohimbine1.83.51.1
Rauwolscine1.9120.9

Note: Data is compiled from various scientific sources. Absolute values may vary slightly between different studies and experimental conditions.

The data indicates that both yohimbine and rauwolscine are potent antagonists at all three alpha-2 adrenoceptor subtypes. Notably, both compounds exhibit a slightly higher affinity for the alpha-2C subtype compared to the alpha-2A and alpha-2B subtypes, suggesting a degree of selectivity.

Experimental Protocols

A standard experimental approach to determine the binding affinity of a compound like this compound to specific receptor subtypes is the radioligand binding assay.

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor subtype (e.g., alpha-2A adrenoceptor) by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the human alpha-2A, alpha-2B, or alpha-2C adrenoceptor subtype.

  • Radioligand: [³H]-Rauwolscine or [³H]-MK912 (a selective alpha-2C antagonist).

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the test compound (this compound).

    • For non-specific binding wells, add a high concentration of the non-specific antagonist.

    • For total binding wells, add assay buffer instead of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a displacement curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Signaling Pathway of Alpha-2 Adrenoceptors

Alpha-2 Adrenoceptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) Alpha2AR α2-Adrenoceptor Agonist->Alpha2AR Binds to G_protein Gi/o Protein (α, βγ subunits) Alpha2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Leads to Antagonist Antagonist (e.g., this compound) Antagonist->Alpha2AR Blocks

Caption: Alpha-2 adrenoceptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes Expressing Receptor Subtype start->prep setup Set up Assay Plate: - Membranes - Radioligand - Test Compound (or control) prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Filter to Separate Bound and Free Radioligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

A Comparative Analysis of the Metabolic Stability of Pseudoyohimbine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of pseudoyohimbine and its key isomers: yohimbine (B192690), rauwolscine (B89727), and corynanthine (B1669447). Understanding the metabolic fate of these structurally related indole (B1671886) alkaloids is crucial for drug development, as it directly impacts their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. This document summarizes available experimental data, outlines detailed methodologies for assessing metabolic stability, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound and Its Isomers

This compound and its isomers are naturally occurring alkaloids found in plants of the Rauvolfia and Pausinystalia genera. They share a common pentacyclic structure but differ in the stereochemistry at various carbon centers, leading to distinct pharmacological properties. While yohimbine is the most extensively studied of the isomers, particularly for its effects as an α2-adrenergic receptor antagonist, its isomers also exhibit significant biological activity. Their therapeutic potential is intrinsically linked to their metabolic stability, which governs their duration of action and the formation of active or inactive metabolites.

Comparative Metabolic Stability Data

Direct comparative in vitro metabolic stability data for this compound and all its isomers in a single study is limited in the currently available scientific literature. However, extensive research on yohimbine provides a strong benchmark for comparison.

Table 1: In Vitro Metabolic Stability of Yohimbine in Human Liver Microsomes

ParameterValueReference
Metabolizing Enzymes CYP2D6, CYP3A4[1][2][3]
Major Metabolites 10-hydroxyyohimbine (B1664517), 11-hydroxyyohimbine[4][5]
Yohimbine

Yohimbine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6 and CYP3A4 playing significant roles.[1][2][3] The major metabolic pathways involve hydroxylation to form 10-hydroxyyohimbine and 11-hydroxyyohimbine.[4][5] Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in yohimbine's metabolism and, consequently, its pharmacokinetic profile.[1] In humans, yohimbine is rapidly absorbed and eliminated, with a reported elimination half-life of approximately 0.6 hours after oral administration.[6]

Rauwolscine (α-Yohimbine)

Rauwolscine, a stereoisomer of yohimbine, is also a potent α2-adrenergic receptor antagonist.[7][8] While specific in vitro metabolic stability data is scarce, some studies suggest it may have a higher potency than yohimbine, which could be related to differences in receptor affinity or metabolic stability.[2] The primary mechanism of action for both rauwolscine and yohimbine is the blockade of α2-adrenergic receptors, leading to an increase in norepinephrine (B1679862) release.[2][3][4]

This compound and Corynanthine

There is a significant lack of published data regarding the in vitro metabolic stability of this compound and corynanthine. Corynanthine is known to have a higher affinity for α1-adrenergic receptors compared to the α2 subtype, distinguishing it pharmacologically from yohimbine and rauwolscine.[9] Without dedicated metabolic studies, it is challenging to predict their metabolic pathways and stability relative to yohimbine.

Experimental Protocols

The following section details a standard protocol for an in vitro microsomal stability assay, a key experiment for determining the metabolic stability of compounds.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compounds (this compound and its isomers)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the incubation buffer (phosphate buffer with MgCl2).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, incubation buffer, and test compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixtures to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Visualizations

Signaling Pathway of α2-Adrenergic Receptor Antagonism

The primary mechanism of action for yohimbine and its isomers involves the antagonism of α2-adrenergic receptors. The following diagram illustrates this signaling pathway.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential alpha2_receptor α2-Adrenergic Receptor (Autoreceptor) NE_release->alpha2_receptor Binds to NE Norepinephrine (NE) NE_release->NE alpha2_receptor->NE_release Inhibits (-) postsynaptic_receptor Postsynaptic Adrenergic Receptor NE->postsynaptic_receptor Binds to Yohimbine_Isomer Yohimbine / Isomer Yohimbine_Isomer->alpha2_receptor Blocks cellular_response Cellular Response (e.g., Sympathetic Activation) postsynaptic_receptor->cellular_response Activates

Caption: α2-Adrenergic receptor antagonist signaling pathway.

Experimental Workflow for Microsomal Stability Assay

The following diagram outlines the key steps in a typical in vitro microsomal stability assay.

G start Start prepare_reagents Prepare Reagents (Compound, Microsomes, NADPH) start->prepare_reagents pre_incubation Pre-incubation at 37°C prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction time_sampling Time Point Sampling (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_sampling terminate_reaction Terminate Reaction (Add Cold Acetonitrile + IS) time_sampling->terminate_reaction protein_precipitation Protein Precipitation (Centrifugation) terminate_reaction->protein_precipitation lcms_analysis LC-MS/MS Analysis protein_precipitation->lcms_analysis data_analysis Data Analysis (Calculate t1/2, CLint) lcms_analysis->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of Pseudoyohimbine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Pseudoyohimbine, an alkaloid used in research, requires careful handling and disposal due to its potential hazards. This guide provides a step-by-step procedure for its safe disposal, ensuring compliance with regulatory standards and promoting a secure laboratory environment.

Understanding the Hazard Profile

Core Principles of Chemical Waste Disposal

The disposal of chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA)[3][4][5][6]. These regulations mandate the safe handling, storage, and disposal of hazardous materials to protect both human health and the environment.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • A dust respirator if handling the solid form to avoid inhalation[7][8]

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams. It should be collected as a separate hazardous chemical waste.

  • Collect solid this compound waste in a designated, clearly labeled, and compatible hazardous waste container[9][10][11].

  • For liquid waste containing this compound, use a leak-proof container with a secure screw-on cap[9][10]. Do not dispose of liquid chemical waste down the sink unless it has been neutralized and confirmed to be non-hazardous according to institutional and local regulations[12][13].

3. Container Labeling: Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"[10]

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The name of the generating researcher or lab

4. Storage of Hazardous Waste:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic[12].

  • Ensure the storage area is well-ventilated.

  • Store incompatible chemicals separately to prevent accidental reactions[12]. For example, keep acids and bases in separate secondary containment.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste[9][10].

  • Follow your institution's specific procedures for waste pickup requests.

  • Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.

6. Spill Management: In the event of a spill:

  • For small spills of solid material, use appropriate tools to carefully place the spilled solid into a designated waste disposal container[7].

  • For larger spills, evacuate the area and contact EH&S immediately.

  • Ensure proper ventilation to minimize inhalation of dust[7].

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for hazardous waste accumulation are provided by regulatory bodies and institutional policies.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Time Limit Partially filled containers may remain for up to one year. Full containers must be removed within three days.[12]
SAA Quantity Limit Up to 55 gallons of an individual hazardous waste may be stored.[9]
pH for Drain Disposal (if permissible) Between 5.5 and 10.5 after neutralization.[13]

Note: These are general guidelines. Always consult your institution's specific policies and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Pseudoyohimbine_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste is_solid Solid? identify_waste->is_solid is_liquid Liquid? identify_waste->is_liquid spill Spill Occurs identify_waste->spill solid_container Collect in Labeled Hazardous Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup storage->contact_ehs disposal Professional Disposal by Licensed Vendor contact_ehs->disposal end End disposal->end small_spill Small Spill: Clean up with appropriate PPE spill->small_spill Small large_spill Large Spill: Evacuate & Contact EH&S spill->large_spill Large small_spill->solid_container large_spill->contact_ehs

Caption: Decision workflow for this compound waste disposal.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling Pseudoyohimbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Pseudoyohimbine. Due to limited specific safety data for this compound, a conservative approach is recommended. The following guidelines are based on information available for this compound hydrochloride, its isomer Yohimbine hydrochloride, and general best practices for handling hazardous drugs.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure and is critical when handling this compound. The following table summarizes the recommended PPE.

PPE Category Specification Reasoning & Best Practices
Hand Protection Double-gloving with chemotherapy-rated gloves (ASTM D6978 compliant).The inner glove should be worn under the gown cuff and the outer glove over the cuff to ensure no skin is exposed.[1] Change outer gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated, torn, or punctured.[2][3]
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4] A full-face shield should be worn in addition to goggles when there is a risk of splashes.[5]Provides protection against dust, aerosols, and splashes.
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][3]Protects the skin from contact with the substance. Gowns should not be worn outside of the handling area.
Respiratory Protection A NIOSH-approved respirator may be necessary depending on the handling procedure and ventilation. Use in a well-ventilated area is mandatory.[4] If dust or aerosols are generated, a respirator is required.Consult with your institution's environmental health and safety (EHS) department for a specific risk assessment.
Other Disposable shoe covers and head/hair coverings.[3][5]Prevents the tracking of contamination to other areas.

Handling Procedures and Engineering Controls

Safe handling of this compound requires a combination of engineering controls and established procedures to minimize exposure.

  • Engineering Controls :

    • All handling of this compound powder should be conducted in a designated area with adequate ventilation, such as a chemical fume hood or a biological safety cabinet (BSC).[4]

    • Ensure that emergency exits and a risk-elimination area are established.[4]

  • Safe Handling Practices :

    • Avoid the formation of dust and aerosols.[4]

    • Wash hands thoroughly before donning and after removing gloves.[1]

    • Do not eat, drink, or apply cosmetics in the area where this compound is handled.[1]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

Accidental Release and Disposal Plan

In the event of a spill or at the end of experimental procedures, proper containment and disposal are crucial.

  • Accidental Release :

    • Evacuate personnel from the immediate area.[4]

    • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]

    • Prevent further leakage or spillage if it is safe to do so.[4]

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

    • Avoid allowing the chemical to enter drains.[4]

  • Disposal :

    • Dispose of all waste, including contaminated PPE and cleaning materials, in accordance with local, state, and federal regulations for hazardous waste.[4]

    • Adhered or collected material should be promptly disposed of.[4]

Experimental Protocols

Safe Handling Workflow for this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_exit Exit Procedure start Start: Review SDS & SOPs ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe setup Prepare Handling Area (Fume Hood/BSC) ppe->setup weigh Weigh/Handle This compound setup->weigh Proceed to Handling experiment Perform Experiment weigh->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Experiment Complete dispose_waste Dispose of Hazardous Waste (Chemical & PPE) decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe Cleanup Complete wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pseudoyohimbine
Reactant of Route 2
Reactant of Route 2
Pseudoyohimbine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.